molecular formula C18H37NO2 B108631 3-Ketosphinganine CAS No. 16105-69-4

3-Ketosphinganine

Número de catálogo: B108631
Número CAS: 16105-69-4
Peso molecular: 299.5 g/mol
Clave InChI: KBUNOSOGGAARKZ-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-1-hydroxyoctadecan-3-one, more widely recognized in research as 3-ketosphinganine or 3-dehydrosphinganine, is a crucial intermediate in the sphingolipid biosynthesis pathway . This sphingoid base lipid molecule is synthesized by the enzyme serine palmitoyltransferase (EC 2.3.1.50), which catalyzes the condensation of L-serine and palmitoyl-CoA, the committed step in de novo sphingolipid synthesis . Researchers value this compound for studying the enzymatic reduction step where it is converted to sphinganine by 3-ketodihydrosphingosine reductase . Its role is of significant interest in the investigation of metabolic disorders, including the Krabbe disease pathway . Beyond its fundamental biochemical role, studies on the regulation of its biosynthetic enzyme, serine palmitoyltransferase, have implications for understanding conditions like atherosclerosis, as enzyme activity has been shown to elevate concurrent with the development of aortic plaques . 3-Dehydrosphinganine has been detected in various foods, suggesting its potential as a biomarker for the consumption of foods like pomegranates, cinnamon, and flaxseeds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNOSOGGAARKZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16105-69-4
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of 3-Ketosphinganine: A Cornerstone in the Sphingolipid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the sphingolipid biosynthetic pathway represents a significant milestone in our understanding of lipid metabolism and its profound implications for cellular function and disease. Central to this pathway is the discovery of 3-ketosphinganine, the first committed intermediate in the de novo synthesis of all sphingolipids. This technical guide provides a comprehensive overview of the pivotal discovery of this compound, detailing the key enzymatic reactions, experimental protocols for their characterization, and quantitative data to support further research. We delve into the historical context of its identification and present detailed methodologies for the assay of serine palmitoyltransferase (SPT) and this compound reductase (KDSR), the two enzymes flanking this critical metabolic step. Furthermore, this guide includes structured data tables for key kinetic parameters and cellular concentrations, alongside mandatory visualizations of the signaling pathway and experimental workflows using Graphviz, to offer a practical and in-depth resource for professionals in the field.

Introduction: The Enigmatic World of Sphingolipids

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] The backbone of all sphingolipids is a long-chain amino alcohol, the most common of which in mammals is sphingosine. The de novo synthesis of this fundamental building block begins with a deceptively simple condensation reaction, the discovery of which unlocked the entire biosynthetic pathway.

The journey to understanding sphingolipid biosynthesis was a multi-decade endeavor, culminating in the identification of this compound as the transient, yet pivotal, precursor. Its formation is the rate-limiting step, making the enzymes involved prime targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.[2]

The Central Discovery: Identification of this compound

The first committed step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA, typically palmitoyl-CoA.[3] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum.[4] The product of this reaction is this compound (also known as 3-ketodihydrosphingosine).

The existence of a keto intermediate was first proposed and experimentally supported by the work of Braun and Snell in 1968.[5] Their studies with cell-free extracts of the yeast Hansenula ciferri demonstrated the formation of keto intermediates in the synthesis of sphingosine and dihydrosphingosine.[5] This seminal work laid the foundation for understanding the initial steps of the sphingolipid pathway.

The immediate fate of this compound is a rapid, NADPH-dependent reduction of its ketone group to a hydroxyl group, yielding sphinganine (dihydrosphingosine).[1] This reaction is catalyzed by the enzyme this compound reductase (KDSR), also an ER-resident enzyme.[4] The transient nature of this compound, being swiftly converted to sphinganine, made its initial detection and characterization a significant experimental challenge.

The Sphingolipid Biosynthesis Pathway: A Visual Overview

The de novo synthesis of sphingolipids is a multi-step process that begins in the endoplasmic reticulum. The initial reactions involving this compound are central to the entire pathway.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum L-Serine L-Serine This compound This compound L-Serine->this compound Serine Palmitoyltransferase (SPT) (Rate-limiting step) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->this compound Sphinganine Sphinganine This compound->Sphinganine this compound Reductase (KDSR) NADPH -> NADP+ Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) + Acyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES) FAD -> FADH2 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Golgi Apparatus

Figure 1: De novo sphingolipid biosynthesis pathway.

Quantitative Data

A thorough understanding of the sphingolipid pathway requires quantitative data on the enzymes and their substrates. The following tables summarize key kinetic parameters for SPT and KDSR, as well as reported cellular concentrations of this compound and sphinganine.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

Organism/TissueSubstrateKmVmaxReference
Rat Liver MicrosomesL-Serine0.27 mM13 pmol/min/106 cells[5]
Rat Cerebellar Granule CellsPalmitoyl-CoA-40-54 pmol/mg DNA/min[6]
Rat Cerebellar Granule CellsStearoyl-CoA-~15 pmol/mg DNA/min[6]

Table 2: Kinetic Parameters of this compound Reductase (KDSR)

Organism/TissueSubstrateKmVmaxReference
Bacteroides thetaiotaomicronThis compoundN/AN/A[7]
Human (recombinant)This compoundN/AN/A[8]

Table 3: Cellular Concentrations of Sphingoid Bases

Cell Type/TissueThis compoundSphinganineMethodReference
HGC27 Cancer Cells-~150-400 pmol/mg protein (at 3-24h)LC-MS/MS[1]
Mouse Liver-~0.1-0.2 nmol/g tissueLC-MS/MS[9]
Mouse Brain-~0.05-0.1 nmol/g tissueLC-MS/MS[9]

Note: The cellular concentration of this compound is generally very low due to its rapid conversion to sphinganine, making its quantification challenging.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound and the associated enzymes.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods utilizing radiolabeled L-serine.

Objective: To measure the rate of this compound formation from L-serine and palmitoyl-CoA.

Materials:

  • Cell or tissue homogenates/microsomal fractions

  • Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)

  • Substrates: 100 µM Palmitoyl-CoA, 10 mM L-serine

  • Radiolabel: [3H]L-serine or [14C]L-serine

  • Stop Solution: Chloroform/Methanol (1:2, v/v)

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates (Silica Gel G)

  • TLC Developing Solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

Procedure:

  • Prepare cell or tissue lysates or microsomal fractions. Determine protein concentration using a standard method (e.g., Bradford assay).

  • In a microcentrifuge tube, add 50-100 µg of protein.

  • Add the assay buffer to a final volume of 100 µL.

  • Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA, L-serine, and the radiolabeled serine.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 500 µL of ice-cold chloroform/methanol (1:2, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the extract onto a TLC plate and develop the chromatogram using the specified solvent system.

  • Visualize the radiolabeled this compound band using autoradiography or a phosphorimager.

  • Scrape the corresponding silica from the TLC plate into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the SPT activity as pmol of this compound formed per minute per mg of protein.

This compound Reductase (KDSR) Activity Assay

This protocol is a generalized method based on principles from bacterial and mammalian studies.

Objective: To measure the conversion of this compound to sphinganine.

Materials:

  • Cell or tissue homogenates/microsomal fractions

  • Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4)

  • Substrate: this compound (can be synthesized enzymatically in situ or obtained commercially)

  • Cofactor: 250 µM NADPH

  • Extraction Solvent: Methanol

  • Internal Standard: C17-sphinganine or other suitable odd-chain sphingoid base

  • LC-MS/MS system

Procedure:

  • Prepare cell or tissue lysates or microsomal fractions and determine the protein concentration.

  • If preparing this compound in situ, pre-incubate the reaction mixture with L-serine and palmitoyl-CoA as in the SPT assay, but without NADPH.

  • To a reaction tube containing the protein sample and assay buffer, add the this compound substrate.

  • Initiate the reductase reaction by adding NADPH.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.

  • Vortex and incubate on ice to precipitate proteins.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the formation of sphinganine and the depletion of this compound using a validated LC-MS/MS method.

  • Quantify the product formation relative to the internal standard and calculate the KDSR activity.

Quantification of Sphingoid Bases by LC-MS/MS

Objective: To accurately measure the cellular concentrations of this compound and sphinganine.

Procedure:

  • Lipid Extraction:

    • Harvest cells or homogenize tissue samples.

    • Add a known amount of an appropriate internal standard (e.g., C17-sphinganine).

    • Perform a one-phase or two-phase lipid extraction using solvents such as chloroform, methanol, and water.

  • Sample Preparation:

    • Dry the lipid extract.

    • Reconstitute in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, or methanol with additives like formic acid or ammonium formate to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for this compound, sphinganine, and the internal standard for high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic standards.

    • Calculate the concentration of the endogenous sphingoid bases in the sample by comparing their peak area ratios to the internal standard against the standard curve.

Mandatory Visualizations

Experimental Workflow for the Discovery of this compound

The following diagram illustrates a generalized experimental workflow that led to the identification of this compound as an intermediate in sphingolipid biosynthesis.

Discovery_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_characterization Characterization Cell-free_extract Cell-free Extract (e.g., Yeast) Incubation_Mix Incubation with Radiolabeled Precursors ([14C]Serine, Palmitoyl-CoA) Cell-free_extract->Incubation_Mix Lipid_Extraction Lipid Extraction Incubation_Mix->Lipid_Extraction TLC_Separation Thin Layer Chromatography (TLC) Lipid_Extraction->TLC_Separation Autoradiography Autoradiography TLC_Separation->Autoradiography Identification Identification of Radiolabeled Spots Autoradiography->Identification Chemical_Derivatization Chemical Derivatization Identification->Chemical_Derivatization Spectroscopic_Analysis Spectroscopic Analysis (e.g., Mass Spectrometry) Chemical_Derivatization->Spectroscopic_Analysis Confirmation Confirmation of This compound Structure Spectroscopic_Analysis->Confirmation

References

The Central Role of 3-Ketosphinganine in De Novo Sphingolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to regulating complex signaling pathways. The de novo synthesis of sphingolipids is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of 3-ketosphinganine, the first committed intermediate in the de novo sphingolipid synthesis pathway. We will delve into its biosynthesis, enzymatic regulation, and downstream metabolic fate. This document also provides detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside a discussion of its emerging role as a bioactive molecule and potential therapeutic target.

Introduction: The Gateway to Sphingolipid Synthesis

De novo sphingolipid synthesis originates in the endoplasmic reticulum (ER) with the formation of this compound, also known as 3-ketodihydrosphingosine.[1][2] This molecule represents the committed step in the creation of the sphingoid base backbone, which is the structural foundation of all sphingolipids.[1][2] The synthesis of this compound is a critical control point for the entire pathway, ensuring cellular homeostasis and responding to various cellular stresses.[1][3][4] Under normal physiological conditions, this compound is a transient intermediate, maintained at low cellular levels due to its rapid conversion to downstream metabolites.[5] However, the accumulation of this and other upstream sphingolipid intermediates can be cytotoxic, highlighting the importance of the pathway's stringent regulation.[5][6]

The De Novo Sphingolipid Synthesis Pathway: A Focus on this compound

The synthesis of complex sphingolipids from non-sphingolipid precursors is a multi-step enzymatic process. The initial and rate-limiting step is the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA, to form this compound.[7][8] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[7][8]

Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme this compound reductase (KSR), also known as 3-ketodihydrosphingosine reductase (KDSR).[9][10][11][12] This reduction step is crucial for preventing the accumulation of the potentially toxic this compound.[3][4] From sphinganine, a diverse array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are generated through a series of enzymatic modifications.

De_Novo_Sphingolipid_Synthesis De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_regulation Regulation Serine L-Serine Ketosphinganine This compound Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine this compound Reductase (KSR) (NADPH-dependent) Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES) Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Golgi Apparatus SPT Serine Palmitoyltransferase (SPT) SPT->Ketosphinganine ORM ORMDL Proteins ORM->SPT Inhibition

Figure 1: De Novo Sphingolipid Synthesis Pathway

Quantitative Data on Key Molecules and Enzymes

Precise quantification of intermediates and enzyme activities is paramount for understanding the dynamics of de novo sphingolipid synthesis. Below are tables summarizing available quantitative data.

ParameterValueOrganism/SystemReference
Serine Palmitoyltransferase (SPT)
Km for L-Serine1.2 mMMammalian[7]
Vmax for L-SerineNot specifiedMammalian[7]
Ki for Myriocin~10 nMYeast[13]
This compound
IC50 (HGC27 cancer cells, 24h)19.7 ± 3.3 µMHuman[14]

Experimental Protocols

Measurement of Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from an improved HPLC-based method, offering higher sensitivity compared to traditional radioactive assays.[7]

Materials:

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate.

  • Substrate Solution: 5 mM L-serine, 50 µM palmitoyl-CoA, 20 µM pyridoxal 5'-phosphate (PLP) in reaction buffer.

  • Cell Lysate: Total cell lysate prepared by sonication in a suitable buffer.

  • Reducing Agent: 5 mg/mL sodium borohydride (NaBH4) in water (prepare fresh).

  • Extraction Solvent: Chloroform/methanol (2:1, v/v).

  • Internal Standard: C17-sphinganine.

  • HPLC System with a suitable C18 column and fluorescence detector.

Procedure:

  • Reaction Setup: In a polypropylene tube, mix 50 µg of total cell lysate protein with the substrate solution to a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reduction: Stop the reaction and reduce the this compound product by adding 50 µL of freshly prepared NaBH4 solution. Incubate for 30 minutes at room temperature.

  • Lipid Extraction: Add the internal standard. Extract the lipids by adding the chloroform/methanol solvent, vortexing, and centrifuging to separate the phases.

  • Sample Preparation for HPLC: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system. The resulting sphinganine is derivatized with o-phthalaldehyde (OPA) for fluorescent detection. Quantify the amount of sphinganine produced relative to the internal standard.

SPT_Assay_Workflow SPT Activity Assay Workflow cluster_workflow Experimental Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate setup_reaction Set up SPT Reaction (Lysate + Substrates) prepare_lysate->setup_reaction incubate Incubate at 37°C setup_reaction->incubate reduce Reduce this compound with NaBH4 incubate->reduce extract Extract Lipids reduce->extract analyze Analyze by HPLC extract->analyze end End analyze->end

Figure 2: SPT Activity Assay Workflow
Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples.[15][16]

Materials:

  • Extraction Solvent: Isopropanol/heptane/water or a modified Bligh-Dyer extraction with chloroform/methanol/water.[15]

  • Internal Standard: Stable isotope-labeled this compound (e.g., d7-3-ketosphinganine).

  • LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system.

  • LC Column: A C18 or HILIC column suitable for lipid analysis.

Procedure:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction: Perform lipid extraction using the chosen solvent system.

  • Sample Clarification: Centrifuge the extract to pellet any debris and transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_lcms Quantification Workflow start Start sample_prep Sample Homogenization start->sample_prep add_is Spike with Internal Standard sample_prep->add_is extract_lipids Lipid Extraction add_is->extract_lipids dry_down Evaporate Solvent extract_lipids->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analyze_lcms LC-MS/MS Analysis (MRM Mode) reconstitute->analyze_lcms quantify Data Analysis and Quantification analyze_lcms->quantify end End quantify->end

Figure 3: LC-MS/MS Quantification Workflow

Signaling Roles of this compound and its Metabolites

While long considered a mere metabolic intermediate, recent evidence suggests that this compound and its immediate downstream products can influence cellular signaling pathways.

Induction of Autophagy

Exogenous administration of this compound has been shown to induce autophagy in cancer cells.[4][17][18] Time-course experiments suggest that this effect is mediated by the accumulation of its downstream metabolites, sphinganine, sphinganine-1-phosphate, and dihydroceramides.[17][18] This finding opens up new avenues for investigating the role of the de novo sphingolipid synthesis pathway in the regulation of autophagy and its potential as a therapeutic target in cancer.

Autophagy_Signaling This compound and Autophagy Induction cluster_autophagy Cellular Response Ketosphinganine Exogenous This compound Metabolites Accumulation of: - Sphinganine - Sphinganine-1-P - Dihydroceramides Ketosphinganine->Metabolites Metabolism Autophagy Autophagy Induction Metabolites->Autophagy Mediates

Figure 4: this compound and Autophagy

Conclusion and Future Directions

This compound stands at a critical juncture in cellular metabolism, serving as the gatekeeper for the entire de novo sphingolipid synthesis pathway. Its formation is the rate-limiting step, and its levels are tightly controlled to prevent cellular toxicity. The development of sensitive analytical methods has begun to shed light on its potential role as a signaling molecule, particularly in the context of autophagy.

For researchers and drug development professionals, understanding the regulation of this compound synthesis and its downstream effects is crucial. Targeting the enzymes responsible for its formation and conversion, namely SPT and KSR, presents a promising strategy for modulating sphingolipid metabolism in various disease states. Future research should focus on elucidating the precise molecular mechanisms by which this compound and its metabolites regulate cellular processes, as well as on the development of specific inhibitors for KSR to further probe the consequences of this compound accumulation. A deeper understanding of this pivotal molecule will undoubtedly unlock new therapeutic opportunities for a wide range of sphingolipid-related pathologies.

References

An In-Depth Technical Guide to 3-Ketosphinganine Biosynthesis and Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 3-ketosphinganine, the initial and rate-limiting product in the de novo sphingolipid synthesis pathway. We delve into the core enzymatic reactions, their regulation, and the subsequent metabolic fate of this transient but crucial intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics and metabolite concentrations, and visual representations of the associated signaling pathways. A thorough understanding of this compound metabolism is paramount for the development of therapeutics targeting sphingolipid-related pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.

Introduction to this compound and the Sphingolipidome

Sphingolipids are a diverse class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The entire complement of sphingolipids within a cell is referred to as the sphingolipidome. The biosynthesis of all sphingolipids begins with a common precursor, this compound. Although its intracellular concentration is typically low due to its rapid conversion to downstream metabolites, the flux through this initial step is a critical determinant of overall sphingolipid levels.[2][3] Dysregulation of this compound synthesis and metabolism has been implicated in a variety of diseases, making the enzymes involved attractive targets for therapeutic intervention.

The Core Pathway: this compound Biosynthesis and Metabolism

The de novo synthesis of this compound and its immediate metabolic conversion occur in the endoplasmic reticulum (ER).[4][5] This pathway involves two key enzymatic steps.

Biosynthesis: Serine Palmitoyltransferase (SPT)

The formation of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT) (EC 2.3.1.50), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[6] SPT mediates the condensation of L-serine and palmitoyl-CoA, representing the committed step in sphingolipid biosynthesis.[6]

Reaction: L-serine + Palmitoyl-CoA → this compound + CoA + CO₂

The mammalian SPT is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[7]

Metabolism: this compound Reductase (KSR)

This compound is rapidly metabolized to sphinganine (dihydrosphingosine) by the action of this compound reductase (KSR), also known as 3-dehydrosphinganine reductase (EC 1.1.1.102).[8][9] This reaction is dependent on the cofactor NADPH.[8]

Reaction: this compound + NADPH + H⁺ → Sphinganine + NADP⁺

Sphinganine then serves as the backbone for the synthesis of more complex sphingolipids, such as dihydroceramide, through the action of ceramide synthases.[6]

This compound Biosynthesis and Metabolism cluster_ER Endoplasmic Reticulum L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT This compound This compound KSR This compound Reductase (KSR) This compound->KSR NADPH -> NADP+ Sphinganine Sphinganine CerS Ceramide Synthases (CerS) Sphinganine->CerS Dihydroceramides Dihydroceramides SPT->this compound CO2, CoA KSR->Sphinganine CerS->Dihydroceramides

Figure 1: Core pathway of this compound synthesis and initial metabolism in the ER.

Regulation of this compound Biosynthesis

The activity of SPT, the gatekeeper of sphingolipid synthesis, is tightly regulated to maintain sphingolipid homeostasis. Key regulatory mechanisms include:

  • ORM-family proteins (ORMDLs in mammals): These ER-resident proteins are negative regulators of SPT.[2][10] ORMDLs form a complex with SPT and inhibit its activity.[7]

  • Ceramide-mediated feedback inhibition: Elevated levels of ceramide can directly inhibit the SPT-ORMDL complex, providing a rapid feedback mechanism to control sphingolipid synthesis.[10]

  • Phosphorylation: In yeast, the phosphorylation of Orm proteins by kinases such as Ypk1 (downstream of TORC2) alleviates their inhibitory effect on SPT, thereby upregulating sphingolipid synthesis.[11]

Regulation of SPT Activity cluster_Regulation Regulation of Serine Palmitoyltransferase SPT SPT (Active) SPT_inactive SPT-ORMDL Complex (Inactive) SPT->SPT_inactive Association SPT_inactive->SPT Dissociation ORMDL ORMDL ORMDL->SPT_inactive ORMDL_P ORMDL-P Ceramide Ceramide Ceramide->SPT_inactive Inhibits TORC2 TORC2 Ypk1 Ypk1 TORC2->Ypk1 Activates Ypk1->ORMDL Phosphorylates ORMDL_P->SPT Less Inhibition

Figure 2: Regulatory network of Serine Palmitoyltransferase (SPT) activity.

Signaling Roles of this compound and its Metabolites

While primarily viewed as a metabolic intermediate, accumulation of this compound and its downstream products can trigger cellular signaling events.

Induction of Autophagy

Exogenous application of this compound has been shown to induce autophagy in cancer cells.[6][12] This process appears to be mediated by the accumulation of its downstream metabolites, including sphinganine, sphinganine-1-phosphate, and dihydroceramides.[12] The precise molecular pathway linking these sphingolipids to the core autophagy machinery (e.g., ATG proteins) is an area of active investigation.[13][14]

This compound Induced Autophagy cluster_autophagy Autophagy Pathway This compound This compound Sphinganine Sphinganine This compound->Sphinganine Sphinganine-1-P Sphinganine-1-P Sphinganine->Sphinganine-1-P Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Autophagy_Induction Autophagy Induction Sphinganine->Autophagy_Induction Sphinganine-1-P->Autophagy_Induction Dihydroceramides->Autophagy_Induction ULK1_Complex ULK1 Complex (ATG13, FIP200, ATG101) Autophagy_Induction->ULK1_Complex Activates Autophagosome_Formation Autophagosome Formation (LC3 lipidation) ULK1_Complex->Autophagosome_Formation Initiates SPT Assay Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate or Microsomal Fraction Incubate Incubate Lysate with [3H]-Serine and Palmitoyl-CoA Cell_Lysate->Incubate Stop_Reaction Stop Reaction (e.g., with base) Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Scintillation Counting or Autoradiography TLC->Quantification KSR Assay Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Source Prepare Cell Lysate or Purified KSR Incubate Incubate Enzyme with This compound and NADPH Enzyme_Source->Incubate Stop_Reaction Stop Reaction (e.g., with organic solvent) Incubate->Stop_Reaction Metabolite_Extraction Metabolite Extraction Stop_Reaction->Metabolite_Extraction LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Quantification Quantify Sphinganine Product LC_MS_MS->Quantification LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize Homogenize Cells/Tissues Add_IS Add Internal Standards Homogenize->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Injection Solvent Dry_Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation (e.g., C18 column) Inject->Chromatography MS_Detection Mass Spectrometric Detection (MRM mode) Chromatography->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Enzymatic Synthesis of 3-Ketosphinganine by Serine Palmitoyltransferase (SPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-ketosphinganine (3-KDS), the foundational step in de novo sphingolipid biosynthesis. This critical reaction is catalyzed by serine palmitoyltransferase (SPT), a highly regulated, multi-subunit enzyme complex. This document details the structure and function of the SPT holoenzyme, the intricacies of its catalytic mechanism, and its regulation. Furthermore, it presents key quantitative data, detailed experimental protocols for measuring SPT activity, and visual representations of the biochemical pathways and workflows involved. This guide is intended to serve as a critical resource for professionals engaged in sphingolipid research and the development of therapeutics targeting this vital metabolic pathway.

Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis

Sphingolipids are a crucial class of lipids that serve as both structural components of eukaryotic cell membranes and as bioactive molecules involved in a vast array of cellular processes, including signal transduction, cell growth, apoptosis, and migration.[1] The entire family of sphingolipids is derived from a common precursor, the sphingoid long-chain base, which is generated through the de novo biosynthesis pathway.

The first and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA to produce this compound (also known as 3-ketodihydrosphingosine).[2][3] This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT, EC 2.3.1.50).[4] Given its role as the gatekeeper for sphingolipid production, SPT activity is tightly controlled, and its dysregulation is implicated in numerous pathologies, including hereditary sensory neuropathy type 1 (HSAN1), cancer, and metabolic diseases like diabetes.[1][5] Understanding the enzymatic synthesis of 3-KDS is therefore fundamental to deciphering the complexities of sphingolipid metabolism and developing targeted therapeutic interventions.[6]

The Serine Palmitoyltransferase (SPT) Holoenzyme

In eukaryotes, SPT is a multi-subunit enzyme complex anchored to the membrane of the endoplasmic reticulum (ER).[7][8] The bacterial counterpart is typically a soluble homodimer.[9] The core of the eukaryotic SPT complex is a heterodimer composed of two main subunits, SPTLC1 and SPTLC2 (Long Chain Base 1 and 2).[4] A third paralog, SPTLC3, can also form a functional heterodimer with SPTLC1.[4] While SPTLC2 contains the key catalytic residues, SPTLC1 is essential for the stability and function of the enzyme.[4]

The activity and substrate specificity of this core dimer are further modulated by regulatory subunits.

  • Small Subunits of SPT (ssSPTs): Two small, single-pass transmembrane proteins, ssSPTa and ssSPTb, have been identified as key regulators. These subunits significantly stimulate SPT's enzymatic activity.[1] Furthermore, they play a crucial role in determining the acyl-CoA substrate specificity. For instance, a complex containing ssSPTa shows high selectivity for palmitoyl-CoA (C16), whereas a complex with ssSPTb can also utilize longer acyl-CoAs like stearoyl-CoA (C18).[1][10]

  • ORMDL Proteins: These ER-resident proteins (ORMDL1-3 in mammals) act as negative regulators of SPT.[2] They sense cellular sphingolipid levels, particularly ceramide, and bind to the SPT complex to allosterically inhibit its activity, thereby maintaining sphingolipid homeostasis.[2] When sphingolipid levels are high, ORMDL proteins bind and block the substrate tunnel, reducing enzyme activity.[1][11]

The Enzymatic Reaction: Synthesis of this compound

SPT catalyzes a pyridoxal 5'-phosphate (PLP)-dependent, Claisen-like condensation reaction.[4][9] The cofactor PLP is covalently bound to a conserved lysine residue in the active site of the SPTLC2 subunit.[4][8]

Overall Reaction:

L-serine + Palmitoyl-CoA → this compound + CoA + CO₂

The reaction proceeds through several distinct steps:

  • Transimination: The amine group of the L-serine substrate attacks the internal aldimine (the Schiff base between PLP and the active-site lysine), displacing the lysine and forming a new external aldimine with the PLP cofactor.[4][12]

  • Deprotonation: A base in the active site abstracts the α-proton from L-serine, leading to the formation of a stabilized quinonoid intermediate.[4]

  • Condensation: The quinonoid intermediate performs a nucleophilic attack on the thioester carbonyl of palmitoyl-CoA.[4]

  • Decarboxylation: The carboxyl group of the serine moiety is released as CO₂, a thermodynamically favorable step that drives the reaction forward.[4]

  • Product Release: Following protonation and rearrangement, the product, this compound, is released. The active site lysine then attacks the PLP cofactor, regenerating the internal aldimine and preparing the enzyme for the next catalytic cycle.[4][12]

SPT_Mechanism cluster_enzyme SPT Active Site E-PLP Enzyme-PLP (Internal Aldimine) E-PLP-Ser External Aldimine (PLP-Serine) E-PLP->E-PLP-Ser Quinonoid Quinonoid Intermediate E-PLP-Ser->Quinonoid α-Deprotonation Tetrahedral_Int Tetrahedral Intermediate Quinonoid->Tetrahedral_Int PLP-Product PLP-Product Adduct Tetrahedral_Int->PLP-Product Decarboxylation CO2 CO2 Tetrahedral_Int->CO2 CoA CoA Tetrahedral_Int->CoA PLP-Product->E-PLP Hydrolysis & Lysine Attack 3-KDS 3-KDS PLP-Product->3-KDS L-Serine L-Serine L-Serine->E-PLP Transimination Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Quinonoid Condensation

Caption: Catalytic mechanism of this compound synthesis by SPT.

Quantitative Data

The following tables summarize key quantitative data related to the SPT-catalyzed reaction. Values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Substrates, Products, and Cofactors of SPT

Component TypeNameRole in Reaction
Substrate L-SerineProvides the amino alcohol backbone.[4]
Substrate Palmitoyl-CoAProvides the C16 acyl chain.[4]
(or other Acyl-CoAs)Other fatty acyl-CoAs (e.g., stearoyl-CoA) can be used, depending on the ssSPT subunit present.[1]
Product This compound (3-KDS)The initial sphingoid base precursor.[1]
Byproduct Coenzyme A (CoA)Released from the acyl-CoA substrate.[4]
Byproduct Carbon Dioxide (CO₂)Released via decarboxylation of L-serine.[4]
Cofactor Pyridoxal 5'-Phosphate (PLP)Essential for the catalytic condensation mechanism.[7]

Table 2: Kinetic Parameters of Serine Palmitoyltransferase

ParameterSubstrateReported ValueEnzyme Source / ConditionCitation
Km L-Serine0.26 mMPurified human SPT complex[1]
L-Serine1.2 mMMammalian SPT (HEK293 cells)[13]
L-Serine0.28 mMPurified SPT (CHO cells)[14]
Km Palmitoyl-CoA~0.05 - 0.1 mM (Optimal)Mammalian SPT (HEK293 cells)[13]
Palmitoyl-CoA1.6 µMS. paucimobilis SPT[15]
Specific Activity L-Serine / Palmitoyl-CoA19.8 nmol/mg/minPurified human SPT complex[1]
kcat L-Serine / Palmitoyl-CoA0.200 s⁻¹S. paucimobilis SPT[15]

Note: Palmitoyl-CoA can exhibit substrate inhibition at higher concentrations.[13]

Table 3: Modulators of SPT Activity

Modulator TypeNameMechanism of Action
Inhibitor MyriocinA potent, non-competitive inhibitor that mimics the transition state.[1][16]
Inhibitor CycloserineAn L-serine analog that acts as an inhibitor.[9]
Inhibitor Compound-2A novel, orally available competitive inhibitor.[17]
Negative Regulator ORMDL ProteinsAllosterically inhibit SPT in response to high ceramide levels.[1][2]
Activator ssSPTa / ssSPTbSmall subunits that enhance SPT activity and modulate acyl-CoA specificity.[1]

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of 3-KDS is the entry point into the canonical de novo sphingolipid synthesis pathway. Once formed, 3-KDS is rapidly metabolized in subsequent steps, also occurring at the ER.

  • Reduction: this compound is immediately reduced to sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme this compound reductase (KSR).[18][19]

  • N-Acylation: Sphinganine is then acylated by one of six ceramide synthases (CerS), each with a preference for different fatty acyl-CoA chain lengths, to form dihydroceramide.[18]

  • Desaturation: Finally, a double bond is introduced into the dihydroceramide backbone by dihydroceramide desaturase (DES1) to produce ceramide, the central hub of sphingolipid metabolism.[18]

From ceramide, a vast array of complex sphingolipids, such as sphingomyelin and glycosphingolipids, are generated.

Sphingolipid_Pathway Serine L-Serine SPT SPT Serine->SPT PalCoA Palmitoyl-CoA PalCoA->SPT KDS This compound KSR This compound Reductase (KSR) KDS->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS dhCer Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) dhCer->DES1 Cer Ceramide ComplexSL Complex Sphingolipids Cer->ComplexSL SPT->KDS Rate-Limiting Step KSR->Sphinganine CerS->dhCer DES1->Cer NADPH NADPH NADPH->KSR AcylCoA Fatty Acyl-CoA AcylCoA->CerS

Caption: The de novo sphingolipid biosynthesis pathway.

Experimental Protocols

Protocol: Cell-Free Assay for this compound Synthesis

This protocol describes a method for measuring SPT activity in vitro using either a microsomal fraction or total cell lysate as the enzyme source.[5] Detection can be achieved via traditional radiometric methods or more sensitive HPLC-based techniques.[5]

Objective: To quantify the enzymatic activity of SPT by measuring the rate of 3-KDS formation.

Principle: An enzyme source is incubated with the substrates L-serine and palmitoyl-CoA, along with the cofactor PLP. The reaction is stopped, and the product, 3-KDS, is extracted and quantified. For radiometric assays, [¹⁴C]L-serine is often used, and the radiolabeled 3-KDS product is separated by thin-layer chromatography (TLC) and quantified.[13][20] For non-radiometric assays, the product is quantified by HPLC-MS/MS.[5]

Materials:

  • Enzyme Source: Microsomal fraction or total cell lysate from tissues (e.g., rat liver) or cultured cells (e.g., HEK293).[5][21]

  • Reaction Buffer: E.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT and 2.5 mM EDTA.

  • Substrates:

    • L-serine solution (e.g., 50 mM stock). For radiometric assay, include [¹⁴C]L-serine.

    • Palmitoyl-CoA solution (e.g., 5 mM stock).

  • Cofactor: Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM stock).

  • Reaction Stop Solution: Chloroform:Methanol (1:2, v/v).

  • Control Inhibitor (Optional): Myriocin (e.g., 1 mM stock in DMSO).

  • Equipment: Thermomixer or water bath, centrifuge, TLC plates and chamber (for radiometric assay), or HPLC-MS/MS system.

Procedure:

  • Preparation of Enzyme Source (Microsomal Fraction): a. Homogenize cells or tissue in a suitable lysis buffer on ice. b. Centrifuge the homogenate at low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: a. In a microcentrifuge tube, prepare a master mix containing the reaction buffer, PLP (final concentration ~50 µM), and L-serine (final concentration ~2 mM). b. For a typical 100 µL reaction, add the following to a tube on ice:

    • 50 µL of master mix.
    • X µL of enzyme source (e.g., 20-100 µg of microsomal protein).
    • X µL of H₂O to bring the volume to 90 µL. c. For control reactions, add an inhibitor like Myriocin (final concentration ~10 µM). d. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Enzymatic Reaction: a. Initiate the reaction by adding 10 µL of palmitoyl-CoA solution (final concentration ~50-100 µM). b. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.[13]

  • Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 µL of ice-cold Chloroform:Methanol (1:2, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids (including 3-KDS).

  • Product Detection and Quantification:

    • Radiometric Method: a. Spot the extracted lipids onto a TLC plate. b. Develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid). c. Visualize the radiolabeled 3-KDS spot using a phosphorimager or autoradiography. d. Scrape the corresponding spot and quantify the radioactivity using liquid scintillation counting.[20]

    • HPLC-MS/MS Method: a. Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent. b. Inject the sample into an HPLC-MS/MS system equipped with a C18 column. c. Quantify 3-KDS based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, using a standard curve for absolute quantification.

Data Analysis: Calculate the specific activity of SPT as nmol (or pmol) of 3-KDS produced per minute per mg of protein.

Experimental_Workflow cluster_prep 1. Enzyme Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Cell_Culture Cell/Tissue Source Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolate Microsomes Centrifugation->Microsomes Add_Enzyme Add Enzyme Source Microsomes->Add_Enzyme Setup Prepare Reaction Mix (Buffer, PLP, Serine) Setup->Add_Enzyme Initiate Add Palmitoyl-CoA (Start Reaction) Add_Enzyme->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction & Extract Lipids Incubate->Terminate Detection Product Detection Terminate->Detection Quantification Quantification & Activity Calculation Detection->Quantification TLC TLC & Scintillation Detection->TLC HPLC HPLC-MS/MS Detection->HPLC

Caption: General workflow for a cell-free SPT activity assay.

Conclusion

The enzymatic synthesis of this compound by serine palmitoyltransferase is a cornerstone of cellular lipid metabolism. As the committed step in the biosynthesis of all sphingolipids, the SPT-catalyzed reaction is a critical point of regulation and a promising target for therapeutic intervention in a variety of human diseases. The intricate control of the SPT holoenzyme by its various subunits and its complex catalytic mechanism underscore the importance of maintaining sphingolipid homeostasis. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate this essential enzyme and its role in health and disease.

References

cellular localization of 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Localization of 3-Ketosphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-oxosphinganine, is the initial and pivotal intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] This pathway is fundamental to the synthesis of critical cellular components like ceramides, sphingomyelins, and glycosphingolipids, which play essential roles in membrane structure, cell signaling, and regulation.[4][5] Understanding the precise subcellular location of this compound is paramount for elucidating the spatial organization of sphingolipid metabolism and for developing targeted therapeutic interventions for diseases associated with aberrant sphingolipid pathways. This guide provides a comprehensive overview of the , focusing on its synthesis, immediate metabolic fate, and the experimental methodologies used to determine its location.

Primary Cellular Localization: The Endoplasmic Reticulum

The synthesis of this compound is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , which condenses L-serine and palmitoyl-CoA.[1][5][6] The subcellular localization of SPT, therefore, dictates the primary location of this compound.

1. Endoplasmic Reticulum (ER): The Central Hub of Synthesis

Overwhelming evidence from subcellular fractionation, enzymatic assays, and fluorescence microscopy confirms that SPT is predominantly an integral membrane protein of the endoplasmic reticulum (ER) .[4][7][8][9] The active site of the SPT enzyme complex faces the cytosolic side of the ER membrane .[5][7][10][11] This orientation allows SPT ready access to its substrates, L-serine and palmitoyl-CoA, which are present in the cytosol. Consequently, this compound is synthesized at the ER-cytosol interface.[6][9]

2. ER-Mitochondria Contact Sites

Recent studies have revealed a more nuanced localization of the SPT complex. Subunits of SPT, specifically SPTLC1 and SPTLC2, have been shown to exhibit dual localization, with SPTLC1 residing in the ER and SPTLC2 present on both the ER and the outer mitochondrial membrane.[12] This suggests that a functional SPT complex can assemble in trans at ER-mitochondria contact sites , also known as Mitochondria-Associated Membranes (MAMs).[12] This specialized localization provides a potential mechanism for direct channeling of sphingolipid intermediates between these two organelles, highlighting a critical intersection in cellular lipid metabolism.

3. Other Putative Locations

While the ER is the primary site for de novo sphingolipid biosynthesis, at least one subunit of the SPT complex, SPT1, has also been identified in the nucleus and focal adhesions .[4] The function of SPT1 in these compartments appears to be related to cell morphology rather than bulk sphingolipid synthesis.[4]

Metabolic Fate and Transience of this compound

This compound is a transient metabolic intermediate. Immediately following its synthesis, it is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme This compound Reductase (KSR) .[1][5][6][9] This enzyme is also located in the endoplasmic reticulum , with its active site facing the cytosol.[9][11] The co-localization and rapid sequential action of SPT and KSR in the ER membrane ensure an efficient metabolic flux and imply that significant concentrations of free this compound do not accumulate or traffic to distant cellular compartments. The resulting sphinganine is then further acylated in the ER to form dihydroceramide, the precursor to more complex sphingolipids that are subsequently transported to the Golgi apparatus.[8][11][13]

Quantitative Data on Subcellular Distribution

Currently, there is a lack of quantitative data in the literature detailing the specific concentrations or percentage distribution of this compound across different subcellular compartments. Research has primarily focused on identifying the localization of the enzymes responsible for its synthesis and immediate conversion, as its transient nature makes direct measurement challenging.

Metabolite/EnzymePrimary LocalizationOther Reported LocationsMethodologies Used
Serine Palmitoyltransferase (SPT) Endoplasmic Reticulum (Cytosolic face)[4][7][8][9]ER-Mitochondria Contact Sites,[12] Nucleus, Focal Adhesions[4]Subcellular Fractionation, Fluorescence Microscopy, Confocal Microscopy, Co-IP
This compound Site of synthesis (ER/ER-Mitochondria interface)Not reported to accumulate elsewhereInferred from SPT localization
This compound Reductase (KSR) Endoplasmic Reticulum (Cytosolic face)[9][11]-Subcellular Fractionation, Proteolytic Digestion Assays

Experimental Protocols

The determination of the subcellular localization of enzymes like SPT, and by extension the site of this compound synthesis, relies on a combination of biochemical and cell biology techniques.

1. Subcellular Fractionation and Enzymatic Assays

  • Objective: To isolate different organelles and measure the activity of a specific enzyme (e.g., SPT) in each fraction.

  • Methodology:

    • Cell Lysis: Tissues or cultured cells are homogenized in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

    • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Nuclei and cytoskeleton pellet at low speeds, followed by mitochondria, and finally microsomes (fragments of the ER and Golgi).

    • Density Gradient Centrifugation: For higher purity, the microsomal fraction is further separated on a sucrose or other density gradient to resolve ER from Golgi and other vesicles.

    • Enzymatic Assay: Each fraction is incubated with the substrates for SPT (L-serine and radiolabeled palmitoyl-CoA). The production of radiolabeled this compound is then quantified to determine the enzymatic activity in each organellar fraction.

    • Western Blotting: Protein markers specific to each organelle (e.g., Calnexin for ER, GM130 for Golgi) are used to confirm the purity of the fractions.

2. Fluorescence Microscopy of Epitope-Tagged Proteins

  • Objective: To visualize the location of an enzyme within intact cells.

  • Methodology:

    • Plasmid Construction: The gene encoding the enzyme of interest (e.g., SPTLC1) is cloned into an expression vector containing a fluorescent protein tag (e.g., GFP) or a small epitope tag (e.g., FLAG, Myc).

    • Cell Transfection: The plasmid is introduced into cultured cells.

    • Co-localization Staining: After allowing time for protein expression, the cells are fixed. To identify specific organelles, cells are co-stained with antibodies against known organellar marker proteins (e.g., anti-PDI for ER, MitoTracker dye for mitochondria).

    • Imaging: The cellular location of the tagged protein is visualized using confocal or fluorescence microscopy. Co-localization of the tagged protein's signal with an organelle marker's signal indicates its subcellular residence.

3. Co-Immunoprecipitation (Co-IP)

  • Objective: To identify protein-protein interactions, which can confirm localization to specific cellular structures (e.g., focal adhesions).

  • Methodology:

    • Cell Lysis: Cells are lysed using a non-denaturing buffer that preserves protein complexes.

    • Immunoprecipitation: An antibody specific to the protein of interest (e.g., SPT1) is added to the cell lysate and incubated to form an antibody-protein complex.

    • Complex Capture: Protein A/G-conjugated beads are used to capture the antibody-protein complex, pulling it out of the solution.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

    • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against a suspected interacting partner (e.g., vinculin for focal adhesions).[4]

Visualizations

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lumen cluster_er_membrane ER Membrane Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->SPT 3Ketosphinganine This compound SPT->3Ketosphinganine Synthesis KSR This compound Reductase (KSR) Sphinganine Sphinganine KSR->Sphinganine Reduction 3Ketosphinganine->KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation by Ceramide Synthase Transport_to_Golgi Golgi Apparatus Dihydroceramide->Transport_to_Golgi Transport

Caption: De novo sphingolipid synthesis pathway at the ER membrane.

G start Start: Cultured Cells homogenization Cell Homogenization (Isotonic Buffer) start->homogenization centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) homogenization->centrifugation1 pellet1 Pellet: Nuclei, Cytoskeleton centrifugation1->pellet1 supernatant1 Supernatant 1 centrifugation1->supernatant1 centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g) supernatant1->centrifugation2 pellet2 Pellet: Mitochondria centrifugation2->pellet2 supernatant2 Supernatant 2 centrifugation2->supernatant2 centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) supernatant2->centrifugation3 pellet3 Pellet: Microsomes (ER, Golgi) centrifugation3->pellet3 supernatant3 Supernatant 3: Cytosol centrifugation3->supernatant3 gradient Density Gradient Centrifugation pellet3->gradient fractions Collect Fractions (ER, Golgi, etc.) gradient->fractions analysis Enzymatic Assays & Western Blotting fractions->analysis

Caption: Experimental workflow for subcellular fractionation.

References

3-Ketosphinganine: A Bioactive Lipid Precursor at the Crossroads of Sphingolipid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketosphinganine (KSa) is the inaugural and pivotal intermediate in the de novo biosynthesis of all sphingolipids. Formed by the rate-limiting enzyme serine palmitoyltransferase (SPT), KSa occupies a critical juncture, dictating the flux through this essential metabolic pathway. While often considered a transient precursor, recent evidence highlights its intrinsic bioactivity and the profound cellular consequences of its accumulation. This technical guide provides a comprehensive overview of this compound's role as a bioactive lipid precursor, detailing its metabolism, associated signaling pathways, and the experimental methodologies used for its investigation. Quantitative data on its cytotoxic effects and the enzymatic activities governing its turnover are presented in structured tables. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are provided to equip researchers and drug development professionals with the necessary tools to explore the therapeutic potential of targeting this crucial node in sphingolipid metabolism.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy. The de novo synthesis of sphingolipids is a highly regulated process that begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), yielding this compound (KSa)[1][2][3]. This initial step is the primary control point for the entire pathway.

Under normal physiological conditions, this compound is rapidly reduced to sphinganine (Sa) by the enzyme this compound reductase (KDSR)[2][4]. However, dysregulation of this pathway, either through genetic mutations, disease states, or pharmacological intervention, can lead to the accumulation of KSa and its downstream metabolites, with significant cellular consequences. Emerging research indicates that KSa itself is not merely a passive intermediate but possesses inherent bioactivity, capable of inducing cellular stress responses and influencing cell fate.

This guide will delve into the core aspects of this compound biology, providing a technical resource for its study and therapeutic targeting.

De Novo Sphingolipid Biosynthesis and this compound Metabolism

The synthesis of this compound is the committed step in de novo sphingolipid biosynthesis and occurs on the cytosolic face of the endoplasmic reticulum (ER)[2]. The pathway proceeds as follows:

  • Formation of this compound: Serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound[1][2]. This reaction is the rate-limiting step of the pathway.

  • Reduction to Sphinganine: this compound is swiftly converted to sphinganine by the action of this compound reductase (KDSR), an NADPH-dependent enzyme[4].

  • Formation of Dihydroceramides: Sphinganine is then N-acylated by one of six ceramide synthases (CerS) to form dihydroceramides.

  • Formation of Ceramides: Finally, a double bond is introduced into the sphingoid backbone of dihydroceramides by dihydroceramide desaturase 1 (DES1) to produce ceramides, the central hub of sphingolipid metabolism.

The tight regulation of this pathway is crucial, as the accumulation of intermediates like this compound can be toxic to the cell[5][6][7].

Metabolic Fate of Exogenous this compound

Studies using deuterated this compound (d2KSa) have shown that when supplied exogenously to cancer cells, it is rapidly metabolized to sphinganine, sphinganine-1-phosphate, and dihydroceramides, leading to a significant accumulation of these dihydrosphingolipids. Notably, direct N-acylation or phosphorylation of this compound does not appear to be a major metabolic route[8].

Bioactivity and Signaling Pathways of this compound and its Metabolites

While research into the direct signaling roles of this compound is still emerging, its accumulation and the subsequent increase in its downstream metabolites, particularly sphinganine and dihydroceramides, trigger distinct cellular responses.

Induction of Autophagy

A prominent effect of elevated this compound levels is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. Treatment of cancer cell lines such as HGC27, T98G, and U87MG with this compound leads to a significant increase in the autophagic marker LC3-II[8]. Time-course experiments suggest that this effect is mediated by the accumulation of sphinganine, sphinganine-1-phosphate, and dihydroceramides[8].

Cytotoxicity

Accumulation of this compound is cytotoxic to cancer cells. This toxicity is thought to arise from the disruption of cellular processes and the induction of stress pathways.

Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCompoundParameterValue (µM)Incubation Time (h)Reference
HGC27 (gastric cancer)This compound (KSa)CC5019.7 ± 3.324[8]
HGC27 (gastric cancer)This compound (KSa)CC2512.6 ± 6.424[8]
T98G (glioblastoma)d2-Ketosphinganine (d2KSa)CC5026.9 ± 4.224[8]
T98G (glioblastoma)d2-Ketosphinganine (d2KSa)CC2516.9 ± 7.624[8]
U87MG (glioblastoma)d2-Ketosphinganine (d2KSa)CC5029.9 ± 9.124[8]
U87MG (glioblastoma)d2-Ketosphinganine (d2KSa)CC2515.0 ± 4.924[8]

CC50: Half-maximal cytotoxic concentration; CC25: 25% cytotoxic concentration. Data are presented as mean ± SD.

Table 2: Activity of this compound Synthase (SPT) in Rat Cerebellar Granule Cells
SubstrateTime in Culture (days)Enzyme Activity (pmol this compound/mg cell DNA per min)Reference
Palmitoyl-CoA1~40[9]
Palmitoyl-CoA8~54[9]
Palmitoyl-CoA22~39[9]
Stearoyl-CoA1Very low[9]
Stearoyl-CoA>1~15 (constant)[9]

Experimental Protocols

Quantification of this compound and Other Sphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of sphingolipids in cell culture samples. Specific parameters may need to be optimized for different instruments and matrices.

5.1.1. Sample Preparation and Lipid Extraction

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To a known amount of protein lysate (e.g., 100 µg), add a mixture of chloroform:methanol:water (2:1:0.8, v/v/v).

    • Vortex thoroughly and incubate on ice.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).

5.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating sphingolipids based on acyl chain length.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: A gradient from high aqueous to high organic content is typically used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of this compound and other sphingoid bases.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Assay for Autophagy Induction by Western Blotting for LC3-II

This protocol describes the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy.

5.2.1. Cell Treatment and Lysis

  • Cell Seeding and Treatment: Seed cells to the desired confluency. Treat cells with this compound or a vehicle control for the desired time. Include positive controls for autophagy induction (e.g., starvation, rapamycin) and negative controls. To measure autophagic flux, include a condition with an inhibitor of lysosomal degradation (e.g., bafilomycin A1 or chloroquine) for the last few hours of the treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration for equal loading.

5.2.2. Western Blotting

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a high-percentage (e.g., 15%) or gradient (e.g., 4-20%) polyacrylamide gel to resolve LC3-I and LC3-II.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/loading control ratio indicates an increase in autophagosomes.

Visualizations

Signaling and Metabolic Pathways

DeNovo_Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KSa This compound Sa Sphinganine KSa->Sa Metabolism KDSR KDSR KSa->KDSR Autophagy Autophagy Sa->Autophagy Induces CerS CerS Sa->CerS SphK SphK Sa->SphK Sa1P Sphinganine-1-Phosphate Sa1P->Autophagy Induces dhCer Dihydroceramides dhCer->Autophagy Induces DES1 DES1 dhCer->DES1 Cer Ceramides SPT->KSa Condensation KDSR->Sa CerS->dhCer N-acylation DES1->Cer Desaturation SphK->Sa1P Phosphorylation

Caption: De novo sphingolipid biosynthesis pathway and induction of autophagy by this compound metabolites.

Experimental Workflows

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Harvest 1. Cell Harvesting Lyse 2. Cell Lysis Harvest->Lyse Extract 3. Lipid Extraction Lyse->Extract Reconstitute 4. Reconstitution Extract->Reconstitute LC 5. LC Separation Reconstitute->LC MS 6. MS/MS Detection (MRM) LC->MS Data 7. Data Analysis MS->Data

Caption: Experimental workflow for LC-MS/MS-based quantification of this compound.

Autophagy_Workflow cluster_CellCulture Cell Culture & Treatment cluster_WB Western Blotting Seed 1. Seed Cells Treat 2. Treat with KSa Seed->Treat Lyse 3. Cell Lysis Treat->Lyse SDSPAGE 4. SDS-PAGE Lyse->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blot 6. Immunoblotting (LC3) Transfer->Blot Detect 7. Detection & Analysis Blot->Detect

Caption: Experimental workflow for assessing autophagy via LC3-II Western Blotting.

Conclusion

This compound stands as a critical gatekeeper of the de novo sphingolipid synthesis pathway. While its role as a precursor is well-established, its intrinsic bioactivity and the cellular consequences of its accumulation are areas of growing interest. The ability of this compound and its immediate metabolites to induce autophagy and cytotoxicity in cancer cells highlights the therapeutic potential of targeting SPT and other enzymes that regulate its levels. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the complex biology of this compound and its implications in health and disease. Future investigations into the direct signaling mechanisms of this compound will be crucial for a complete understanding of its role as a bioactive lipid and for the development of novel therapeutic strategies.

References

The Genesis of a Key Intermediate: Early Studies on 3-Ketosphinganine and Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of ceramides, central molecules in sphingolipid metabolism, begins with the formation of a transient yet pivotal intermediate: 3-ketosphinganine. Early investigations into this pathway laid the foundational knowledge for our current understanding of ceramide synthesis and its role in cellular processes. This technical guide delves into the seminal studies that first elucidated the role of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the logical framework that established its place in the de novo ceramide synthesis pathway.

Core Concepts: The De Novo Pathway Unveiled

The de novo synthesis of ceramides is a multi-step enzymatic process localized to the endoplasmic reticulum. The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step gives rise to this compound, the first committed molecule in the sphingolipid biosynthetic pathway. Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the action of this compound reductase (KDSR). Finally, sphinganine is acylated by a family of ceramide synthases (CerS) to form dihydroceramide, which is then desaturated to yield ceramide.

Quantitative Data from Early Investigations

The following tables summarize key quantitative data from early studies on the enzymes responsible for this compound synthesis and reduction. These values provided the first insights into the kinetics and regulation of the initial steps of ceramide biosynthesis.

Table 1: Kinetic Properties of Serine Palmitoyltransferase (SPT)

Source Organism/Cell LineSubstrateKmVmaxReference
LM Cells (in vitro)L-Serine0.27 mM13 pmol/min/106 cells[1]
LM Cells (intact)L-Serine0.23 mM14 pmol/min/106 cells[1]
Rat Cerebellar Granule CellsPalmitoyl-CoA-54 pmol/min/mg DNA[2]
Rat Cerebellar Granule CellsStearoyl-CoA-15 pmol/min/mg DNA[2]

Table 2: Kinetic Properties of this compound Reductase (KDSR)

Source Organism/TissueSubstrateKmCofactorReference
Rat Liver MicrosomesThis compound5 µMNADPH[3]

Experimental Protocols from Seminal Studies

The elucidation of the role of this compound in ceramide synthesis was dependent on the development of robust in vitro assays. The following sections detail the methodologies employed in these foundational studies.

Protocol 1: In Vitro Assay for Serine Palmitoyltransferase (SPT) Activity

This protocol is based on the method described by Merrill & Wang (1986) and Chigorno et al. (1997), which measures the incorporation of radiolabeled L-serine into this compound.[1][2]

1. Materials:

  • Microsomal preparation from cells or tissues
  • L-[3-14C]serine (or other suitable radiolabeled serine)
  • Palmitoyl-CoA
  • Pyridoxal 5'-phosphate (PLP)
  • HEPES buffer (pH 7.4)
  • Dithiothreitol (DTT)
  • Bovine serum albumin (BSA), fatty acid-free
  • Chloroform/Methanol (1:2, v/v)
  • Thin-layer chromatography (TLC) plates (Silica Gel 60)
  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)
  • Scintillation counter and scintillation fluid
  • Chemically synthesized this compound standard

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, DTT, BSA, and PLP.
  • Enzyme Addition: Add the microsomal preparation (containing SPT) to the reaction mixture.
  • Substrate Addition: Initiate the reaction by adding L-[3-14C]serine and palmitoyl-CoA.
  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
  • Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (1:2, v/v). Vortex thoroughly to extract the lipids.
  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
  • Sample Preparation for TLC: Collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform/methanol.
  • Thin-Layer Chromatography: Spot the resuspended lipid extract onto a TLC plate alongside a this compound standard. Develop the plate in the appropriate solvent system.
  • Visualization and Quantification: Visualize the this compound standard (e.g., with iodine vapor). Scrape the silica gel from the region corresponding to the this compound standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
  • Calculation of Activity: Calculate the specific activity of SPT as picomoles of this compound formed per minute per milligram of protein (or DNA).

Protocol 2: In Vitro Assay for this compound Reductase (KDSR) Activity

This protocol is based on the spectrophotometric method described by Stoffel et al. (1968), which monitors the oxidation of NADPH.[3]

1. Materials:

  • Microsomal preparation from tissues (e.g., rat liver)
  • This compound (substrate)
  • NADPH
  • Phosphate buffer (pH 7.0)
  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing phosphate buffer and NADPH.
  • Enzyme Addition: Add the microsomal preparation (containing KDSR) to the cuvette and mix.
  • Baseline Measurement: Measure the initial absorbance at 340 nm to establish a baseline.
  • Substrate Addition: Initiate the reaction by adding this compound to the cuvette and immediately start monitoring the change in absorbance.
  • Spectrophotometric Monitoring: Record the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the KDSR activity.
  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm). Express the activity as nanomoles of NADPH oxidized per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of de novo ceramide synthesis and a typical experimental workflow for studying this pathway using radiolabeling.

de_novo_ceramide_synthesis cluster_SPT Serine Palmitoyltransferase (SPT) cluster_KDSR This compound Reductase (KDSR) cluster_CerS Ceramide Synthase (CerS) cluster_DES Dihydroceramide Desaturase Serine L-Serine Ketosphinganine This compound Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES

Caption: De novo ceramide synthesis pathway.

radiolabeling_workflow Start Start: Cell/Tissue Culture Radiolabeling Incubate with Radiolabeled Precursor (e.g., [14C]Serine) Start->Radiolabeling Harvesting Harvest Cells/Tissues and Prepare Microsomes Radiolabeling->Harvesting LipidExtraction Lipid Extraction (Chloroform/Methanol) Harvesting->LipidExtraction TLC Thin-Layer Chromatography (TLC) Separation LipidExtraction->TLC Quantification Scintillation Counting of this compound Spot TLC->Quantification Analysis Data Analysis and Activity Calculation Quantification->Analysis

Caption: Experimental workflow for radiolabeling studies.

Conclusion

The early studies on this compound were instrumental in defining the fundamental steps of de novo ceramide synthesis. Through the development of innovative radiolabeling and enzymatic assays, researchers were able to identify and characterize the key enzymes, Serine Palmitoyltransferase and this compound Reductase, and establish their sequential action in the formation of the sphingoid backbone. The quantitative data and detailed methodologies from this foundational work not only provided the initial framework for understanding sphingolipid metabolism but also paved the way for future research into the complex roles of ceramides in health and disease. This technical guide serves as a resource for contemporary researchers, offering a window into the pioneering experiments that launched the field of sphingolipid biology.

References

Methodological & Application

Application Note: Quantification of 3-Ketosphinganine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of 3-ketosphinganine (3-KDS) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a critical intermediate in the de novo sphingolipid biosynthesis pathway, and its accurate measurement is essential for studying sphingolipid metabolism and its role in various physiological and pathological processes. The protocol outlined below provides a detailed procedure for sample preparation, LC-MS/MS analysis, and data processing.

Introduction

Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules involved in cell growth, differentiation, and apoptosis.[1][2] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][3][4][5][6] This initial step is the rate-limiting step in sphingolipid biosynthesis.[1][7][8] this compound is then rapidly reduced to sphinganine.[1][3][4][9] Due to its transient nature and low abundance, the detection and quantification of this compound require a highly sensitive and specific analytical method like LC-MS/MS.[10][11] This application note provides a robust protocol for researchers, scientists, and drug development professionals to accurately measure this compound levels in various biological matrices.

Signaling Pathway

The de novo sphingolipid biosynthesis pathway is a fundamental cellular process. The diagram below illustrates the initial steps of this pathway, highlighting the formation of this compound.

Sphingolipid_Pathway cluster_0 Endoplasmic Reticulum Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS

Caption: De novo sphingolipid synthesis pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of this compound by LC-MS/MS.

LCMSMS_Workflow Sample_Collection Sample Collection (e.g., cells, tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Cleanup Sample Cleanup (Optional) Lipid_Extraction->Sample_Cleanup LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Cleanup->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids or equivalent)

  • Internal Standard (IS): C17-sphinganine (d17:0-Sa) or other suitable analog[12]

  • HPLC-grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Chloroform

  • Ammonium formate

  • Phosphate-buffered saline (PBS)

  • BCA Protein Assay Kit (or equivalent)

Sample Preparation

Cell Culture Samples:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Centrifuge at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine protein concentration using a BCA assay for normalization.

Tissue Samples:

  • Homogenize a known weight of tissue in ice-cold PBS.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove debris.

  • Collect the supernatant for lipid extraction.

  • Determine protein concentration of the supernatant.

Lipid Extraction (Modified Bligh-Dyer Method): [13]

  • To 100 µL of sample homogenate, add the internal standard.

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18)[8]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 30% B

  • Injection Volume: 10 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[13]

  • Scan Type: Multiple Reaction Monitoring (MRM)[11]

  • MRM Transitions:

    • This compound: Precursor ion m/z 300.3 -> Product ion m/z 270.3[8]

    • Internal Standard (C17-sphinganine): Precursor ion m/z 288.3 -> Product ion m/z 270.3 (or other appropriate transition)

Quantitative Data

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Limit of Detection (LOD)~0.05 ng/mL[13]
Linear Range0.5 - 1000 pmol[12]
Linearity (R²)> 0.99
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol can be readily implemented in research and drug development settings to investigate the role of sphingolipid metabolism in health and disease. The detailed experimental procedures and established quantitative parameters offer a solid foundation for accurate and reproducible measurements of this key metabolic intermediate.

References

Application Note: Quantitative Analysis of 3-Ketosphinganine in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphinganine (3-KDS), also known as 3-ketodihydrosphingosine, is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway.[1] This pathway is crucial for the synthesis of a diverse array of bioactive lipids, including ceramides, sphingomyelins, and glycosphingolipids, which are integral components of cellular membranes and key signaling molecules involved in processes such as cell growth, differentiation, and apoptosis.[[“]][3] Given its position at the gateway of sphingolipid synthesis, the accurate quantification of this compound in cell lysates is critical for understanding the regulation of sphingolipid metabolism and its dysregulation in various diseases, including cancer and metabolic disorders.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cultured cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form this compound.[5] this compound is then rapidly reduced to sphinganine by the enzyme this compound reductase.[5] Sphinganine is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the central hub of sphingolipid metabolism.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine This compound SPT->Ketosphinganine KSR This compound Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

Experimental Workflow

The quantitative analysis of this compound from cell lysates involves several key steps, beginning with cell culture and harvesting, followed by lipid extraction, LC-MS/MS analysis, and finally, data processing and quantification.

Experimental_Workflow Start Cell Culture & Treatment Harvesting Cell Harvesting & Washing Start->Harvesting Lysis Cell Lysis & Protein Quantification Harvesting->Lysis Extraction Lipid Extraction with Internal Standard Lysis->Extraction Drydown Sample Dry-down Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis End Results DataAnalysis->End

References

Application Notes and Protocols for the Synthesis of Radiolabeled 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphinganine is the initial and rate-limiting product in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell structure and signaling.[1][2] The synthesis of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), which mediates the condensation of L-serine and palmitoyl-CoA.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of this pathway crucial. Radiolabeled this compound is an invaluable tool for investigating the kinetics of its formation, its subsequent metabolism, and for screening potential inhibitors of SPT.

These application notes provide detailed protocols for two primary methods for synthesizing radiolabeled this compound: enzymatic synthesis and a proposed chemical synthesis route. The enzymatic method offers high specificity, while chemical synthesis can be advantageous for achieving higher specific activities and yields.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The synthesis of this compound is the first committed step in the de novo sphingolipid biosynthesis pathway, which occurs on the cytosolic face of the endoplasmic reticulum.[1][3]

de_novo_sphingolipid_biosynthesis cluster_ER Endoplasmic Reticulum cluster_legend Legend L_Serine L-Serine 3_Ketosphinganine This compound L_Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 SPT SPT: Serine Palmitoyltransferase 3_KSR 3-KSR: this compound Reductase CerS CerS: Ceramide Synthase DEGS1 DEGS1: Dihydroceramide Desaturase 1 synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification and Analysis Start Choose Synthesis Method Enzymatic Enzymatic Synthesis ([¹⁴C]L-Serine) Start->Enzymatic Chemical Chemical Synthesis (Multi-step) Start->Chemical Extraction Lipid Extraction Enzymatic->Extraction Chemical->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Final_Product Radiolabeled this compound Pooling->Final_Product

References

Application Notes and Protocols for Studying Serine Palmitoyltransferase (SPT) Enzyme Activity Using 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS), also known as 3-ketosphinganine.[3][6][7][8][9][10] The activity of SPT is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including hereditary sensory neuropathy type I, diabetes, cancer, and neurodegenerative disorders.[6][8][11][12][13] Therefore, the accurate measurement of SPT activity is essential for understanding the role of sphingolipids in health and disease and for the development of therapeutic agents targeting this pathway.[11][13]

These application notes provide detailed protocols for measuring SPT activity by quantifying its direct product, this compound. Both radioactive and non-radioactive methods are described, along with supporting data and visualizations to aid researchers in their studies.

I. Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum. The pathway begins with the SPT-catalyzed formation of this compound, which is then rapidly reduced to dihydrosphingosine (sphinganine). Subsequent enzymatic reactions lead to the formation of ceramides, which serve as the backbone for more complex sphingolipids like sphingomyelin and glycosphingolipids.[3][9][12][14]

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT This compound This compound SPT->this compound Rate-limiting step 3-KDS_Reductase 3-KDS_Reductase This compound->3-KDS_Reductase Dihydrosphingosine Dihydrosphingosine 3-KDS_Reductase->Dihydrosphingosine Ceramide_Synthase Ceramide_Synthase Dihydrosphingosine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide_Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramide Ceramide Dihydroceramide_Desaturase->Ceramide Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids Golgi SPT_Assay_Workflow cluster_Preparation Sample Preparation cluster_Reaction SPT Reaction cluster_Detection Detection cluster_Radio Radioactive Method cluster_HPLC Non-Radioactive (HPLC) Method Cell_Culture Cell Culture Cell_Lysis Cell Lysis & Homogenization Cell_Culture->Cell_Lysis Centrifugation Centrifugation (2,500 x g) Cell_Lysis->Centrifugation Total_Lysate Total Cell Lysate (Supernatant) Centrifugation->Total_Lysate Reaction_Setup Combine Lysate, Buffer, Substrates (L-Serine*, Palmitoyl-CoA, PLP) Total_Lysate->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Radioactive Radioactive Reaction_Stop->Radioactive Non_Radioactive Non_Radioactive Reaction_Stop->Non_Radioactive Lipid_Extraction_R Lipid Extraction Radioactive->Lipid_Extraction_R Reduction Reduction with NaBH4 Non_Radioactive->Reduction Scintillation_Counting Scintillation Counting Lipid_Extraction_R->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate Specific Activity Internal_Standard Add Internal Standard Reduction->Internal_Standard Lipid_Extraction_NR Lipid Extraction Internal_Standard->Lipid_Extraction_NR HPLC_Analysis HPLC or HPLC-MS/MS Analysis Lipid_Extraction_NR->HPLC_Analysis HPLC_Analysis->Data_Analysis Calculate Specific Activity Logical_Relationship SPT_Enzyme Serine Palmitoyltransferase (SPT) Reaction Enzymatic Reaction SPT_Enzyme->Reaction Substrates Substrates (L-Serine, Palmitoyl-CoA) Substrates->Reaction Product This compound (3KDS) Reaction->Product produces Measurement Quantification of 3KDS Product->Measurement is the analyte for Activity SPT Enzyme Activity Measurement->Activity is a direct measure of

References

Application Notes and Protocols for In Vitro 3-Ketosphinganine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro enzymatic synthesis of 3-ketosphinganine, the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. The synthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT), which facilitates the condensation of L-serine and palmitoyl-CoA.[1][2][3] The protocols provided are suitable for generating this compound for use as a standard, for further enzymatic studies, or for screening potential inhibitors of the sphingolipid pathway.

Core Concepts

The in vitro synthesis of this compound relies on the activity of serine palmitoyltransferase (SPT, EC 2.3.1.50), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][4] The reaction involves the decarboxylative condensation of L-serine and palmitoyl-CoA to form this compound, also known as 3-ketodihydrosphingosine.[1][2][5] This process is a critical regulatory point in the synthesis of all sphingolipids, making it a key target for research in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1]

Data Presentation

The following table summarizes typical reaction conditions and component concentrations for in vitro this compound synthesis, compiled from various published protocols for SPT activity assays. These can be adapted for preparative synthesis.

ComponentConcentration RangeTypical ConcentrationReference
Buffer HEPES50 mM[1][4]
pH 7.4 - 8.08.0[1][4]
L-Serine 0.5 mM - 15.2 mM2 mM - 5 mM[1][4][6]
Palmitoyl-CoA 50 µM - 400 µM100 µM[1][4][6]
Pyridoxal 5'-Phosphate (PLP) 20 µM - 50 µM20 µM[1][4][6]
Enzyme Source Cell Lysate or Microsomes50 - 200 µg total protein[1][4][6]
Dithiothreitol (DTT) 1 mM - 25 mM5 mM[4][6]
EDTA 1 mM - 10 mM2 mM[1][4]
Temperature 30°C - 37°C37°C[4][6]
Incubation Time 5 min - 60 min60 min[4][6]

Experimental Protocols

Two primary methodologies for the in vitro synthesis and detection of this compound are presented: a radioactivity-based assay for high sensitivity and an HPLC-based method for non-radioactive quantification.

Protocol 1: Radioactivity-Based Synthesis and Detection

This protocol is adapted from established SPT activity assays and is highly sensitive. It is ideal for kinetic studies and for detecting low levels of synthesis.

Materials:

  • Enzyme source (e.g., HeLa cell total membranes or yeast microsomes)

  • HEPES buffer (0.5 M, pH 8.0)

  • EDTA (0.5 M, pH 8.0)

  • Dithiothreitol (DTT)

  • Pyridoxal 5'-phosphate (PLP) (5 mM stock)

  • Palmitoyl-CoA (5 mM stock)

  • L-Serine (200 mM stock)

  • L-[U-¹⁴C]serine or [³H]-serine

  • Reaction tubes (2 mL polypropylene)

  • Alkaline methanol (for stopping the reaction)

  • Organic solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) system

Procedure:

  • Preparation of Reaction Mix: In a microcentrifuge tube, prepare the reaction buffer (final concentration: 50 mM HEPES pH 8.0, 1 mM EDTA, 5 mM DTT).

  • Enzyme Preparation: Add the enzyme source (e.g., 50-100 µg of total protein from cell lysate or membranes) to the reaction buffer.

  • Pre-incubation (Optional): For inhibitor studies, pre-incubate the enzyme mixture with the inhibitor (e.g., myriocin) on ice.

  • Initiation of Reaction: To initiate the synthesis, add the substrates and cofactor to the following final concentrations:

    • 0.5 mM L-serine

    • A spike of radiolabeled L-serine (e.g., L-[U-¹⁴C]serine to a final activity of 50 µCi/ml)

    • 50 µM palmitoyl-CoA

    • 20 µM PLP

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination of Reaction: Stop the reaction by adding alkaline methanol.

  • Lipid Extraction: Perform a total lipid extraction using an appropriate method, such as a chloroform/methanol extraction.

  • Product Detection and Quantification:

    • Separate the extracted lipids using thin-layer chromatography (TLC).

    • Identify the radioactive this compound by comparing it to a chemically synthesized standard.

    • Quantify the product by scintillation counting of the corresponding spot on the TLC plate.[7]

Protocol 2: HPLC-Based Synthesis and Detection

This protocol offers a non-radioactive alternative with a lower detection limit and the ability to use an internal standard for improved accuracy.[1][8]

Materials:

  • All materials from Protocol 1, excluding the radiolabeled L-serine.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ESI-MS/MS).

  • Internal standard (e.g., C17-sphingosine).

  • Sodium borohydride (NaBH₄) (prepare fresh).

Procedure:

  • Reaction Setup: Follow steps 1-4 from Protocol 1, but use non-radiolabeled L-serine at a higher concentration (e.g., 5 mM).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reduction of this compound (Optional but Recommended):

    • The 3-keto group can be chemically unstable. For more robust quantification, it can be reduced to sphinganine.

    • Add freshly prepared NaBH₄ (5 mg/mL in water) to the reaction mixture and incubate.

  • Termination and Extraction: Stop the reaction and perform lipid extraction as described in Protocol 1. Add an internal standard (e.g., C17-sphingosine) before extraction to correct for variations.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for HPLC injection.

    • Analyze the sample using an HPLC system coupled with a mass spectrometer (HPLC-ESI-MS/MS) to quantify the synthesized this compound (or its reduced product, sphinganine).[6]

Visualizations

Sphingolipid De Novo Synthesis Pathway

The following diagram illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the formation of this compound.

Sphingolipid_Synthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Membrane L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT This compound This compound SPT->this compound CO₂ + CoA-SH In_Vitro_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (Cell Lysate/Microsomes) Add_Substrates Add Substrates (L-Serine, Palmitoyl-CoA) Enzyme_Source->Add_Substrates Reaction_Mix Prepare Reaction Mix (Buffer, PLP, DTT) Reaction_Mix->Add_Substrates Incubate Incubate (e.g., 37°C, 60 min) Add_Substrates->Incubate Terminate Terminate Reaction Incubate->Terminate Lipid_Extraction Lipid Extraction Terminate->Lipid_Extraction Detection Detection & Quantification (TLC or HPLC-MS/MS) Lipid_Extraction->Detection SPT_Mechanism PLP_Enzyme PLP-Enzyme Complex Schiff_Base Serine-PLP Schiff Base PLP_Enzyme->Schiff_Base Serine Serine Serine->PLP_Enzyme + L-Serine Quinonoid Quinonoid Intermediate Schiff_Base->Quinonoid - CO₂ Product_Complex This compound-PLP Complex Quinonoid->Product_Complex + Palmitoyl-CoA - CoA-SH PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Quinonoid Product This compound Product_Complex->Product Release Product->PLP_Enzyme Regeneration

References

Application of 3-Ketosphinganine in Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

3-Ketosphinganine is the initial product of the de novo sphingolipid biosynthesis pathway, formed by the condensation of serine and palmitoyl-CoA. Recent research has unveiled a significant role for this compound and its metabolites in the induction of autophagy, a cellular process of self-degradation that is critical in both health and disease. Exogenously supplied this compound, particularly its deuterated analog d2-3-ketosphinganine (d2KSa), is metabolized within cancer cells, leading to the accumulation of dihydrosphingolipids such as sphinganine, sphinganine-1-phosphate, and notably, dihydroceramides.[1][2][3] This accumulation of dihydroceramides is a key trigger for the induction of autophagy.[2][3]

The mechanism involves the subsequent inhibition of dihydroceramide desaturase 1 (Des1), the enzyme responsible for converting dihydroceramide to ceramide, by the elevated levels of dihydroceramide metabolites.[2][3] This inhibition further enhances the accumulation of dihydrosphingolipids, creating a positive feedback loop that robustly stimulates autophagy. This application note provides a summary of the quantitative data and detailed protocols for utilizing this compound and its analogs to study autophagy in a research setting.

Data Presentation

Table 1: Quantitative Data on the Induction of Autophagy by a d2-3-Ketosphinganine (d2KSa) in Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Key ObservationsReference
HGC27 (gastric cancer)d2KSa53 - 24Significant increase in sphinganine, dihydroceramide, and other dihydrosphingolipids.[2]
T98G (glioblastoma)d2KSa126Increased levels of the autophagy marker LC3-II.[2]
U87MG (glioblastoma)d2KSa206Increased levels of the autophagy marker LC3-II.[2]

Signaling Pathway

The treatment of cells with this compound or its analogs initiates a signaling cascade that culminates in the induction of autophagy. The workflow begins with the cellular uptake and metabolism of this compound into various dihydrosphingolipids.

cluster_cell Cancer Cell KSa This compound (or d2KSa) Metabolism Metabolism KSa->Metabolism dhSLs Dihydrosphingolipids (Sphinganine, Dihydroceramides) Metabolism->dhSLs Des1 Dihydroceramide Desaturase 1 (Des1) dhSLs->Des1 inhibition Autophagy Autophagy Induction dhSLs->Autophagy induction

Caption: Signaling pathway of this compound-induced autophagy.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing human cancer cell lines and treating them with a deuterated analog of this compound (d2KSa) to induce autophagy.

Materials:

  • Human gastric carcinoma (HGC27), human glioblastoma (T98G), and human glioblastoma (U87MG) cell lines.

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • d2-3-Ketosphinganine (d2KSa) stock solution (in ethanol).

  • 6-well or 12-well cell culture plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare the desired concentrations of d2KSa in the complete culture medium. A final ethanol concentration should be kept below 0.5%.

  • Remove the existing medium from the cells and replace it with the medium containing d2KSa or a vehicle control (medium with the same concentration of ethanol).

  • Incubate the cells for the desired period (e.g., 6 hours).

Western Blot for LC3-II (Autophagy Marker)

This protocol describes the detection of the autophagy marker LC3-II by Western blot, a key method to quantify the induction of autophagy. An increase in the lipidated form of LC3 (LC3-II) is indicative of autophagosome formation.

start Start: Treated Cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody (anti-LC3) blocking->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection end End: Image Analysis detection->end

References

Application Notes and Protocols for Fluorescent Labeling and Imaging of 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphinganine is a critical intermediate in the de novo biosynthesis of sphingolipids, a diverse class of lipids with essential roles in cell structure, signaling, and pathogenesis. The transient nature and low abundance of this compound make its direct observation within the complex cellular milieu challenging. Fluorescent labeling of this compound offers a powerful approach to visualize its localization, trafficking, and metabolism in living cells, providing valuable insights into the regulation of sphingolipid pathways in health and disease. This document provides detailed protocols for the fluorescent labeling of this compound using bioorthogonal click chemistry, enabling its subsequent imaging by fluorescence microscopy.

The strategy involves the metabolic incorporation of a synthetic analog of a this compound precursor bearing a bioorthogonal handle (e.g., a terminal alkyne). This "clickable" analog is processed by the cell's metabolic machinery to generate an alkyne-modified this compound. Subsequent reaction with a fluorescently-labeled azide via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition enables the visualization of this compound in situ.

Signaling Pathway and Experimental Workflow

The de novo sphingolipid biosynthesis pathway commences with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form this compound. This intermediate is then rapidly reduced to sphinganine, which serves as the backbone for the synthesis of more complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Three_Ketosphinganine This compound SPT->Three_Ketosphinganine Condensation KSR This compound Reductase (KSR) Three_Ketosphinganine->KSR Reduction Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS N-acylation Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide->DEGS1 Desaturation Ceramide Ceramide DEGS1->Ceramide Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Further Processing

Caption: De novo sphingolipid biosynthesis pathway.

The experimental workflow for fluorescently labeling this compound involves the introduction of a clickable precursor, its metabolic conversion, and subsequent fluorescent tagging via a click reaction.

Experimental_Workflow Clickable_Precursor Introduce Clickable Precursor (e.g., Alkyne-modified Palmitic Acid) Metabolic_Incorporation Metabolic Incorporation (Cell Culture Incubation) Clickable_Precursor->Metabolic_Incorporation Fixation_Permeabilization Cell Fixation & Permeabilization (for CuAAC) Metabolic_Incorporation->Fixation_Permeabilization Click_Reaction Click Reaction (CuAAC or SPAAC) Fixation_Permeabilization->Click_Reaction Washing Washing Steps Click_Reaction->Washing Fluorescent_Azide Fluorescent Azide Probe Fluorescent_Azide->Click_Reaction Imaging Fluorescence Microscopy Imaging Washing->Imaging

Caption: Experimental workflow for labeling this compound.

Protocols

Protocol 1: Synthesis of a Clickable this compound Precursor (Alkyne-Modified Palmitic Acid)

This protocol describes a general approach for the synthesis of an alkyne-modified palmitic acid, which can be cellularly converted to the corresponding acyl-CoA and subsequently incorporated into this compound.

Materials:

  • 16-hydroxypalmitic acid

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 16-hydroxypalmitic acid in anhydrous DMF.

  • Add NaH portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Stir the mixture for 30 minutes at 0°C.

  • Add propargyl bromide dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl.

  • Extract the product with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 16-propargyloxy-palmitic acid.

Protocol 2: Metabolic Labeling of Cells with Alkyne-Modified Palmitic Acid

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Alkyne-modified palmitic acid (from Protocol 1)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of the alkyne-modified palmitic acid complexed to BSA.

  • Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Replace the culture medium with a fresh medium containing the alkyne-modified palmitic acid-BSA complex at a final concentration of 10-50 µM.

  • Incubate the cells for 4-24 hours at 37°C in a CO2 incubator to allow for metabolic incorporation.

  • After incubation, wash the cells three times with warm PBS to remove the excess labeling reagent.

Protocol 3: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Note: CuAAC is toxic to living cells and should be performed on fixed samples.

Materials:

  • Metabolically labeled cells (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click-iT® reaction cocktail (or individual components):

    • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • PBS

Procedure:

  • Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions or by combining the following in PBS:

    • Fluorescent azide (1-10 µM)

    • CuSO4 (1 mM)

    • Sodium ascorbate (10 mM, prepare fresh)

    • THPTA (5 mM, if used)

  • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

Note: SPAAC is a copper-free click reaction suitable for live-cell imaging.

Materials:

  • Metabolically labeled cells (from Protocol 2)

  • Live-cell imaging medium

  • Strain-promoted alkyne-reactive fluorescent probe (e.g., a DBCO- or BCN-conjugated dye)

Procedure:

  • After metabolic labeling and washing, replace the medium with a fresh live-cell imaging medium.

  • Add the strain-promoted alkyne-reactive fluorescent probe to the medium at a final concentration of 1-10 µM.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with the live-cell imaging medium to remove the unreacted probe.

  • Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.

Data Presentation

Table 1: Recommended Concentrations for Labeling Reagents

ReagentCuAAC ProtocolSPAAC Protocol
Clickable Precursor10 - 50 µM10 - 50 µM
Fluorescent Azide/Alkyne1 - 10 µM1 - 10 µM
Copper (II) Sulfate1 mMN/A
Sodium Ascorbate10 mMN/A

Table 2: Selection of Commercially Available Fluorescent Probes for Click Chemistry

Fluorescent ProbeReactive GroupExcitation (nm)Emission (nm)Quantum Yield
Alexa Fluor 488 AzideAzide4955190.92
Alexa Fluor 555 AzideAzide5555650.10
Alexa Fluor 647 AzideAzide6506680.33
Cyanine3 DBCODBCO (Alkyne)5555700.09
Cyanine5 DBCODBCO (Alkyne)6496700.20
TAMRA-PEG4-AzideAzide5465790.40
Sulfo-Cyanine7 AzideAzide7507730.25

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Inefficient metabolic labeling.Optimize the concentration of the clickable precursor and incubation time.
Incomplete click reaction.For CuAAC, ensure the sodium ascorbate solution is freshly prepared. Check the concentrations of all click reagents. Increase reaction time. For SPAAC, consider a more reactive cyclooctyne.
Photobleaching of the fluorophore.Minimize exposure of samples to light. Use an anti-fade mounting medium.
High background fluorescence Incomplete removal of unincorporated probe.Increase the number and duration of wash steps after metabolic labeling and the click reaction.
Non-specific binding of the fluorophore.Include a blocking step (e.g., with BSA) before adding the click reaction cocktail.
Cell toxicity (for live-cell imaging) High concentration of the labeling probe.Perform a dose-response curve to determine the optimal, non-toxic concentration of the clickable precursor and fluorescent probe.
Contaminants in the synthesized precursor.Ensure high purity of the synthesized clickable precursor through proper purification methods.

Application Notes and Protocols for 3-Ketosphinganine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphinganine, also known as 3-ketodihydrosphingosine, is a critical intermediate in the de novo biosynthesis of sphingolipids. It is formed through the condensation of L-serine and palmitoyl-CoA in a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] As a key metabolic precursor to sphinganine, dihydroceramides, and ultimately complex sphingolipids, high-purity this compound standards are essential for accurate quantification in metabolic studies, enzyme activity assays, and as starting material for the synthesis of other sphingolipid species. This document provides a detailed overview of the commercial sources for this compound standards, their reported purity, and recommended protocols for quality control analysis.

Commercial Sources and Purity of this compound Standards

Several reputable suppliers offer this compound standards. The purity of these standards is typically high, as confirmed by various analytical techniques. Below is a summary of commercially available this compound standards and their manufacturer-stated purities. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NameCatalog Number (Example)Stated PurityForm
Avanti Polar Lipids 3-keto sphinganine (d18:0, HCl salt)860733>99%[3]Solid
Cayman Chemical 3-keto Sphinganine (d18:0) (hydrochloride)24380≥98%[4]Solid
Larodan 3-keto Sphinganine (d18:0) (hydrochloride)56-1316>98%[5]Solid

Potential Impurities

During the synthesis of this compound, several impurities could potentially arise. These may include starting materials such as L-serine and palmitoyl-CoA, side-products from the condensation reaction, and stereoisomers. Chiral purity is a critical parameter, as biological systems are stereospecific.

Experimental Protocols for Quality Control

The following protocols outline recommended methods for the quality control of this compound standards to verify their identity, purity, and concentration.

Protocol 1: Purity Assessment and Identity Confirmation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol describes the use of HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of the purity and confirmation of the molecular weight of this compound.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • HPLC or UHPLC system coupled to a mass spectrometer with an ESI source

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard (e.g., 1 mg).

  • Dissolve the standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

5. Data Analysis:

  • Confirm the identity of this compound by extracting the ion chromatogram for its expected protonated molecular ion [M+H]⁺ (C₁₈H₃₇NO₂; expected m/z ≈ 300.29).

  • Assess the purity by integrating the peak area of this compound and any detected impurities in the total ion chromatogram (TIC) or UV chromatogram (if a UV detector is used). Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of chemical standards.

1. Materials and Reagents:

  • This compound standard (typically >1 mg)

  • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d)

  • NMR tubes

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound standard in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient for obtaining a good signal-to-noise ratio (e.g., 5-10 mg/mL).

3. NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To determine the proton environment and assess for the presence of impurities.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): For unambiguous assignment of proton and carbon signals.

4. Data Analysis:

  • Compare the acquired spectra with known spectra of this compound or with predicted chemical shifts.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should be consistent with the structure of this compound.

  • The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity of the this compound standard.

Signaling Pathway and Experimental Workflow Diagrams

Sphingolipid_Biosynthesis Serine L-Serine Ketosphinganine This compound Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Complex Sphingolipids Ceramide->Complex QC_Workflow cluster_analysis Analytical Testing start Receive this compound Standard visual Visual Inspection (Appearance, Packaging) start->visual weigh Accurate Weighing visual->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC-MS Analysis (Purity & Identity) dissolve->hplc nmr NMR Analysis (Structure Confirmation) dissolve->nmr data Data Analysis and Purity Calculation hplc->data nmr->data report Generate Certificate of Analysis data->report release Release for Use report->release

References

Troubleshooting & Optimization

3-Ketosphinganine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ketosphinganine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2][3] Some suppliers suggest storage in a freezer for up to one year.[4][5]

Q2: How should I dissolve this compound for my experiments?

A2: this compound is soluble in organic solvents such as chloroform, ethanol, and methanol.[2][3] It is also soluble in Dimethyl Sulfoxide (DMSO).[6] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[3] For certain applications, if the compound has low water solubility, various formulations involving DMSO, Tween 80, PEG300, and saline can be considered for in vivo experiments.[7]

Q3: What is the stability of this compound in solution?

Q4: Is this compound cytotoxic?

A4: Yes, exogenous this compound has been shown to be cytotoxic to various cancer cell lines, including human gastric carcinoma (HGC27), malignant glioma (U87MG), and glioblastoma (T98G) cells.[8] The accumulation of its metabolic precursors can also have toxic consequences for cells.[9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpectedly high cytotoxicity in cell culture experiments. 1. Incorrect concentration of this compound. 2. High sensitivity of the cell line to this compound.[8] 3. Instability of the compound in the culture medium.1. Verify the concentration of your stock solution and final working concentration. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
Inconsistent or non-reproducible experimental results. 1. Degradation of this compound due to improper storage. 2. Variability in cell culture conditions. 3. Issues with the solvent or vehicle control.1. Ensure this compound is stored as a solid at -20°C and protected from light.[1][2][3] Prepare fresh stock solutions regularly. 2. Maintain consistent cell passage numbers, seeding densities, and incubation times. 3. Ensure the solvent concentration in the final culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO).
Precipitation of this compound in culture medium. 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the culture medium.1. Ensure the final solvent concentration is sufficient to maintain solubility. Consider using a different solvent if issues persist. 2. When diluting the stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion.

Experimental Protocols & Data

Solubility and Stability of this compound
Parameter Details Reference
Physical Form Solid[1][2][3]
Recommended Storage -20°C[1][2][3]
Long-term Stability (Solid) ≥ 4 years at -20°C[1][2][3]
Solubility Chloroform, Ethanol, Methanol, DMSO[2][3][6]
Protocol: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[10]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

3. MTT Assay:

  • At the end of the treatment, add MTT solution to each well and incubate for 3 hours.

  • Aspirate the supernatant.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound.[10][11] This intermediate is then reduced to sphinganine, which is subsequently acylated to form dihydroceramide.[10][11] Dihydroceramide is a precursor to more complex sphingolipids.

Sphingolipid_Biosynthesis cluster_enzymes Enzymes Serine Serine + Palmitoyl-CoA Keto This compound Serine->Keto Sphinganine Sphinganine Keto->Sphinganine dhCer Dihydroceramide Sphinganine->dhCer Cer Ceramide dhCer->Cer Complex Complex Sphingolipids Cer->Complex SPT SPT: Serine palmitoyltransferase KSR KSR: this compound reductase CerS CerS: Ceramide synthase DES1 DES1: Dihydroceramide desaturase

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow: Cell Viability Assay

This diagram outlines the key steps for assessing the impact of this compound on cell viability.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 prepare Prepare this compound dilutions incubate1->prepare treat Treat cells with This compound incubate1->treat prepare->treat incubate2 Incubate for exposure period (e.g., 24h) treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 3h mtt->incubate3 dissolve Dissolve formazan crystals (DMSO) incubate3->dissolve read Measure absorbance (570 nm) dissolve->read analyze Analyze data and calculate viability read->analyze end End analyze->end

Caption: Workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Purification of Synthetic 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 3-Ketosphinganine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as L-serine derivatives and palmitoyl-CoA analogs.

  • Side-Products from the Condensation Reaction: These can include various byproducts from unintended reaction pathways.

  • N-acylated this compound: If the amino group of this compound is not properly protected, it can be acylated, leading to this common impurity.[1]

  • Stereoisomers: The synthesis may result in diastereomers if the stereochemistry at the C-2 and C-3 positions is not well-controlled.[2]

Q2: What are the initial steps to take when purifying crude synthetic this compound?

A2: Before proceeding with purification, it is crucial to:

  • Characterize the Crude Product: Use analytical techniques like TLC, LC-MS, and NMR to get a preliminary idea of the purity and the major impurities present.

  • Assess Solubility: Determine the solubility of your crude product in various solvents to choose an appropriate system for chromatography or recrystallization. This compound hydrochloride is soluble in chloroform, ethanol, and methanol.[3]

  • Consider Stability: 3-keto-sphingolipids are generally stable under alkaline conditions but can be labile in acidic environments.[1][4] This is a critical consideration when choosing mobile phases for chromatography.

Q3: Which chromatographic method is most suitable for purifying this compound?

A3: Both flash column chromatography and preparative high-performance liquid chromatography (HPLC) can be effective.

  • Flash Column Chromatography is a good initial purification step for removing major impurities from larger-scale syntheses.

  • Preparative HPLC offers higher resolution and is ideal for final polishing to achieve high purity, especially for separating closely related impurities like stereoisomers.

Q4: Can recrystallization be used to purify this compound?

A4: Recrystallization can be a viable and cost-effective method for purifying this compound, particularly if the crude product has a relatively high purity (generally >80%).[4] The success of recrystallization is highly dependent on finding a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For long-chain amino compounds, aqueous solutions of organic carboxylic acids have been used for recrystallization.[1]

Troubleshooting Guides

Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system (polarity is too high or too low).- Co-elution of impurities with similar polarity.- Optimize the Solvent System: Use TLC to screen different solvent mixtures. A common system for similar compounds is petroleum ether and ethyl acetate.[5] Gradually increase the polarity to find the optimal separation.- Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica.
Low Yield of Purified this compound - The compound is sticking to the column.- The compound is degrading on the column.- Fractions were not collected properly.- Modify the Mobile Phase: Add a small amount of a more polar solvent (like methanol) or a base (like triethylamine, if compatible) to the eluent to reduce tailing and improve recovery.- Check for Degradation: Given the lability in acidic conditions, ensure the silica gel is not acidic. You can use neutralized silica gel.- Monitor Fractions Carefully: Use TLC or a UV detector to monitor the elution and ensure all product-containing fractions are collected.
Tailing of the this compound Peak - Interaction of the free amino group with acidic sites on the silica gel.- Column overload.- Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase to suppress the interaction with silica.- Reduce Sample Load: Ensure the amount of crude material loaded is not more than 1-5% of the total column weight.
Preparative HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Broad or Split Peaks - Column overload.- Inappropriate injection solvent.- Secondary interactions with the stationary phase.- Optimize Loading: Perform a loading study on an analytical column to determine the maximum injection volume before resolution is lost.[6]- Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.- Use an Appropriate Mobile Phase Modifier: For basic compounds like this compound, using a buffer or an ion-pairing agent can improve peak shape.
Co-elution with a stubborn impurity - Insufficient resolution between the product and the impurity.- Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.- Adjust the pH of the Mobile Phase: A small change in pH (while staying in the stable range for the compound and column) can significantly impact the retention of ionizable compounds.- Try a Different Column Chemistry: If a C18 column is not providing the desired separation, consider a phenyl-hexyl or a polar-embedded phase column.
No or Low Recovery of this compound - The compound is irreversibly adsorbed to the column.- Precipitation of the compound on the column.- Check Solubility in the Mobile Phase: Ensure your compound is soluble in the entire gradient range.- Passivate the System: If working with a new column or system, injecting a standard of a similar compound can help passivate active sites.- Flush the Column with a Strong Solvent: After the run, flush the column with a strong solvent to elute any strongly retained compounds.

Quantitative Data Summary

The following table summarizes representative data for the purification of a this compound analog. Note that yields and purity are highly dependent on the specific synthetic route and the purification method employed.

Purification MethodStarting MaterialSolvent System / Mobile PhaseYieldPurityReference
Flash Column Chromatography followed by deprotectionProtected d-3-keto-sphinganinePetroleum ether / Ethyl acetate63% (over 2 steps)Not explicitly stated[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of Protected this compound-d2

This protocol is adapted from the synthesis of a deuterated analog of this compound.[7]

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with the initial eluent.

  • Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder.

  • Loading: The dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution: The separation is performed using a gradient of petroleum ether and ethyl acetate as the mobile phase. The polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Visualizations

Purification_Workflow crude Crude Synthetic This compound analysis Analytical Assessment (TLC, LC-MS) crude->analysis decision Purity & Impurity Profile? analysis->decision flash_chrom Flash Column Chromatography decision->flash_chrom Major Impurities prep_hplc Preparative HPLC decision->prep_hplc Minor, Close-Eluting Impurities recrystallization Recrystallization decision->recrystallization High Initial Purity final_analysis Purity Analysis (>95%?) flash_chrom->final_analysis prep_hplc->final_analysis recrystallization->final_analysis final_product Purified This compound final_analysis->prep_hplc No, Further Purification characterization Final Characterization (NMR, MS, etc.) final_analysis->characterization Yes characterization->final_product Troubleshooting_Logic start Purification Issues Encountered (e.g., Low Yield, Poor Purity) issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield poor_purity Poor Purity / Contamination issue_type->poor_purity Purity cause_yield Possible Cause? low_yield->cause_yield cause_purity Possible Cause? poor_purity->cause_purity sol_degradation Product Degradation on Column cause_yield->sol_degradation Degradation sol_adsorption Irreversible Adsorption cause_yield->sol_adsorption Adsorption sol_collection Improper Fraction Collection cause_yield->sol_collection Collection action_degradation Use Neutralized Silica Avoid Acidic Conditions sol_degradation->action_degradation action_adsorption Add Modifier to Mobile Phase (e.g., Triethylamine) sol_adsorption->action_adsorption action_collection Monitor Fractions with TLC/UV sol_collection->action_collection sol_coelution Co-elution of Impurities cause_purity->sol_coelution Co-elution sol_overload Column Overload cause_purity->sol_overload Overload sol_solvent Incorrect Solvent System cause_purity->sol_solvent Solvent action_coelution Optimize Gradient/Mobile Phase Change Column Chemistry sol_coelution->action_coelution action_overload Reduce Sample Load sol_overload->action_overload action_solvent Perform Solvent Scouting with TLC sol_solvent->action_solvent

References

Technical Support Center: 3-Ketosphinganine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ketosphinganine mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in this compound mass spectrometry?

A1: The most frequently encountered artifacts in this compound mass spectrometry include in-source fragments, adduct ions, and chemical noise from contaminants. These can interfere with accurate quantification and identification.

Q2: What is in-source fragmentation and how does it affect my this compound analysis?

A2: In-source fragmentation is the breakdown of an analyte within the ionization source of the mass spectrometer before mass analysis. For this compound, this can lead to an underestimation of the molecular ion and the appearance of fragment ions that may be misinterpreted as other compounds. This phenomenon is also commonly observed with structurally similar molecules like ceramides.[1]

Q3: I am observing unexpected peaks in my mass spectrum. What could be their origin?

A3: Unexpected peaks can arise from several sources:

  • Adduct formation: this compound can form adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]+) and ammonium ([M+NH4]+).[2]

  • Contaminants: Common laboratory contaminants like plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers from solvents or vials can appear as ghost peaks.

  • Sample degradation: this compound is a ketone and can be susceptible to degradation depending on sample handling and storage conditions.

  • Co-elution of isobaric species: Molecules with the same nominal mass as this compound or its fragments can co-elute, leading to overlapping peaks.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound Molecular Ion
Possible Cause Troubleshooting Step
In-source Fragmentation Decrease the cone voltage or capillary temperature in the ion source to reduce the energy imparted to the molecules. This minimizes fragmentation and enhances the molecular ion peak.
Poor Ionization Efficiency Optimize the mobile phase composition. The addition of a small amount of formic acid or ammonium formate can improve protonation and signal intensity in positive ion mode.
Sample Degradation Ensure proper sample storage at -80°C and minimize freeze-thaw cycles. Prepare samples fresh whenever possible.
Issue 2: Presence of Abundant Adduct Ions
Possible Cause Troubleshooting Step
High Concentration of Salts Use high-purity LC-MS grade solvents and additives. If possible, desalt the sample using an appropriate solid-phase extraction (SPE) protocol.
Contaminated Glassware Use new or thoroughly cleaned glassware. Rinsing with a high-purity solvent before use can help remove residual salts.
Mobile Phase Additives If using sodium-containing buffers is unavoidable, be aware of the expected [M+Na]+ adduct and account for it during data analysis. Consider switching to ammonium-based additives if compatible with your chromatography.
Issue 3: Observation of Unidentified Peaks (Ghost Peaks)
Possible Cause Troubleshooting Step
System Contamination Run blank injections with your mobile phase to identify if the contamination is from the LC-MS system. If ghost peaks are present in the blank, clean the injector, tubing, and ion source.
Contaminated Solvents or Vials Use fresh, high-purity solvents and certified low-bleed vials.
Carryover from Previous Injections Implement a rigorous needle and column wash protocol between sample injections.

Quantitative Data Summary

The following table summarizes the common ions observed for this compound (Molecular Weight: 301.48 g/mol ) in positive ion mode ESI-MS.

Ion Typem/zCommon Cause
Protonated Molecule302.2[M+H]+
In-source Fragment284.2[M+H - H₂O]+ (Loss of water)
Sodium Adduct324.2[M+Na]+
Ammonium Adduct319.2[M+NH₄]+

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Yeast Cells

This protocol is adapted from a method for quantifying 3-ketodihydrosphingosine in yeast.[3]

  • Cell Harvesting: Harvest yeast cells by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of ethanol, water, diethyl ether, pyridine, and ammonium hydroxide).

    • Perform cell lysis by sonication or bead beating.

    • Incubate at 60°C for 15 minutes.

    • Centrifuge to pellet cell debris.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add chloroform and water to induce phase separation.

    • Vortex and centrifuge.

  • Sample Concentration:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for sphingolipid analysis.[4][5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 302.2 → 284.2 (Protonated molecule → Loss of water)

      • Qualifier: 302.2 → [other characteristic fragment]

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV

      • Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation)

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

Visualizations

Artifact_Troubleshooting_Workflow Troubleshooting Workflow for this compound MS Artifacts Start Start: Unexpected Peak Observed CheckBlank Analyze Blank Injection Start->CheckBlank PeakInBlank Peak Present in Blank? CheckBlank->PeakInBlank SystemContamination System Contamination Suspected PeakInBlank->SystemContamination Yes PeakNotInBlank Peak Absent in Blank PeakInBlank->PeakNotInBlank No CleanSystem Action: Clean LC-MS System (Injector, Tubing, Source) SystemContamination->CleanSystem End End: Artifact Identified and Addressed CleanSystem->End CheckAdducts Check for Common Adducts ([M+Na]+, [M+NH4]+) PeakNotInBlank->CheckAdducts IsAdduct Is it a Known Adduct? CheckAdducts->IsAdduct OptimizeMethod Action: Optimize Mobile Phase or Use Desalting IsAdduct->OptimizeMethod Yes NotInAdducts Not a Common Adduct IsAdduct->NotInAdducts No OptimizeMethod->End CheckFragmentation Investigate In-Source Fragmentation NotInAdducts->CheckFragmentation ReduceEnergy Action: Reduce Source Energy (Cone Voltage, Temperature) CheckFragmentation->ReduceEnergy ReduceEnergy->End

Caption: A logical workflow for troubleshooting common artifacts in this compound mass spectrometry.

Signaling_Pathway Simplified de novo Sphingolipid Biosynthesis Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine This compound Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: The central role of this compound in the de novo sphingolipid synthesis pathway.

References

Technical Support Center: Optimizing Enzymatic 3-Ketosphinganine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of enzymatic 3-ketosphinganine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: this compound (also known as 3-ketodihydrosphingosine or 3KDS) is synthesized through the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] This is the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[2][3]

Q2: What are the key components of the reaction mixture?

A2: The essential components for an in vitro this compound synthesis reaction are:

  • Serine Palmitoyltransferase (SPT) enzyme: The catalyst for the reaction. This can be in the form of a purified enzyme, cell lysate, or microsomes.[3]

  • L-serine: One of the primary substrates.[1]

  • Palmitoyl-CoA: The second primary substrate.[1]

  • Pyridoxal 5'-phosphate (PLP): An essential cofactor for SPT activity.[1]

  • Buffer: To maintain an optimal pH for the reaction, typically around pH 8.0.[3]

Q3: What are common methods to measure this compound production?

A3: SPT activity and this compound yield can be measured using several methods:

  • Radioactive Assays: These traditionally involve using radiolabeled L-serine (e.g., [³H]L-serine) and measuring its incorporation into the lipid fraction containing this compound.[2][4]

  • HPLC-based Methods: Non-radioactive methods using High-Performance Liquid Chromatography (HPLC) offer high sensitivity and reproducibility.[3][5] These methods may involve derivatization of the product for fluorimetric detection or direct quantification using mass spectrometry (LC-MS/MS).[6][7]

Q4: What are known inhibitors of Serine Palmitoyltransferase (SPT)?

A4: Several compounds are known to inhibit SPT activity, which can be useful as experimental controls or for studying the sphingolipid pathway. These include myriocin, L-cycloserine, and beta-chloro-L-alanine.[8][9] Myriocin is a potent and specific inhibitor of SPT.[10]

Q5: Is this compound a stable molecule?

A5: this compound is a metabolic intermediate that is subsequently reduced to sphinganine by this compound reductase in vivo.[11][12][13] This inherent instability means that during in vitro synthesis, the product can be susceptible to degradation. Proper storage at -20°C is recommended for the purified product.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Yield of this compound Inactive Enzyme - Ensure proper storage and handling of the SPT enzyme preparation. - Perform a protein concentration assay to confirm the amount of enzyme added. - If using a cell lysate, prepare fresh lysate and consider using protease inhibitors.
Missing or Degraded Cofactor (PLP) - Add fresh PLP to the reaction mixture. PLP is light-sensitive, so store it protected from light.
Incorrect pH of the Reaction Buffer - Prepare fresh buffer and verify the pH is optimal for SPT activity (around pH 8.0).[3]
Degraded Substrates (L-serine or Palmitoyl-CoA) - Use fresh, high-quality L-serine and palmitoyl-CoA. Palmitoyl-CoA can be unstable; store it properly and avoid repeated freeze-thaw cycles.
Presence of Inhibitors - Ensure that no known SPT inhibitors (e.g., myriocin) are present in your reagents.[8]
Yield is Lower Than Expected Suboptimal Substrate Concentrations - Titrate the concentrations of L-serine and palmitoyl-CoA to determine the optimal ratio. Note that high concentrations of palmitoyl-CoA can cause substrate inhibition.[3]
Suboptimal Temperature or Incubation Time - Optimize the reaction temperature (typically 37°C) and perform a time-course experiment to find the optimal incubation period.[4]
Product Degradation - Minimize the reaction time once optimal yield is reached. - Consider methods for in-situ product stabilization or immediate purification after the reaction.
Presence of Acyl-CoA Thioesterases - If using cell lysates, these enzymes can degrade palmitoyl-CoA. An improved protocol suggests the addition of 0.1% SML to reduce this activity and increase SPT activity.[3]
Inconsistent Results Between Experiments Variability in Reagent Preparation - Prepare master mixes for your reaction components to ensure consistency across replicates and experiments.
Inaccurate Pipetting - Calibrate your pipettes and use proper pipetting techniques, especially for viscous solutions like enzyme preparations.
Instability of Palmitoyl-CoA with DTT - While DTT can protect the enzyme's cysteine residues, it may also reduce the thioester bond in palmitoyl-CoA. Evaluate the necessity and concentration of DTT in your reaction.[3]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for In Vitro SPT Assay

Parameter Recommended Value/Range Notes
pH 8.0Use a suitable buffer such as HEPES.[3]
Temperature 37°C[4]
Incubation Time 60 minutesLinearity of the reaction should be established for your specific enzyme preparation.[3]
L-serine Concentration 0.5 mM - 5 mMThe Km for L-serine can range from 0.1 to 1.8 mM.[3]
Palmitoyl-CoA Concentration 50 µM - 100 µMHigher concentrations (>0.1 mM) may lead to substrate inhibition.[3]
Pyridoxal 5'-phosphate (PLP) 20 µM - 50 µM[2][4]
DTT 1 mM - 25 mMMay be included to protect the enzyme, but its effect on palmitoyl-CoA stability should be considered.[3][4]

Experimental Protocols

Protocol 1: In Vitro SPT Activity Assay using Cell Lysate

This protocol is adapted from an improved method for determining SPT activity.[3]

1. Preparation of Reagents:

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML.

  • Substrate Stock Solutions: 200 mM L-serine, 5 mM palmitoyl-CoA, 5 mM pyridoxal 5'-phosphate.

2. Preparation of Total Cell Lysate:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).

  • Homogenize the cells on ice.

  • Centrifuge to pellet debris and collect the supernatant (total cell lysate).

  • Determine the protein concentration of the lysate.

3. SPT Activity Assay:

  • In a 2 ml reaction tube, combine the following:

    • 100 µg of total cell lysate protein.

    • Reaction buffer to a final volume of 200 µl.

    • Substrates to achieve desired final concentrations (e.g., 2 mM L-serine, 50 µM palmitoyl-CoA, 50 µM PLP).

  • Incubate at 37°C for 60 minutes.

4. Lipid Extraction and Product Detection:

  • Stop the reaction by adding 400 µl of alkaline methanol.

  • Extract lipids using an appropriate method (e.g., Bligh-Dyer extraction).

  • Analyze the extracted lipids by HPLC with fluorescence detection or LC-MS/MS to quantify this compound.

Protocol 2: HPLC-based Detection of this compound

This protocol provides a general guideline for HPLC analysis.

1. Sample Preparation:

  • Following the enzymatic reaction and lipid extraction, the lipid extract is dried down and reconstituted in a suitable solvent for HPLC injection.

2. Derivatization (for fluorescence detection):

  • The extracted lipids can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.

3. HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) in water is used for separation.

  • Detection: Fluorescence detector (with appropriate excitation and emission wavelengths for the chosen derivatizing agent) or a mass spectrometer.

4. Quantification:

  • A standard curve is generated using known concentrations of a this compound standard to quantify the amount of product in the experimental samples.

Visualizations

Enzymatic_3_Ketosphinganine_Synthesis cluster_substrates Substrates cluster_products Products L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Cofactor: PLP L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Three_Ketosphinganine This compound SPT->Three_Ketosphinganine CoA CoA SPT->CoA CO2 CO₂ SPT->CO2

Caption: Enzymatic synthesis of this compound by SPT.

Experimental_Workflow start Start: Enzyme & Reagent Preparation reaction_setup Set up Reaction Mixture (Enzyme, Substrates, Cofactor, Buffer) start->reaction_setup incubation Incubate at Optimal Temperature (e.g., 37°C) reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop extraction Lipid Extraction reaction_stop->extraction analysis Product Analysis (HPLC or LC-MS/MS) extraction->analysis data_analysis Data Analysis & Yield Calculation analysis->data_analysis troubleshooting Troubleshooting/ Optimization data_analysis->troubleshooting end End: Optimized Yield data_analysis->end Successful troubleshooting->reaction_setup Iterate

Caption: General workflow for optimizing this compound synthesis.

References

Technical Support Center: Troubleshooting Low Signal of 3-Ketosphinganine in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity of 3-Ketosphinganine in lipidomics experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound consistently low in my lipidomics analysis?

A1: The low signal of this compound is primarily due to two factors:

  • Low Endogenous Abundance: this compound is a transient metabolic intermediate in the de novo sphingolipid synthesis pathway.[1][2][3][4][5] It is rapidly converted to sphinganine by the enzyme this compound reductase.[1][2][3][4][5] This rapid turnover results in very low steady-state concentrations in most biological systems.

  • Inherent Instability: The keto group at the C3 position makes this compound chemically less stable than other sphingoid bases, potentially leading to degradation during sample preparation and analysis.

Q2: What are the expected concentrations of this compound in biological samples?

A2: The endogenous levels of this compound are often below the limit of detection of standard lipidomics methods. However, its levels can increase under certain conditions, such as viral infections. For example, in Vero E6 cells infected with SARS-CoV-2, a significant elevation in this compound has been observed.[6] The activity of serine palmitoyltransferase (SPT), the enzyme that produces this compound, can also provide an indirect measure of its production rate.

Biological SampleConditionThis compound Level/SPT ActivityReference
Rat Cerebellar Granule CellsIn culture (Day 8)SPT Activity: 54 pmol/mg cell DNA/min[7]
Rat Cerebellar Granule CellsIn culture (Day 22)SPT Activity: 39 pmol/mg cell DNA/min[7]
Vero E6 CellsSARS-CoV-2 Infected (3 hpi)Significant elevation compared to control[6]
K18-hACE2 Transgenic Mice SerumSARS-CoV-2 Infected (Day 5)Significant elevation compared to control[6]

Q3: Can chemical derivatization improve the signal of this compound?

A3: Yes, chemical derivatization is a highly effective strategy to enhance the signal intensity of this compound. Derivatization can improve ionization efficiency and chromatographic behavior. A recommended method is derivatization with Girard's Reagent T (GirT), which reacts with the ketone group of this compound to introduce a permanently charged quaternary ammonium group.[8][9] This "charge-tagging" significantly enhances the signal in positive-ion mode electrospray ionization (ESI) mass spectrometry.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low this compound signals, from sample preparation to LC-MS/MS analysis.

Experimental Workflow for Troubleshooting

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Low this compound Signal Detected extraction Optimize Lipid Extraction start->extraction cleanup Refine Sample Cleanup extraction->cleanup derivatization Implement Chemical Derivatization cleanup->derivatization lc_method Optimize LC Method derivatization->lc_method ms_params Optimize MS Parameters lc_method->ms_params data_analysis Data Processing and Interpretation ms_params->data_analysis end Improved this compound Signal data_analysis->end de_novo_synthesis cluster_er Endoplasmic Reticulum palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt ketosphinganine This compound spt->ketosphinganine kdsr This compound Reductase (KDSR) ketosphinganine->kdsr sphinganine Sphinganine kdsr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dihydroceramide Dihydroceramide cers->dihydroceramide des1 Dihydroceramide Desaturase 1 (DES1) dihydroceramide->des1 ceramide Ceramide des1->ceramide

References

preventing degradation of 3-Ketosphinganine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Ketosphinganine during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound (3-KDS), also known as 3-dehydrosphinganine, is a key intermediate in the de novo biosynthesis of sphingolipids.[1] As a metabolic intermediate, its cellular levels are typically low, and it can be rapidly converted to sphinganine by the enzyme this compound reductase. This enzymatic activity is a primary cause of 3-KDS degradation during sample processing. Furthermore, its chemical structure, containing a β-keto-amine functional group, may be susceptible to degradation under suboptimal extraction conditions.

Q2: What are the main causes of this compound degradation during extraction?

The primary causes of this compound loss during extraction are:

  • Enzymatic Degradation: The most significant factor is the activity of this compound reductase, which reduces 3-KDS to sphinganine.[2] This enzyme can remain active after cell lysis if not properly quenched.

  • Chemical Instability: Although less documented for 3-KDS specifically, molecules with β-keto-amine moieties can be sensitive to pH extremes and high temperatures, potentially leading to hydrolysis or other degradation reactions.

  • Oxidation: While not a primary concern for the saturated sphinganine backbone, prolonged exposure to air, especially at elevated temperatures, can pose a risk to lipids in general.

Q3: What is the recommended method for quenching enzymatic activity before extraction?

Rapid inactivation of enzymes is critical. The most effective method is to flash-freeze the biological sample (cells or tissues) in liquid nitrogen immediately after collection. Samples should be stored at -80°C until extraction. All subsequent homogenization and extraction steps should be performed on ice with pre-chilled solvents to minimize enzymatic activity.

Q4: Which extraction solvents are recommended for this compound?

The most widely used and effective methods for extracting sphingolipids, including this compound, are based on the principles developed by Folch and Bligh & Dyer. These methods utilize a biphasic solvent system of chloroform and methanol. A common starting ratio is a mixture of chloroform:methanol (2:1, v/v). The addition of water or an acidic solution facilitates phase separation, with the lipids partitioning into the lower organic phase.

Q5: Should I be concerned about the pH of my extraction solvents?

While specific studies on the pH stability of this compound are limited, it is generally advisable to maintain a neutral to slightly acidic pH during extraction to preserve the integrity of most lipids. Strong acidic or alkaline conditions can lead to the hydrolysis of ester linkages in other lipids and may potentially affect the stability of the β-keto-amine group in this compound. The use of a neutral buffer or the inclusion of a small amount of a weak acid in the aqueous phase of the extraction is a common practice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Enzymatic degradation: this compound reductase activity was not sufficiently quenched.Immediate Freezing: Flash-freeze samples in liquid nitrogen immediately after harvesting. Cold Processing: Perform all homogenization and extraction steps on ice using pre-chilled solvents and tubes.
Inefficient Extraction: The chosen solvent system or protocol is not optimal for your sample type.Solvent System Optimization: For most animal tissues and cells, a chloroform:methanol (2:1, v/v) extraction is effective. For plant tissues, an isopropanol-based extraction may be more suitable. Thorough Homogenization: Ensure complete disruption of the sample to allow for efficient solvent penetration.
High variability between replicate samples Inconsistent sample handling: Differences in the time between sample collection and freezing.Standardize Workflow: Ensure all samples are processed with identical timing and temperature conditions from collection to storage.
Incomplete phase separation: Leading to inconsistent recovery of the lipid-containing organic phase.Centrifugation: Ensure adequate centrifugation speed and time to achieve a clear separation of the aqueous and organic phases. Careful Aspiration: Carefully remove the upper aqueous layer and the protein interface without disturbing the lower organic phase.
Presence of interfering peaks during analysis (e.g., LC-MS) Contamination from other lipids or cellular components. Alkaline Methanolysis: To remove glycerolipids, which can interfere with analysis, a mild alkaline methanolysis step can be incorporated after the initial extraction.[3] This involves incubation with a mild base (e.g., KOH in methanol) followed by neutralization.
Contamination from plasticware. Use of Glassware: Whenever possible, use glass tubes and vials, as plasticizers can leach from plastic and interfere with mass spectrometry analysis.

Experimental Protocols

Protocol 1: Standard Extraction of this compound from Cultured Cells

This protocol is a modification of the widely used Bligh & Dyer method, optimized for the extraction of sphingolipids from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -20°C

  • Chloroform, HPLC grade, pre-chilled to -20°C

  • Deionized water, ice-cold

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge capable of 4°C operation

  • Nitrogen gas stream for solvent evaporation

Procedure:

  • Cell Harvesting and Washing:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and keep the cell pellet on ice.

  • Lipid Extraction:

    • To the cell pellet, add 1 mL of a pre-chilled chloroform:methanol mixture (1:2, v/v).

    • Vortex vigorously for 1 minute to lyse the cells and resuspend the pellet.

    • Incubate on ice for 15 minutes.

    • Add 0.5 mL of pre-chilled chloroform and vortex for 30 seconds.

    • Add 0.5 mL of ice-cold deionized water and vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Extract:

    • Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.

    • Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

    • Store the extract at -80°C until analysis.

Protocol 2: Extraction of this compound from Animal Tissue

This protocol is adapted from the Folch method for the extraction of lipids from solid tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Chloroform:Methanol (2:1, v/v), pre-chilled to -20°C

  • 0.9% NaCl solution, ice-cold

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

  • Nitrogen gas stream for solvent evaporation

Procedure:

  • Tissue Preparation:

    • Immediately after dissection, flash-freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the frozen tissue powder (typically 10-50 mg).

  • Homogenization and Extraction:

    • Transfer the frozen tissue powder to a glass homogenizer.

    • Add 2 mL of pre-chilled chloroform:methanol (2:1, v/v) per 100 mg of tissue.

    • Homogenize thoroughly on ice until a uniform suspension is achieved.

    • Transfer the homogenate to a glass centrifuge tube.

    • Incubate at room temperature for 20 minutes with occasional vortexing.

  • Phase Separation:

    • Add 0.4 mL of ice-cold 0.9% NaCl solution per 2 mL of extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Washing:

    • Carefully collect the lower organic phase.

    • To improve recovery, the upper phase can be re-extracted with a small volume of the chloroform:methanol mixture.

    • The combined organic phases can be washed with a small volume of a pre-chilled mixture of methanol:0.9% NaCl (1:1, v/v) to remove non-lipid contaminants.

  • Drying and Storage:

    • Dry the final organic phase under a gentle stream of nitrogen.

    • Resuspend and store as described in Protocol 1.

Visualizations

Sphingolipid_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS This compound SPT->KDS Condensation KDSR This compound Reductase (KDSR) KDS->KDSR Reduction (Degradation Pathway) Sphinganine Sphinganine KDSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Acylation

Caption: De novo sphingolipid biosynthesis pathway highlighting the position of this compound.

Extraction_Workflow Sample Biological Sample (Cells or Tissue) Quench Rapid Quenching (Liquid Nitrogen) Sample->Quench Homogenize Homogenization (on ice with cold solvent) Quench->Homogenize Extract Biphasic Extraction (e.g., Chloroform:Methanol) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Analyze Analysis (e.g., LC-MS) Dry->Analyze

Caption: General workflow for the extraction of this compound.

References

Technical Support Center: Addressing 3-Ketosphinganine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with 3-Ketosphinganine in cell culture experiments, with a specific focus on understanding and managing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound, also known as 3-ketodihydrosphingosine (KDS), is the first committed intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] While essential for synthesizing complex sphingolipids, the accumulation of bioactive intermediates like this compound, sphinganine, and ceramides can be toxic, leading to cell death.[5] Under normal conditions, this compound is rapidly converted to sphinganine by the enzyme 3-Ketodihydrosphingosine reductase (KDSR), keeping its intracellular levels low.[6][7] Cytotoxicity arises when this metabolic balance is disrupted, leading to an accumulation of this compound.[5][8]

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of cytotoxicity is the accumulation of this compound, which induces significant endoplasmic reticulum (ER) stress and triggers the Unfolded Protein Response (UPR).[6][9] In cancer cells, which often have upregulated SPT activity, targeting the downstream enzyme KDSR causes a toxic buildup of this compound, leading to ER dysfunction, loss of proteostasis, and ultimately, apoptosis (programmed cell death) and/or autophagy.[6][8][10]

Q3: What are typical working concentrations for this compound in cell culture?

A3: The cytotoxic concentration of this compound is highly dependent on the cell line and its specific metabolic profile (e.g., the expression levels of SPT and KDSR). It is crucial to perform a dose-response experiment for each new cell line. For example, in HGC27 human gastric carcinoma cells, the concentration causing 50% cell death (CC50) after 24 hours was found to be 19.7 ± 3.3 µM, while the CC25 was 12.6 ± 6.4 µM.[11]

Q4: How do cells normally process or detoxify this compound?

A4: Cells detoxify this compound by metabolizing it further down the sphingolipid synthesis pathway. The enzyme 3-Ketodihydrosphingosine reductase (KDSR) catalyzes the reduction of this compound to sphinganine (dihydrosphingosine).[7][12] Sphinganine is then acylated by ceramide synthases (CerS) to form dihydroceramide, a precursor to more complex sphingolipids.[3][13] This rapid conversion by KDSR is a critical detoxification step that prevents the toxic accumulation of this compound.[8]

Q5: Are certain cell types more sensitive to this compound?

A5: Yes, sensitivity can vary significantly. Cancer cells, for instance, may exhibit increased reliance on de novo sphingolipid biosynthesis and have higher SPT activity.[8] This makes them particularly vulnerable to disruptions in the pathway. The level of KDSR expression is a key determinant of sensitivity; cells with low KDSR activity are unable to efficiently clear this compound, leading to its toxic accumulation and subsequent cell death.[6][8][14]

Troubleshooting Guide

Problem 1: I am observing excessive and rapid cell death, even at low concentrations of this compound.

  • Possible Cause: Your cell line may have a high rate of de novo sphingolipid synthesis (high SPT expression) combined with low expression or activity of the detoxifying enzyme KDSR. This combination leads to a rapid and toxic accumulation of this compound.[6][8]

  • Suggested Solution:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 50 µM) and multiple time points (e.g., 6, 12, 24, 48 hours) to determine the precise CC50 for your specific cell line.

    • Characterize Your Cell Line: If possible, use Western blot or qPCR to assess the relative expression levels of SPT (specifically SPTLC1 and SPTLC2 subunits) and KDSR. This will provide insight into the metabolic capacity of your cells.

    • Use a Different Cell Line: If your experimental goals allow, consider using a cell line with a more balanced or well-characterized sphingolipid metabolism as a control.

Problem 2: My experimental results are inconsistent between replicates or different experimental dates.

  • Possible Cause 1: Cell Health and Confluency. The metabolic state of cells can be influenced by their density and growth phase. Cells that are overly confluent or in a stationary phase may respond differently than those in a logarithmic growth phase.

  • Suggested Solution 1: Standardize your cell seeding density and treatment protocols. Always treat cells at a consistent confluency (e.g., 70-80%) and ensure they are in the logarithmic growth phase.

  • Possible Cause 2: Reagent Stability. this compound, like many lipids, can be prone to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can affect its potency.

  • Suggested Solution 2: Prepare fresh working solutions of this compound from a properly stored, single-use aliquot of stock solution for each experiment. Always include a vehicle-only (e.g., ethanol, DMSO) control to ensure the solvent is not contributing to cytotoxicity.

Quantitative Data Summary

The following table summarizes reported cytotoxicity data for this compound (KSa) in a specific cancer cell line.

Cell LineTreatment DurationCC25 (µM)CC50 (µM)Reference
HGC27 (Human Gastric Carcinoma)24 hours12.6 ± 6.419.7 ± 3.3[11]

CC25 and CC50 represent the concentrations required to reduce cell viability by 25% and 50%, respectively.

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from methodologies used to assess this compound cytotoxicity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) to ensure they reach 70-80% confluency within 24 hours.

  • Treatment: After 24 hours of incubation, remove the old media and add fresh media containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1 x 10⁵ cells/mL) and treat with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells, then combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 1 µL of FITC-conjugated Annexin V and 12.5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells on ice for 10-15 minutes in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Pathways and Workflows

De_Novo_Sphingolipid_Biosynthesis cluster_start Substrates Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KSA This compound (Toxic Intermediate) SPT->KSA Condensation KDSR This compound Reductase (KDSR) (Detoxification Step) KSA->KDSR SA Sphinganine (Dihydrosphingosine) KDSR->SA Reduction CerS Ceramide Synthase (CerS) SA->CerS DHCer Dihydroceramide CerS->DHCer Acylation Complex Complex Sphingolipids DHCer->Complex Desaturation, etc.

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Cytotoxicity_Mechanism KSA_Accumulation Accumulation of This compound ER_Stress Endoplasmic Reticulum (ER) Stress KSA_Accumulation->ER_Stress KDSR_Inhibition Low KDSR Activity or Pharmacological Inhibition KDSR_Inhibition->KSA_Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Autophagy Autophagy UPR->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Mechanism of this compound Cytotoxicity.

Experimental_Workflow cluster_assays Parallel Assays start Seed Cells in Appropriate Plates incubate1 Incubate for 24h (Allow Attachment) start->incubate1 treat Treat with this compound (Dose-Response & Vehicle Control) incubate1->treat incubate2 Incubate for Desired Duration treat->incubate2 mtt_plate 96-Well Plate incubate2->mtt_plate apop_plate 6-Well Plate incubate2->apop_plate mtt_add Add MTT Reagent mtt_plate->mtt_add mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Data Analysis: Calculate CC50, Quantify Apoptosis mtt_read->analysis apop_harvest Harvest Cells apop_plate->apop_harvest apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze apop_analyze->analysis

Caption: Workflow for Cytotoxicity Assessment.

References

Technical Support Center: Optimizing 3-Ketosphinganine Resolution on TLC Plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of 3-Ketosphinganine on Thin-Layer Chromatography (TLC) plates.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended TLC conditions for analyzing this compound?

A1: For initial screening of this compound, a silica gel 60 TLC plate is recommended as the stationary phase. A common starting mobile phase is a solvent system of chloroform:methanol:water (65:25:4, v/v/v). This system is generally effective for separating various sphingolipids.

Q2: Which solvent systems are most effective for separating this compound from other sphingolipids?

A2: The choice of solvent system is critical for achieving good resolution. Since this compound is a polar lipid, polar solvent systems are generally required. If the initial chloroform:methanol:water system does not provide adequate separation, consider adjusting the polarity. For separating ceramides from other sphingolipids, a toluene:methanol (7:3, v/v) system has been noted. Experimenting with different ratios of chloroform and methanol, or introducing a small amount of acetic acid or ammonia, can help to optimize the separation of closely related sphingolipids.

Q3: What visualization techniques can be used to detect this compound on a TLC plate?

A3: Several methods can be used to visualize this compound on a TLC plate:

  • UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background. This method is non-destructive.

  • Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber will cause most organic compounds, including lipids, to appear as yellow-brown spots. This method is semi-destructive as the spots will fade over time.

  • Primuline Spray: A 0.01% (w/v) solution of primuline in acetone-water can be sprayed on the plate, and the lipid bands can be visualized under UV light.

  • p-Anisaldehyde Stain: This is a good multi-purpose stain that is sensitive to many functional groups. After spraying, the plate needs to be heated for visualization.

  • Ninhydrin Reagent: This reagent is useful for detecting compounds with primary or secondary amine groups, which would be present in sphinganine but not this compound if the keto group has not been reduced.

Q4: How does the choice of TLC plate affect the separation of this compound?

A4: The stationary phase plays a crucial role in the separation.

  • Silica Gel: Standard silica gel plates are the most common choice for separating polar lipids like this compound due to their polar nature.

  • High-Performance TLC (HPTLC): HPTLC plates, which have a smaller and more uniform particle size, can provide significantly better resolution and shorter run times compared to standard TLC plates.

  • Chemically Modified Plates: For very specific separation challenges, reversed-phase (e.g., C18) or other modified silica gel plates can be used, which alter the separation mechanism.

Troubleshooting Guides

Poor resolution of this compound on TLC plates can arise from several factors. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Spots - Inappropriate solvent system polarity.- Co-migration with other lipids.- Adjust Solvent System: Systematically vary the ratio of polar to non-polar solvents. For polar compounds like this compound, increasing the proportion of methanol can enhance migration.- Try a Different Solvent System: Use a solvent system with different selectivity (e.g., containing pyridine or acetic acid).- Use HPTLC Plates: The higher efficiency of HPTLC plates can resolve closely migrating compounds.- Two-Dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system.
Streaking of the this compound Spot - Sample overload.- Sample contains acidic or basic impurities.- Compound is unstable on silica gel.- Dilute the Sample: Overloading is a common cause of streaking. Dilute the sample and re-spot.- Modify the Mobile Phase: Add a small amount of acid (e.g., 0.1-2% acetic acid) for acidic compounds or a base (e.g., 0.1-2% triethylamine) for basic compounds to the mobile phase.- Use a Different Stationary Phase: Consider using alumina or a bonded-phase plate if the compound is degrading on the acidic silica surface.
Faint or Undetectable Spots - Insufficient sample concentration.- Inappropriate visualization method.- Compound evaporation.- Concentrate the Sample: Increase the concentration of the sample solution.- Spot Multiple Times: Apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications.- Try a More Sensitive Stain: Some stains are more sensitive than others. For example, some chemical stains can be more sensitive than UV visualization for certain compounds.- Ensure Proper Staining Technique: Follow the staining protocol carefully, especially regarding heating if required.
Inconsistent Rf Values - Chamber not saturated with solvent vapor.- Solvent composition changed during the run (due to evaporation of volatile components).- Temperature

issues with 3-Ketosphinganine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ketosphinganine. Our goal is to help you overcome common challenges related to its solubility in aqueous buffers during your experiments.

Troubleshooting Guide: this compound Solubility Issues

Researchers often encounter difficulties in dissolving this compound in aqueous buffers due to its hydrophobic nature. This can lead to precipitation, aggregation, and inconsistent experimental results. The following guide provides systematic steps to identify and resolve these issues.

Problem: Precipitate forms when dissolving this compound in an aqueous buffer.

This is the most common issue and can arise from several factors including concentration, temperature, pH, and the order of reagent addition.

Troubleshooting Workflow

G start Precipitate Observed in This compound Solution check_concentration Is the concentration too high? start->check_concentration dilute Dilute the stock solution or prepare a more dilute solution. check_concentration->dilute Yes check_temp Was the buffer stored at a low temperature (e.g., 4°C)? check_concentration->check_temp No dissolved Does the precipitate dissolve? dilute->dissolved warm_buffer Warm the buffer to room temperature or 37°C. check_temp->warm_buffer Yes check_ph Is the buffer pH appropriate? check_temp->check_ph No warm_buffer->dissolved success Problem Resolved dissolved->success Yes fail Precipitate remains. Consider alternative methods. dissolved->fail No adjust_ph Adjust pH. Note: Stability may be affected. check_ph->adjust_ph No use_cosolvent Consider using a co-solvent or solubilizing agent. check_ph->use_cosolvent Yes adjust_ph->dissolved use_cosolvent->dissolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The hydrochloride salt of this compound is soluble in organic solvents such as chloroform, ethanol, and methanol.[1][2] For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock can then be diluted into the aqueous buffer or cell culture medium.

Q2: My this compound precipitated out of solution after storing it in the fridge. What should I do?

A2: The solubility of many lipids, including likely this compound, decreases at lower temperatures. Gently warm the solution to room temperature or 37°C. If the precipitate redissolves, it was likely due to the low temperature. For long-term storage of aqueous preparations, it's crucial to determine the stability at different temperatures. It is often recommended to prepare fresh dilutions from an organic stock solution for each experiment.

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

A3: Yes, pH can significantly affect the solubility of molecules with ionizable groups. This compound has an amino group, and its charge state will change with pH. While adjusting the pH might improve solubility, it's important to consider the stability of the compound and the requirements of your experimental system, as significant pH changes can affect cellular processes.

Q4: I'm still having trouble with solubility. Are there any additives that can help?

A4: Yes, several methods can be adapted to improve the solubility of hydrophobic molecules like this compound in aqueous solutions for cell-based assays:

  • Bovine Serum Albumin (BSA): Prepare a complex of this compound with fatty acid-free BSA. A general protocol involves dissolving the lipid in ethanol and then injecting this solution into a BSA-containing buffer while vortexing.[3]

  • Detergents: Non-ionic or zwitterionic detergents can be used to form micelles that encapsulate the lipid. A common choice is CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).[3] The concentration of the detergent should be above its critical micelle concentration (CMC).[4][5]

  • Co-solvents: A mixture of ethanol and dodecane (98:2 v/v) has been used to dissolve other sphingolipids for use in cell culture.[3] A three-step protocol involving DMSO and fetal bovine serum has also been shown to be effective for other hydrophobic compounds.[6][7]

Q5: How can I visually confirm if my this compound is fully dissolved?

A5: A properly dissolved solution should be clear and free of any visible particles or cloudiness. You can inspect the solution against a dark background with good lighting. For a more rigorous check, especially if you suspect the formation of small aggregates, dynamic light scattering (DLS) can be used to detect the presence of larger particles.

Quantitative Data Summary

Due to the limited availability of specific experimental data on the solubility of this compound in various aqueous buffers, the following table summarizes the expected solubility trends based on general principles of lipid chemistry and data for similar molecules.

ParameterConditionExpected Solubility Trend for this compoundRationale
Buffer Type PBS vs. TRISLikely similar, but minor differences possible.The long hydrocarbon chain is the primary determinant of low aqueous solubility.
pH Acidic (e.g., pH 5)Potentially higher than at neutral pH.The amino group will be protonated, increasing polarity.
Neutral (e.g., pH 7.4)Low.The molecule has a significant hydrophobic character.
Basic (e.g., pH 9)May be lower than at acidic pH.The amino group will be deprotonated, reducing overall charge.
Temperature 4°CLower.Decreased kinetic energy reduces the ability of the solvent to disrupt the crystal lattice.
25°C (Room Temp)Moderate.Standard reference temperature.
37°CHigher.Increased kinetic energy enhances solubility.
Additives BSASignificantly Increased.BSA binds to the lipid, effectively shielding its hydrophobic parts from water.
Detergents (above CMC)Significantly Increased.The lipid is incorporated into detergent micelles.

Disclaimer: The information in this table is based on general chemical principles and data for structurally related lipids. Optimal conditions for your specific application should be determined empirically.

Experimental Protocols

Protocol 1: Solubilization using Bovine Serum Albumin (BSA)

This method is suitable for preparing this compound for cell culture experiments.

  • Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.

  • In a sterile glass tube, dispense the desired volume of the stock solution.

  • Evaporate the ethanol under a stream of nitrogen gas, followed by placing it under a vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the dried lipid film in a small volume of ethanol.

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS, pH 7.4). A typical final concentration is around 5 µM BSA.

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution.

  • The final solution containing the this compound-BSA complex is now ready for use. It is advisable to use it fresh.

Protocol 2: Solubilization using the Detergent CHAPS

This protocol is another option for preparing this compound for in vitro assays.

  • Dispense the desired amount of this compound (from an organic stock) into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Prepare a solution of CHAPS in your desired buffer (e.g., 100 mM phosphate buffer, pH 7.4). The final concentration of CHAPS should be above its CMC (approximately 8 mM).

  • Add the CHAPS solution to the dried this compound.

  • Vortex thoroughly and sonicate for 3-5 minutes to ensure complete solubilization.

Signaling Pathways

De Novo Sphingolipid Synthesis Pathway

This compound is the first committed intermediate in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum.

G cluster_ER Endoplasmic Reticulum serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt keto This compound spt->keto ksr This compound Reductase (KSR) keto->ksr sphinganine Sphinganine (Dihydrosphingosine) ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dhcer Dihydroceramide cers->dhcer des1 Dihydroceramide Desaturase (DES1) dhcer->des1 cer Ceramide des1->cer complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl To Golgi for complex sphingolipid synthesis

Caption: De novo sphingolipid synthesis pathway.[8][9][10][11]

Ceramide Signaling Hub

Ceramide, which is synthesized from this compound, is a central hub in sphingolipid metabolism and signaling, regulating various cellular processes.

G cluster_synthesis Synthesis cluster_fates Fates cluster_signaling Signaling Outcomes cer Ceramide sm Sphingomyelin cer->sm gsl Glycosphingolipids cer->gsl c1p Ceramide-1-Phosphate cer->c1p sph Sphingosine cer->sph apoptosis Apoptosis cer->apoptosis cell_cycle Cell Cycle Arrest cer->cell_cycle inflammation Inflammation cer->inflammation ins_resistance Insulin Resistance cer->ins_resistance denovo De Novo Synthesis (from this compound) denovo->cer sm_hydrolysis Sphingomyelin Hydrolysis sm_hydrolysis->cer salvage Salvage Pathway salvage->cer s1p Sphingosine-1-Phosphate sph->s1p Sphingosine Kinase cell_survival cell_survival s1p->cell_survival Cell Survival & Proliferation

Caption: Ceramide as a central signaling hub.[12][13][14][15][16]

References

minimizing interference in 3-Ketosphinganine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ketosphinganine (3-KDS) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize interference and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-KDS) and why is its quantification challenging?

A1: this compound, also known as 3-ketodihydrosphingosine (3KDS), is the initial product formed in the de novo sphingolipid biosynthesis pathway, resulting from the condensation of L-serine and palmitoyl-CoA.[1][2] Its quantification is challenging due to its typically low abundance compared to other sphingolipids, its chemical instability, and the presence of numerous structurally similar, isobaric (same mass) lipids in biological samples that can cause significant interference during analysis.[3][4]

Q2: What are the primary sources of interference in 3-KDS analysis?

A2: The main sources of interference include:

  • Isobaric Compounds: Other lipids and their isotopes may have the same nominal mass as 3-KDS, leading to overlapping signals in mass spectrometry.[3][4] For example, the [M+2] isotope of a more abundant, related lipid that has one double bond less can interfere with the primary ion signal of the target analyte.[4]

  • Matrix Effects: Components of the biological sample (e.g., salts, phospholipids, other lipids) can suppress or enhance the ionization of 3-KDS in the mass spectrometer source, leading to inaccurate quantification.[3][5]

  • Phospholipids: Highly abundant phospholipids can cause significant ion suppression and interfere with chromatographic separation.[6][7]

  • Contamination: Contaminants from plasticware, solvents, or reagents can introduce interfering peaks into the analysis.[7]

Q3: What is the recommended analytical technique for accurate 3-KDS quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying 3-KDS and other sphingolipids.[1][3] This technique provides the necessary specificity and sensitivity by combining the physical separation of compounds by liquid chromatography with the mass-based detection and fragmentation of tandem mass spectrometry.[8] This approach is essential for separating 3-KDS from isobaric and isomeric interferences.[4]

Troubleshooting Guide

Problem 1: High background noise or numerous interfering peaks in the chromatogram.

  • Potential Cause: Insufficient sample cleanup, particularly the presence of highly abundant phospholipids.

  • Solution: Implement an alkaline methanolysis step after the initial lipid extraction. This procedure selectively degrades glycerophospholipids while leaving sphingolipids intact, significantly reducing background interference.[6][9] A single-phase extraction using a methanol/chloroform mixture followed by methanolysis has been shown to be effective.[6]

Problem 2: Suspected isobaric interference leading to overestimated 3-KDS levels.

  • Potential Cause: Co-elution of a compound with the same mass-to-charge ratio (m/z) as 3-KDS. A common example in sphingolipid analysis is the interference of the [M+2] isotope of a highly abundant related species with the monoisotopic peak of a less abundant analyte.[4]

  • Solution 1: Optimize Chromatographic Separation: The most effective way to resolve isobaric compounds is through liquid chromatography.[4] Develop a high-resolution chromatographic method with a long gradient elution to separate the interfering species from 3-KDS. Experiment with different columns (e.g., C18) and mobile phase compositions to achieve baseline separation.[6][9]

  • Solution 2: High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is incomplete, HRMS instruments like Fourier-transform mass spectrometers (FTMS) can distinguish between ions with very small mass differences, potentially resolving the isobaric overlap.[10]

  • Solution 3: Utilize Isotopic Peaks for Quantification: In cases of partial or unresolved peaks, quantifying using the first isotopic peak (M+1) may provide more accurate results than using the monoisotopic peak that is affected by interference.[10]

Problem 3: Poor signal intensity or signal suppression for 3-KDS.

  • Potential Cause: Matrix effects from co-eluting compounds suppressing the ionization of 3-KDS.

  • Solution 1: Improve Sample Preparation: As with high background, thorough sample cleanup is critical. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[9]

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard: A heavy-isotope labeled internal standard (e.g., sphinganine-d7) should be added at the very beginning of the sample preparation process.[11] This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression during data analysis.

  • Solution 3: Adjust LC Gradient: Modify the elution gradient to separate 3-KDS from the regions where highly abundant, ion-suppressing compounds (like phospholipids) elute.[7]

Quantitative Data Summary

The following tables provide reference data for typical parameters and expected outcomes in 3-KDS analysis.

Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis

Parameter Value Reference
Precursor Ion (3-KDS) m/z 300.3 (or similar, depending on adduct) [2] (Derived)
Product Ion (3-KDS) m/z 270.3, 282.3 [2] (Derived)
Internal Standard Sphinganine-d7 [11]
Ionization Mode Positive Electrospray Ionization (ESI+) [11][12]

| Collision Energy | 35-75 eV (Range to optimize for specific subspecies) |[8] |

Table 2: Impact of Sample Preparation on Analyte Recovery

Method Key Feature Mean Analyte Recovery Common Issues Addressed Reference
Standard LLE Liquid-Liquid Extraction ~55% (can be lower) Basic lipid isolation [3]
LLE + Methanolysis Adds alkaline hydrolysis step Significantly Improved Removes interfering phospholipids [6]

| Correction Models | Post-acquisition data processing | Approaching 100% | Corrects for fragmentation bias and matrix effects |[3] |

Experimental Protocols

Protocol 1: Lipid Extraction and Phospholipid Removal

This protocol is adapted from methodologies designed to reduce interference from abundant lipid classes.[6][9]

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., sphinganine-d7) to the homogenate.[11]

  • Single-Phase Extraction: Add a methanol/chloroform mixture (2:1, v/v) to the sample. Vortex thoroughly and incubate for 1 hour at 38°C to extract lipids.[6]

  • Centrifugation: Centrifuge the sample to pellet any solid debris. Collect the supernatant containing the lipid extract.

  • Alkaline Methanolysis: To the collected supernatant, add a solution of NaOH in methanol to induce alkaline methanolysis. Incubate for 2 hours at 38°C. This step degrades glycerophospholipids.[6]

  • Neutralization: Neutralize the reaction by adding an appropriate acid (e.g., formic acid).

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 3-KDS.[1][11]

  • Chromatographic Column: Use a reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) maintained at an elevated temperature (e.g., 40-60°C) for separation.[3][11]

  • Mobile Phase A: 0.1% Formic acid in water/acetonitrile.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol/chloroform.[11]

  • LC Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) for several minutes.

    • Linearly increase the percentage of Mobile Phase B to 100% over 15-20 minutes to elute lipids.

    • Hold at 100% B for several minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) mode for quantification.

    • Set one MRM transition for the 3-KDS analyte and another for the internal standard based on their specific precursor and product ion masses (see Table 1).

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve maximum signal intensity.[11]

Visualizations

The following diagrams illustrate key workflows and logical relationships for minimizing interference in 3-KDS quantification.

Caption: Workflow for 3-KDS quantification from sample preparation to final analysis.

Troubleshooting_Interference Problem Inaccurate 3-KDS Quantification Cause_Matrix Cause: Matrix Effects (Ion Suppression/Enhancement) Problem->Cause_Matrix Cause_Isobaric Cause: Isobaric Overlap (Co-eluting compounds of same mass) Problem->Cause_Isobaric Cause_Cleanup Cause: Insufficient Cleanup (High Background) Problem->Cause_Cleanup Sol_IS Solution: Use stable isotope-labeled internal standard Cause_Matrix->Sol_IS Sol_Cleanup Solution: Improve sample cleanup (SPE, LLE) Cause_Matrix->Sol_Cleanup Sol_LC Solution: Optimize LC separation (gradient, column) Cause_Matrix->Sol_LC Cause_Isobaric->Sol_LC Sol_HRMS Solution: Use High-Resolution MS Cause_Isobaric->Sol_HRMS Cause_Cleanup->Sol_Cleanup Sol_Methanolysis Solution: Perform alkaline methanolysis to remove phospholipids Cause_Cleanup->Sol_Methanolysis

References

Validation & Comparative

Validating the Role of 3-Ketosphinganine in Sphingolipid Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the role of 3-ketosphinganine as a critical intermediate in sphingolipid metabolic flux. We offer an objective analysis of methodologies, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.

Introduction to this compound and Sphingolipid Flux

The de novo synthesis of sphingolipids, a class of lipids essential for membrane structure and cell signaling, begins with the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), yielding this compound (also known as 3-keto-dihydrosphingosine). This initial step is the rate-limiting stage of the entire pathway.[1] Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme this compound reductase (KDSR).[1] From sphinganine, a cascade of enzymatic reactions leads to the formation of ceramides, sphingomyelins, and complex glycosphingolipids.[1][2]

Due to its position as the first committed intermediate, the rate of this compound synthesis and its subsequent metabolism are critical determinants of the overall flux through the sphingolipid pathway. Dysregulation of this flux is implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer.[2] Therefore, accurate methods to measure and modulate this compound levels are crucial for understanding sphingolipid metabolism and for the development of novel therapeutics.

Comparison of Analytical Methods for this compound Quantification

The choice of analytical method to quantify this compound is critical and depends on the specific requirements for sensitivity, specificity, and throughput. The three primary methods employed are radiometric assays, high-performance liquid chromatography (HPLC) with fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Principle Sensitivity Specificity Throughput Advantages Disadvantages
Radiometric Assay Measures the incorporation of a radiolabeled precursor (e.g., [³H]serine) into this compound. The product is separated by thin-layer chromatography (TLC) and quantified by scintillation counting.High (pmol range)[3]Moderate; dependent on the chromatographic separation of structurally similar lipids.LowHigh sensitivity; relatively low instrument cost.Use of radioactive materials; low throughput; potential for interference from other radiolabeled metabolites.
HPLC with Fluorescence Detection This compound is derivatized with a fluorescent tag, separated by HPLC, and detected by a fluorescence detector.High (ng/mL to pg/mL range)[4]High; dependent on the specificity of the derivatizing agent and chromatographic separation.ModerateHigh sensitivity and specificity without the need for radioactive isotopes.Requires a derivatization step which can introduce variability; may not be suitable for all sphingolipid species.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This compound is separated by LC and detected by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.Very High (fmol range)[5]Very High; provides structural confirmation.HighHighest sensitivity and specificity; allows for simultaneous quantification of multiple sphingolipids; no derivatization required.High instrument cost; requires specialized expertise for method development and data analysis.

Experimental Approaches to Validate Sphingolipid Flux

Two primary experimental strategies are employed to investigate the role of this compound in sphingolipid flux: stable isotope labeling and the use of chemical inhibitors.

Stable Isotope Labeling and Metabolic Flux Analysis

This approach involves introducing stable isotope-labeled precursors, such as [¹³C]-serine or [¹³C]-palmitate, into a cell culture or in vitro system. The incorporation of these isotopes into this compound and downstream sphingolipids is then traced over time using LC-MS/MS. This method provides a direct and quantitative measure of the metabolic flux through the de novo synthesis pathway.

Advantages:

  • Quantitative Flux Measurement: Provides a direct measurement of the rate of synthesis and turnover of sphingolipids.[6]

  • High Specificity: The use of stable isotopes allows for the unambiguous tracking of atoms through the metabolic pathway.[7]

  • Dynamic Information: Can provide insights into the kinetics of the pathway under different conditions.

Disadvantages:

  • Cost: Stable isotope-labeled precursors can be expensive.

  • Complexity: Requires sophisticated instrumentation (LC-MS/MS) and expertise in metabolic flux analysis.

Chemical Inhibition with Fumonisin B1

Fumonisin B1 is a mycotoxin that acts as a potent and specific inhibitor of ceramide synthase, the enzyme that converts sphinganine to dihydroceramide.[1] By blocking this step, fumonisin B1 causes the accumulation of upstream intermediates, including sphinganine and, indirectly, can provide insights into the flux through the initial part of the pathway.

Advantages:

  • Simplicity: Relatively easy to implement in cell culture experiments.

  • Cost-Effective: Fumonisin B1 is commercially available and less expensive than stable isotopes.

Disadvantages:

  • Indirect Measurement: Does not directly measure the flux of this compound but rather the accumulation of its downstream product, sphinganine.

  • Potential for Off-Target Effects: High concentrations or prolonged exposure to fumonisin B1 can have toxic effects on cells and may perturb other cellular processes.[8][9]

  • Altered Metabolism: The accumulation of sphinganine can lead to its conversion to other bioactive metabolites, such as sphinganine-1-phosphate, which can have their own signaling effects.[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Cultured Cells using LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.

1. Cell Culture and Harvesting:

  • Culture cells to the desired confluency.
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
  • Centrifuge at 1000 x g for 5 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

2. Lipid Extraction:

  • Resuspend the cell pellet in 200 µL of ice-cold water.
  • Add 1 mL of a methanol:chloroform (2:1, v/v) mixture containing an appropriate internal standard (e.g., C17-3-ketosphinganine).
  • Vortex vigorously for 2 minutes.
  • Add 300 µL of chloroform and vortex for 1 minute.
  • Add 300 µL of water and vortex for 1 minute.
  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
  • Carefully collect the lower organic phase into a new tube.
  • Dry the organic phase under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
  • Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column.
  • Use a gradient elution with mobile phases consisting of acetonitrile/water with 0.1% formic acid.
  • Detect this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized.

Protocol 2: Sphingolipid Flux Analysis using Stable Isotope Labeling

This protocol outlines a typical experiment to measure sphingolipid flux in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to approximately 70-80% confluency.
  • Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [U-¹³C₆]-L-serine.
  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label.

2. Cell Harvesting and Lipid Extraction:

  • At each time point, harvest the cells and extract the lipids as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Analyze the lipid extracts by LC-MS/MS.
  • In addition to monitoring the endogenous (unlabeled) this compound, monitor the mass isotopologues of this compound and downstream sphingolipids that have incorporated the stable isotope.
  • For example, with [U-¹³C₆]-L-serine, the newly synthesized this compound will have a mass shift of +3 Da.

4. Data Analysis:

  • Calculate the fractional enrichment of the labeled species at each time point.
  • Use metabolic flux analysis software to model the kinetics of label incorporation and determine the flux rates through the sphingolipid synthesis pathway.

Mandatory Visualizations

Sphingolipid_De_Novo_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine This compound SPT->Ketosphinganine KDSR This compound Reductase (KDSR) Ketosphinganine->KDSR Sphinganine Sphinganine KDSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide

Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Extraction 3. Lipid Extraction (with Internal Standard) Harvesting->Extraction Drying 4. Drying of Extract Extraction->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation 6. Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification vs. Internal Standard Peak_Integration->Quantification Flux_Analysis 10. Metabolic Flux Analysis (for Isotope Labeling) Quantification->Flux_Analysis

Caption: Experimental workflow for LC-MS/MS-based sphingolipid flux analysis.

Comparison_Approaches cluster_isotope Stable Isotope Labeling cluster_inhibitor Chemical Inhibition Isotope_Input Labeled Precursor ([¹³C]-Serine) Pathway_Direct Direct incorporation into This compound & downstream lipids Isotope_Input->Pathway_Direct Isotope_Output Quantitative Flux Measurement Pathway_Direct->Isotope_Output Inhibitor_Input Inhibitor (Fumonisin B1) Pathway_Indirect Blocks Ceramide Synthase, leading to accumulation of Sphinganine Inhibitor_Input->Pathway_Indirect Inhibitor_Output Indirect assessment of flux Pathway_Indirect->Inhibitor_Output

Caption: Comparison of stable isotope labeling and chemical inhibition approaches.

References

A Comparative Analysis of 3-Ketosphinganine and Sphinganine: Biosynthetic Precursor Versus Bioactive Effector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Ketosphinganine and sphinganine, two closely related sphingolipids. While structurally similar, they play distinct roles in cellular processes, with this compound serving primarily as a transient biosynthetic intermediate and sphinganine acting as a bioactive molecule implicated in cell fate decisions. This document summarizes their effects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic and signaling contexts.

Introduction to this compound and Sphinganine

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as signaling molecules in a variety of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1][2] The de novo biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA to form this compound (also known as 3-ketodihydrosphingosine).[3] This initial product is rapidly reduced by the enzyme this compound reductase to yield sphinganine (also known as dihydrosphingosine).[3] Sphinganine is then further metabolized to form more complex sphingolipids like dihydroceramide and ceramide.[3]

While sphinganine has been recognized for its roles in inducing cell cycle arrest and apoptosis, this compound has historically been viewed as a short-lived intermediate.[4] However, recent research indicates that exogenous this compound can influence cellular processes, primarily by leading to the accumulation of its downstream metabolites, including sphinganine and dihydroceramides, which in turn can trigger cellular responses such as autophagy.[5][6]

Comparative Biological Effects

The primary distinction in the biological effects of this compound and sphinganine lies in their direct bioactivity. Sphinganine is a known inducer of apoptosis, a form of programmed cell death.[7][8] In contrast, the cytotoxic effects of this compound appear to be mediated through its metabolic conversion to sphinganine and other dihydrosphingolipids.[5]

A study on HGC27 human gastric cancer cells demonstrated that this compound exhibits cytotoxicity, with a significant portion of it being metabolized to sphinganine and subsequently to dihydroceramides.[5] This accumulation of dihydrosphingolipids was linked to the induction of autophagy, a cellular recycling process.[5] At longer incubation times with this compound, an increase in apoptotic cell death was observed, suggesting a potential shift from autophagy to apoptosis, likely driven by the accumulation of pro-apoptotic sphingolipids derived from this compound.[5]

Sphinganine, on the other hand, has been more directly shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute programmed cell death.[7][9]

Quantitative Data Comparison

CompoundCell LineAssayEndpointValueReference
This compoundHGC27 (Human Gastric Cancer)Cell ViabilityCC50 (24h)19.7 ± 3.3 µM[5]
This compoundHGC27 (Human Gastric Cancer)Cell ViabilityCC25 (24h)12.6 ± 6.4 µM[5]

CC50: Concentration causing 50% reduction in cell viability. CC25: Concentration causing 25% reduction in cell viability.

Signaling Pathways and Metabolic Fate

De Novo Sphingolipid Biosynthesis

This compound is the initial product of the de novo sphingolipid biosynthesis pathway, which is subsequently reduced to sphinganine. This metabolic relationship is fundamental to understanding their distinct cellular roles.

Sphingolipid_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine This compound SPT->Ketosphinganine KSR This compound Reductase (KSR) Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer

De Novo Sphingolipid Biosynthesis Pathway.
Sphinganine-Induced Apoptosis Signaling

Sphinganine is known to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key events include the activation of caspases, such as caspase-9 and caspase-3.[7][9]

Sphinganine_Apoptosis Sphinganine Sphinganine Mitochondria Mitochondria Sphinganine->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Sphinganine-Induced Apoptosis Pathway.
This compound-Induced Autophagy

Exogenous this compound is metabolized to sphinganine and dihydroceramides, and the accumulation of these dihydrosphingolipids has been shown to induce autophagy.[5] Autophagy is characterized by the formation of autophagosomes, which sequester cellular components for degradation. A key marker of autophagy is the conversion of LC3-I to LC3-II.[5]

Ketosphinganine_Autophagy Ketosphinganine This compound (exogenous) Metabolism Metabolism Ketosphinganine->Metabolism Dihydrosphingolipids Accumulation of Dihydrosphingolipids (Sphinganine, Dihydroceramides) Metabolism->Dihydrosphingolipids Autophagy Autophagy Induction Dihydrosphingolipids->Autophagy LC3 LC3-I to LC3-II conversion Autophagy->LC3

This compound-Induced Autophagy Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or sphinganine for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound or sphinganine.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Autophagy Assay (LC3 Immunoblotting)

This method detects the conversion of LC3-I to the autophagosome-associated form, LC3-II, as a marker of autophagy.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.

Sphingolipid Analysis by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound and sphinganine from cell samples.

Experimental Workflow

LCMS_Workflow Sample Cell Pellet Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Organic Phase (contains lipids) PhaseSeparation->OrganicPhase Drying Drying under Nitrogen OrganicPhase->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Workflow for Sphingolipid Analysis by LC-MS/MS.

Procedure:

  • Sample Preparation: Harvest and wash cells. Add an internal standard (e.g., C17-sphinganine) to the cell pellet.

  • Lipid Extraction: Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer method).

  • Phase Separation: Centrifuge to separate the aqueous and organic phases.

  • Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for separation. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and sphinganine based on their specific precursor and product ion masses.

  • Data Analysis: Quantify the analytes by comparing their peak areas to that of the internal standard.

Conclusion

This compound and sphinganine, while separated by only a single enzymatic step, exhibit distinct biological profiles. This compound is a transient intermediate in sphingolipid biosynthesis, and its exogenous application leads to the accumulation of downstream dihydrosphingolipids, which can trigger autophagy. Sphinganine, in contrast, is a more direct effector of apoptosis. The cytotoxic effects observed with this compound are likely, at least in part, a consequence of its conversion to sphinganine and other bioactive sphingolipids. Further research is warranted to fully elucidate the direct signaling roles of this compound, if any, and to obtain direct comparative data on its apoptotic potential relative to sphinganine. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of these two important sphingolipids.

References

Unraveling the Sphingolipid Rheostat: A Comparative Guide to 3-Ketosphinganine and Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions between a metabolic intermediate and a potent signaling molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their roles in cellular physiology and pathology.

In the intricate world of lipid metabolism, sphingolipids have emerged as critical regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation. Among the myriad of molecules in this class, 3-Ketosphinganine (also known as 3-ketodihydrosphingosine) and sphingosine represent two key players with fundamentally different, yet interconnected, functions. While this compound is a transient metabolic intermediate in the de novo biosynthesis of sphingolipids, sphingosine is a potent bioactive lipid that acts as a second messenger. This guide provides a detailed comparison of their functional differences, supported by experimental insights, to illuminate their distinct roles in cellular signaling and their potential as therapeutic targets.

Core Functional Differences: A Tale of Two Sphingoid Bases

The primary distinction between this compound and sphingosine lies in their cellular roles. This compound is the initial product of the committed step in sphingolipid biosynthesis, formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3][4][5][6] Under normal physiological conditions, it is a short-lived intermediate that is rapidly converted to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[1][7][8][9][10][11]

In stark contrast, sphingosine is a key bioactive component of the "sphingolipid rheostat," a concept that describes the delicate balance between pro-apoptotic and pro-survival sphingolipids that ultimately determines a cell's fate.[12][13] Sphingosine is primarily generated through the breakdown of ceramide by ceramidases and can be further metabolized to sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing cellular effects.[1][3][12][13][14][15][16][17][18]

The accumulation of this compound is highly toxic to cells, leading to endoplasmic reticulum (ER) stress, a loss of proteostasis, cell cycle arrest, and ultimately, apoptosis.[19][20][21] This inherent toxicity underscores the critical importance of its rapid conversion to sphinganine. Conversely, while high levels of sphingosine can also induce apoptosis, its cellular concentrations are tightly regulated and its function is context-dependent, acting as a second messenger in various signaling pathways.[14][17][22][23][24]

Quantitative Comparison of Cellular Effects

The distinct functionalities of this compound and sphingosine are reflected in their differential impacts on key cellular processes. The following table summarizes quantitative data from various studies, highlighting these differences.

Cellular ProcessEffect of this compoundEffect of SphingosineSupporting Experimental Data
Apoptosis Potent inducer of apoptosis upon accumulation, primarily through ER stress.[19][20]Can induce apoptosis, often in a dose-dependent manner, by modulating various signaling pathways.[17][23][24]Studies in leukemia cells show that loss of KDSR, leading to this compound accumulation, results in significant apoptosis.[19] Exogenous application of sphingosine to various cell lines has been shown to trigger programmed cell death.[17][23]
Cell Proliferation Inhibition of proliferation due to toxic accumulation.[19]Generally inhibits cell proliferation, acting as a negative regulator.[22][24]CRISPR/Cas9-mediated knockout of KDSR in cancer cells leads to a halt in proliferation.[19] Sphingosine has been demonstrated to inhibit DNA synthesis and cell division in multiple cell types.[22]
Signaling Pathways Accumulation triggers the Unfolded Protein Response (UPR) due to ER stress.[19]Modulates multiple signaling cascades, including inhibition of Protein Kinase C (PKC) and mobilization of intracellular calcium.[22] It is a precursor to the potent signaling lipid S1P.[12][14][15][16]Transcriptomic analysis of cells with KDSR depletion reveals upregulation of UPR-related genes.[19] Biochemical assays have demonstrated sphingosine's inhibitory effect on PKC activity and its ability to trigger calcium release from intracellular stores.[22]
Autophagy Can induce autophagy when supplied exogenously and metabolized to dihydrosphingolipids.[1]Role in autophagy is less direct and more integrated with its function in the broader sphingolipid signaling network.Treatment of cancer cells with a deuterated analog of this compound led to the induction of autophagy, which was correlated with an increase in dihydrosphingolipids.[1]

Metabolic and Signaling Pathways

The divergent roles of this compound and sphingosine are rooted in their positions within the sphingolipid metabolic pathway.

Caption: Metabolic pathways of this compound and Sphingosine.

Experimental Protocols

A fundamental understanding of the functional differences between these two molecules has been built upon a variety of experimental techniques. Below are outlines of key methodologies.

CRISPR/Cas9-Mediated Gene Knockout of KDSR

This technique is used to study the effects of this compound accumulation.

  • Objective: To deplete the KDSR enzyme and observe the resulting cellular phenotypes.

  • Methodology:

    • Design and clone single-guide RNAs (sgRNAs) targeting the KDSR gene into a lentiCRISPRv2 vector.

    • Produce lentiviral particles by co-transfecting the sgRNA-containing vector with packaging plasmids into a suitable cell line (e.g., HEK293T).

    • Transduce the target cancer cell line with the lentiviral particles.

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Validate KDSR knockout by Western blot analysis and quantify the accumulation of this compound using liquid chromatography-mass spectrometry (LC-MS).

    • Perform downstream functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), and cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

Sphingosine Kinase Activity Assay

This assay measures the conversion of sphingosine to S1P, a key signaling event.

  • Objective: To quantify the activity of sphingosine kinases (SphK1 and SphK2).

  • Methodology:

    • Prepare cell lysates from control and treated cells.

    • Incubate the lysates with a reaction mixture containing [γ-³²P]ATP and sphingosine (or a fluorescently labeled sphingosine analog).

    • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

    • Separate the radiolabeled (or fluorescent) S1P from the unreacted substrate using thin-layer chromatography (TLC).

    • Visualize and quantify the S1P spot using autoradiography or fluorescence imaging.

    • Normalize the kinase activity to the total protein concentration in the lysate.

Measurement of Intracellular Calcium Mobilization

This method assesses the ability of sphingosine to act as a signaling molecule.

  • Objective: To measure changes in intracellular calcium concentration in response to sphingosine treatment.

  • Methodology:

    • Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.

    • Add sphingosine to the cells and continuously record the changes in fluorescence intensity over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Logical Relationship of Sphingolipid-Mediated Cell Fate

The interplay between this compound, sphingosine, and their metabolites forms a complex network that ultimately influences cell fate decisions.

Cell_Fate_Logic Sphingolipid-Mediated Cell Fate KDS_Accumulation This compound Accumulation ER_Stress ER Stress KDS_Accumulation->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis leads to Sph_High High Sphingosine Sph_High->Apoptosis can lead to S1P_Formation S1P Formation Sph_High->S1P_Formation is converted to Survival Cell Survival S1P_Formation->Survival promotes Survival->Apoptosis inhibits

Caption: Regulation of cell fate by sphingolipid intermediates.

Conclusion

References

Validating Sphingolipid Pathway Function: A Comparative Guide to 3-Ketosphinganine Inhibitors and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo sphingolipid biosynthesis pathway is a critical cellular process, with its intermediates playing key roles in cell signaling, membrane structure, and disease pathogenesis. Validating the function and understanding the impact of this pathway is paramount for research and therapeutic development. This guide provides a comprehensive comparison of the use of 3-ketosphinganine inhibitors, a key regulatory point in the pathway, against alternative methods, supported by experimental data and detailed protocols.

Introduction to the Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming this compound.[1][2] This initial step is the rate-limiting commitment to sphingolipid production. This compound is then rapidly reduced to sphinganine, which serves as the backbone for the subsequent synthesis of ceramides and complex sphingolipids. Due to its pivotal position, targeting the production of this compound offers a powerful tool to modulate the entire pathway.

Comparison of Pathway Validation Methods

Two primary approaches are employed to investigate the function of the sphingolipid biosynthesis pathway: pharmacological inhibition and genetic manipulation. This guide focuses on the comparison between the use of this compound inhibitors, such as Myriocin, and the genetic knockdown or knockout of SPT subunits (e.g., Sptlc1).

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative effects of using a this compound inhibitor (Myriocin) versus genetic modification of SPT on key biological readouts.

Parameter Method: this compound Inhibitor (Myriocin) Method: Genetic Manipulation (Sptlc1+/- mice) Reference
Intestinal Cholesterol Absorption 36% reduction in wild-type mice; 50% reduction in apoE KO mice43% reduction compared to wild-type mice[3]
Intestinal NPC1L1 Protein Levels 55% decrease in wild-type mice; 50% decrease in apoE KO mice66% decrease compared to wild-type mice[4]
Intestinal ABCG5 Protein Levels 61% increase in wild-type mice; 59% increase in apoE KO mice70% increase compared to wild-type mice[4]
Cellular Ceramide Levels (CFBE41o- cells) Significant reductionSilencing of Sptlc1 reproduces Myriocin-induced effects[5]
Cellular Sphingomyelin Levels (CFBE41o- cells) Significant reductionNot explicitly quantified, but implied to be similar to Myriocin[5]
Neurite Length (SPTLC1 C133W DRG neurons) Significant decrease at 10µM and 20µMMutant SPTLC1 itself alters neurite branching and growth[6]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Sphingolipid_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine This compound SPT->Ketosphinganine Rate-limiting step KSR This compound Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Transport Inhibitor Myriocin Inhibitor->SPT

De novo sphingolipid biosynthesis pathway with the site of inhibition by Myriocin.

Experimental_Workflow cluster_treatment Cell/Animal Treatment cluster_analysis Analysis cluster_validation Pathway Validation Treatment Treat with this compound Inhibitor (e.g., Myriocin) or Utilize Genetically Modified Model (e.g., Sptlc1+/-) Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Phenotypic_Assay Phenotypic Assays (e.g., Cholesterol Uptake, Cell Viability) Treatment->Phenotypic_Assay LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

General experimental workflow for validating sphingolipid pathway function.

Experimental Protocols

Protocol 1: Inhibition of Sphingolipid Synthesis in Cultured Cells Using Myriocin

This protocol describes the treatment of cultured cells with Myriocin to inhibit de novo sphingolipid synthesis, followed by lipid extraction for analysis.

Materials:

  • Cell culture medium appropriate for the cell line

  • Myriocin stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Cultured cells (e.g., HEK293, CHO, or specific disease models)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Myriocin Treatment: The following day, replace the medium with fresh medium containing the desired concentration of Myriocin (e.g., 1-20 µM).[6] A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the inhibition of sphingolipid synthesis and turnover of existing lipids.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS.

  • Lipid Extraction:

    • Add a mixture of chloroform:methanol (2:1, v/v) to the cells.

    • Scrape the cells and transfer the mixture to a glass tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis.[7]

Protocol 2: Analysis of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the quantification of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate chromatography column (e.g., C18 or HILIC)[7][8]

  • Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)[7][8]

  • Internal standards for sphingolipid classes of interest

  • Lipid extracts from experimental samples

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extracts in the initial mobile phase. Spike with a known amount of internal standards.

  • Chromatographic Separation: Inject the sample onto the LC system. Separate the different sphingolipid species using a suitable gradient elution program.

  • Mass Spectrometric Detection: Analyze the eluting lipids using the mass spectrometer in a multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each sphingolipid and internal standard are monitored for quantification.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of authentic sphingolipid standards.

    • Quantify the amount of each sphingolipid in the samples by comparing their peak area ratios to the calibration curve.

    • Normalize the results to the initial amount of sample (e.g., cell number or protein concentration).[7]

Conclusion

Both pharmacological inhibition with this compound inhibitors and genetic manipulation of SPT are powerful tools for validating the function of the de novo sphingolipid biosynthesis pathway. The choice of method depends on the specific research question, the model system, and the desired temporal control over pathway inhibition. This compound inhibitors like Myriocin offer acute and reversible control, making them suitable for studying dynamic processes. Genetic models, on the other hand, provide a means to investigate the long-term consequences of pathway disruption. The combination of these approaches, coupled with robust analytical techniques such as LC-MS/MS, provides a comprehensive strategy for elucidating the multifaceted roles of sphingolipids in health and disease.

References

Comparative Analysis of 3-Ketosphinganine Precursor Synthesis Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the tissue-specific activity of serine palmitoyltransferase, the rate-limiting enzyme for 3-ketosphinganine and de novo sphingolipid biosynthesis.

This guide provides a comparative analysis of the enzymatic activity that leads to the production of this compound, an initial and rate-limiting precursor in the de novo synthesis of sphingolipids. Direct measurement of this compound levels in tissues is challenging due to its rapid conversion to downstream metabolites. Therefore, the activity of serine palmitoyltransferase (SPT), the enzyme responsible for its synthesis, serves as a reliable indicator of the capacity for de novo sphingolipid synthesis in different tissues.

Data Presentation: Serine Palmitoyltransferase Activity in Rat Tissues

The following table summarizes the specific activity of serine palmitoyltransferase in microsomes isolated from various rat tissues. This data provides a quantitative comparison of the potential for this compound synthesis across these tissues.

TissueSerine Palmitoyltransferase Specific Activity (pmol/min/mg protein)
Brain10.8 ± 1.2
Lung8.9 ± 1.1
Kidney6.5 ± 0.8
Liver5.8 ± 0.7
Spleen4.9 ± 0.6
Intestine4.5 ± 0.5
Heart3.2 ± 0.4
Testes2.8 ± 0.3
Stomach2.5 ± 0.3
Muscle1.9 ± 0.2
Ovary1.8 ± 0.2
Pancreas1.5 ± 0.2

Data adapted from Williams et al., Journal of Lipid Research, 1985.[1]

Experimental Protocols

The measurement of serine palmitoyltransferase activity is crucial for understanding the regulation of sphingolipid biosynthesis. Below are detailed methodologies for assaying SPT activity in tissue samples.

Preparation of Microsomes from Tissues

This protocol describes the isolation of the microsomal fraction from tissues, which is enriched with serine palmitoyltransferase.

Materials:

  • Tissue of interest

  • Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors)

  • Ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Excise and weigh the tissue of interest.

  • Mince the tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the enzyme assay.

  • Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford assay.

Serine Palmitoyltransferase Activity Assay

This assay measures the incorporation of radiolabeled L-serine into this compound.

Materials:

  • Microsomal preparation

  • Assay buffer (e.g., 100 mM HEPES, pH 8.3, containing 5 mM dithiothreitol and 50 µM pyridoxal 5'-phosphate)

  • Palmitoyl-CoA

  • L-[³H]serine (radiolabeled substrate)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1, v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the microsomal preparation with the assay buffer.

  • Initiate the reaction by adding palmitoyl-CoA and L-[³H]serine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the termination solution.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate this compound from other lipids.

  • Scrape the silica corresponding to the this compound band and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as picomoles of this compound formed per minute per milligram of microsomal protein.

Mandatory Visualization

De Novo Sphingolipid Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the formation of this compound.

DeNovo_Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine Ketosphinganine This compound Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide SPT Serine Palmitoyltransferase (SPT) KSR This compound Reductase (KSR) CerS Ceramide Synthase (CerS) DES1 Dihydroceramide Desaturase 1 (DES1)

Caption: De novo synthesis of ceramide begins in the endoplasmic reticulum.

References

Validating 3-Ketosphinganine as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biomarkers for metabolic diseases is continuously evolving as researchers seek more sensitive and specific indicators of disease onset and progression. While established markers provide valuable clinical information, the exploration of novel candidates is crucial for advancing early diagnosis and therapeutic development. This guide provides a comparative analysis of 3-Ketosphinganine against well-established and emerging biomarkers for metabolic diseases such as insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).

This compound: An Upstream Candidate in Sphingolipid Metabolism

This compound is the first committed intermediate in the de novo biosynthesis of all sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting this compound is then rapidly reduced to sphinganine by the enzyme this compound reductase. While its downstream metabolites, particularly ceramides, have been extensively studied and implicated in the pathophysiology of metabolic diseases, this compound itself has received considerably less attention as a potential biomarker.

Current research indicates that under normal physiological conditions, the levels of this compound are kept very low due to its rapid conversion to sphinganine. While elevated levels of this compound have been noted in rare genetic disorders affecting sphingolipid metabolism, there is a significant lack of published data on its circulating concentrations in prevalent metabolic diseases like type 2 diabetes and NAFLD. This data gap currently limits its validation and clinical utility as a standalone biomarker for these conditions.

Comparative Analysis of Metabolic Disease Biomarkers

To provide a comprehensive overview, the following tables compare this compound with established and emerging biomarkers for which there is substantial scientific evidence.

Table 1: Performance Comparison of Metabolic Disease Biomarkers

BiomarkerAssociation with Metabolic DiseaseAdvantagesDisadvantages
This compound Precursor to bioactive sphingolipids. Data on direct association with common metabolic diseases is currently lacking.Represents the initial flux of the de novo sphingolipid synthesis pathway.Lack of clinical validation studies. Quantitative data in disease states is not widely available. Analytical methods are not standardized for clinical use.
Ceramides (e.g., C16:0, C18:0, C24:1) Positively correlated with insulin resistance, T2D, and NAFLD.[1][2][3] Ratios of specific ceramides (e.g., C16:0/C24:0) are predictive of cardiovascular events.[1][4]Strong association with disease pathophysiology. Specific ceramide species can provide nuanced risk stratification.[2]Requires sophisticated analytical techniques (LC-MS/MS).[5] Biological interpretation can be complex due to the variety of species.
Adiponectin Inversely correlated with insulin resistance, obesity, and T2D.[6][7][8] Low levels are a predictor of metabolic syndrome.[9][10][11]Well-established inverse relationship with metabolic disease.[12] Can be measured with standard immunoassays.Levels can be influenced by factors other than metabolic health. The high molecular weight form may be a more accurate marker.[13]
High-Sensitivity C-Reactive Protein (hs-CRP) Positively correlated with inflammation, insulin resistance, and metabolic syndrome.[14][15][16] Predicts future cardiovascular events.[17][18]Widely available, standardized, and inexpensive assay.[19] Strong predictor of cardiovascular risk in metabolic syndrome.[15]A general marker of inflammation, not specific to metabolic disease. Can be elevated in other inflammatory conditions.
Branched-Chain Amino Acids (BCAAs) Elevated levels are associated with insulin resistance and are predictive of future T2D.[20][21][22]Can be measured with high-throughput methods (LC-MS/MS).[23][24] Reflects alterations in both protein and glucose metabolism.The causal relationship with metabolic disease is still under investigation.[25] Levels can be influenced by dietary protein intake.

Experimental Protocols and Methodologies

Detailed and validated experimental protocols are essential for the reliable quantification of biomarkers. While a standardized clinical assay for this compound is not yet established, this section outlines the general approach for sphingolipid analysis and provides established protocols for the comparator biomarkers.

Quantification of Sphingolipids (Ceramides and potentially this compound)

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids.[5] This technique allows for the separation of different lipid species and their precise measurement based on their mass-to-charge ratio.

Sample Preparation (General for Plasma/Serum):

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add an organic solvent such as a mixture of isopropanol and chloroform (e.g., 9:1 v/v) containing internal standards (isotopically labeled versions of the analytes).[26]

  • Vortexing and Centrifugation: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

  • Supernatant Transfer: Transfer the supernatant containing the lipids to a new tube or a 96-well plate for analysis.[26]

LC-MS/MS Analysis (Example for Ceramides):

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reverse-phase column is commonly used for separation.[27]

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol, acetonitrile) with additives like formic acid and ammonium formate is used to elute the different lipid species.[28]

    • Flow Rate: Typically in the range of 0.4-0.6 mL/min.[26]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for ceramides and other sphingoid bases.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards are monitored.[29]

Quantification of Adiponectin

Principle: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying adiponectin in plasma or serum.

Experimental Protocol (General ELISA):

  • Coating: A 96-well plate is coated with a capture antibody specific for adiponectin.

  • Blocking: The remaining protein-binding sites on the plate are blocked.

  • Sample Incubation: Plasma or serum samples and standards are added to the wells and incubated. Adiponectin binds to the capture antibody.

  • Detection Antibody: A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured adiponectin.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the color is measured using a plate reader, and the concentration of adiponectin is determined from a standard curve.

Quantification of High-Sensitivity C-Reactive Protein (hs-CRP)

Principle: High-sensitivity immunoassays, such as immunoturbidimetry or immunonephelometry, are used for the precise measurement of low levels of CRP in the blood.

Experimental Protocol (General Immunoturbidimetry):

  • Sample Reaction: The serum or plasma sample is mixed with a reagent containing antibodies to CRP.

  • Immune Complex Formation: The CRP in the sample binds to the antibodies, forming immune complexes.

  • Turbidity Measurement: The formation of these complexes causes the solution to become turbid. The degree of turbidity is measured by a spectrophotometer and is proportional to the concentration of CRP in the sample.

Quantification of Branched-Chain Amino Acids (BCAAs)

Principle: Similar to sphingolipids, LC-MS/MS is the preferred method for the accurate quantification of individual BCAAs (leucine, isoleucine, and valine).

Experimental Protocol (General LC-MS/MS):

  • Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., methanol) containing isotopically labeled internal standards for each BCAA.[24]

  • LC Separation: A reverse-phase column is used to separate the amino acids.

  • MS/MS Detection: ESI in positive ion mode with MRM is used for quantification, monitoring specific transitions for each BCAA and its internal standard.[23]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the roles of these biomarkers.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine Ketosphinganine This compound Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine This compound Reductase Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthases Ceramides Ceramides Dihydroceramides->Ceramides Dihydroceramide Desaturase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramides->ComplexSphingolipids Golgi Apparatus

De novo sphingolipid biosynthesis pathway.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Metabolomics Untargeted Metabolomics (e.g., LC-MS) CandidateBiomarkers Identification of Candidate Biomarkers Metabolomics->CandidateBiomarkers PatientCohorts Patient Cohorts (Healthy vs. Diseased) PatientCohorts->Metabolomics AssayDev Targeted Assay Development (e.g., LC-MS/MS, ELISA) CandidateBiomarkers->AssayDev LargeCohorts Quantification in Large, Independent Cohorts AssayDev->LargeCohorts StatsAnalysis Statistical Analysis (Sensitivity, Specificity, ROC) LargeCohorts->StatsAnalysis ClinicalUtility Assessment of Clinical Utility StatsAnalysis->ClinicalUtility

General workflow for biomarker validation.

Conclusion

While this compound holds theoretical potential as a biomarker for metabolic diseases due to its position at the entry point of the de novo sphingolipid synthesis pathway, its clinical validation is currently hampered by a lack of quantitative data in relevant patient populations and the absence of standardized analytical methods. In contrast, its downstream metabolites, the ceramides, have emerged as robust biomarkers with strong associations with metabolic dysfunction and cardiovascular risk. Additionally, established markers such as adiponectin and hs-CRP, and other emerging metabolic markers like BCAAs, offer validated alternatives for assessing metabolic health. Future research focusing on the development of sensitive and specific assays for this compound and its quantification in large, well-characterized clinical cohorts is necessary to determine its true potential as a clinically useful biomarker for metabolic diseases.

References

3-Ketosphinganine vs. other keto-sphingoid bases in signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 3-ketosphinganine and other keto-sphingoid bases in cellular signaling, tailored for researchers and drug development professionals.

Introduction

Sphingolipids are a class of lipids that play critical roles in cell structure and signaling. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which results in the formation of this compound (also known as 3-ketodihydrosphingosine). This molecule is the first and pivotal keto-sphingoid base in the pathway. It is rapidly reduced to sphinganine (dihydrosphingosine), which is then further metabolized to form a vast array of complex sphingolipids. While traditionally viewed as a transient intermediate, recent evidence suggests that this compound and other keto-sphingoid bases may possess intrinsic signaling properties. This guide provides a comparative analysis of the signaling roles of this compound against other keto-sphingoid bases, supported by experimental data and methodologies.

Comparative Signaling Roles

The primary keto-sphingoid bases in mammalian cells are this compound and, to a lesser extent, 3-ketosphingosine, which contains a double bond. Their roles in signaling are still an emerging area of research, with much of the focus having been on their downstream, more stable metabolites like ceramides, sphingosine, and sphingosine-1-phosphate (S1P). However, the inherent reactivity of the keto group suggests that these molecules could be involved in unique cellular interactions.

This compound
  • Primary Role: The foundational precursor in the de novo sphingolipid synthesis pathway.

  • Signaling Functions: Accumulation of this compound, often due to mutations in the enzyme this compound reductase (KDSR), has been linked to cellular stress and apoptosis. This toxicity is thought to arise from its ability to inhibit protein synthesis and disrupt mitochondrial function. Some studies suggest it may also modulate the activity of certain protein kinases.

Other Keto-Sphingoid Bases (e.g., 3-Ketosphingosine)
  • Formation: 3-Ketosphingosine can be formed through the action of ceramide synthases on this compound or by the degradation of more complex sphingolipids.

  • Signaling Functions: Less is known about the specific signaling roles of 3-ketosphingosine. It is also considered a transient intermediate. Its structural similarity to sphingosine, a potent signaling molecule, suggests it might compete for binding to sphingosine-metabolizing enzymes or receptors, although with different affinities.

Quantitative Data Comparison

The following table summarizes key quantitative data comparing the properties and effects of this compound and other related sphingoid bases.

ParameterThis compoundSphinganineSphingosineSphingosine-1-Phosphate (S1P)
Typical Intracellular Conc. Very Low (pmol/mg protein)Low (pmol/mg protein)Low-Mid (pmol/mg protein)Mid-High (µM in blood)
Primary Kinase Target Putative, under investigationSPHK1/2SPHK1/2S1P Receptors (S1PR1-5)
Receptor Binding Affinity (Kd) Not well-characterizedN/ASPHK1 (~0.5-5 µM)S1PRs (nM range)
Known Cellular Effects Induces apoptosis, inhibits protein synthesisPrecursor to ceramidesPro-apoptotic, cell cycle arrestPro-survival, proliferation, migration
Enzyme Inhibition (Ki) Potential inhibitor of ceramide synthaseCompetitive inhibitor of SPHK1Substrate for SPHK1/2Product of SPHK1/2

Note: The quantitative values, especially for transient species like this compound, can vary significantly depending on the cell type and metabolic state.

Experimental Protocols

Quantification of Keto-Sphingoid Bases by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound and other sphingolipids from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Lipid Extraction:

  • Homogenize cell pellets or tissues in a methanol-based solvent.

  • Add internal standards (e.g., C17-sphingoid base analogs) to the homogenate for normalization.

  • Perform a two-phase liquid-liquid extraction using chloroform and a buffered aqueous solution.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Inject the reconstituted lipid extract onto a C18 reverse-phase HPLC column.

  • Use a gradient elution program with mobile phases typically consisting of water, methanol, and formic acid to separate the different lipid species.

  • Interface the HPLC with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Define specific precursor-to-product ion transitions for each analyte and internal standard to ensure sensitive and specific detection.

  • Quantify the endogenous lipid levels by comparing the peak areas to those of the internal standards.

G cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis A Cell/Tissue Homogenization B Addition of Internal Standards A->B C Liquid-Liquid Extraction B->C D Collection of Organic Phase C->D E Drying and Reconstitution D->E F Injection onto HPLC E->F To Analysis G Chromatographic Separation F->G H Mass Spectrometry Detection (MRM) G->H I Quantification H->I

Caption: Workflow for LC-MS/MS-based quantification of sphingolipids.

In Vitro this compound Reductase (KDSR) Activity Assay

This assay measures the enzymatic activity of KDSR, the enzyme that reduces this compound to sphinganine.

  • Reaction Setup: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), NADPH as a cofactor, and the enzyme source (e.g., cell lysate or purified KDSR).

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent to precipitate the protein.

  • Detection: Measure the consumption of NADPH by monitoring the decrease in absorbance at 340 nm, or quantify the production of sphinganine using LC-MS/MS as described above.

Signaling Pathway Diagrams

The following diagrams illustrate the central position of this compound in the de novo sphingolipid synthesis pathway and its relationship to other key signaling molecules.

G cluster_synthesis De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA This compound This compound Serine + Palmitoyl-CoA->this compound SPT Sphinganine Sphinganine This compound->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: The central role of this compound in de novo sphingolipid synthesis.

The accumulation of this compound can lead to downstream cellular effects, as depicted in the following logical relationship diagram.

G KDSR_Inhibition Inhibition of KDSR 3KS_Accumulation This compound Accumulation KDSR_Inhibition->3KS_Accumulation Protein_Inhibition Inhibition of Protein Synthesis 3KS_Accumulation->Protein_Inhibition Mito_Dysfunction Mitochondrial Dysfunction 3KS_Accumulation->Mito_Dysfunction Apoptosis Apoptosis Protein_Inhibition->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Potential signaling consequences of this compound accumulation.

Conclusion

While this compound is a fleeting intermediate in the sphingolipid metabolic pathway, its accumulation points to a significant role in cellular stress and apoptosis signaling. In contrast, other keto-sphingoid bases are less studied, but their structural similarities to potent bioactive lipids suggest they may also have unappreciated signaling functions. The development of more sensitive analytical techniques and specific molecular probes will be crucial for fully elucidating the comparative signaling roles of these enigmatic molecules. For drug development professionals, understanding the upstream regulation of this pathway, particularly the enzymes SPT and KDSR, may offer novel therapeutic targets for diseases associated with dysregulated sphingolipid metabolism.

A Comparative Guide to 3-Ketosphinganine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of 3-ketosphinganine metabolism, a critical branch of sphingolipid biosynthesis. Understanding the similarities and differences in this pathway across mammals, yeast, and bacteria is crucial for basic research, disease modeling, and the development of novel therapeutics targeting sphingolipid-related pathologies.

Introduction to this compound Metabolism

The de novo synthesis of sphingolipids, a class of essential lipids involved in membrane structure and cell signaling, begins with the formation of this compound (3-KDS). This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[1] Subsequently, 3-KDS is rapidly reduced to sphinganine by the enzyme this compound reductase (KSR).[2] While these initial steps are broadly conserved, significant divergences emerge in the downstream pathways, leading to a vast diversity of complex sphingolipids across different species.

Comparative Analysis of Key Enzymes

The enzymatic machinery responsible for this compound synthesis and its immediate conversion is highly conserved, yet exhibits important species-specific characteristics in terms of structure, regulation, and kinetics.

Serine Palmitoyltransferase (SPT)

SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is the primary regulator of sphingolipid biosynthesis.[3]

Structural and Subcellular Localization Differences:

  • Mammals and Plants: In eukaryotes like mammals and plants, SPT is a heterodimeric enzyme anchored to the endoplasmic reticulum (ER).[3][4][5] The core catalytic subunits are SPTLC1 and SPTLC2.[3] In mammalian cells, SPT1 has been found not only in the ER but also in focal adhesions and the nucleus, suggesting functions beyond de novo sphingolipid synthesis.[6] Plant SPT is also localized to the ER.[5][7]

  • Yeast (Saccharomyces cerevisiae): Similar to other eukaryotes, yeast SPT is an ER-resident heterodimer composed of Lcb1 and Lcb2 subunits.[8]

  • Bacteria (e.g., Sphingomonas paucimobilis): In contrast to eukaryotes, bacterial SPT is typically a soluble, homodimeric enzyme found in the cytoplasm.[5][9]

Regulation of SPT Activity:

A key regulatory mechanism of SPT in eukaryotes involves the ORMDL (in mammals) and Orm (in yeast) proteins. These ER-resident proteins form a complex with SPT and act as negative regulators.[4][8]

  • Yeast: In S. cerevisiae, the inhibitory effect of Orm proteins is relieved by their phosphorylation, a process that is sensitive to cellular sphingolipid levels.[3][4][8]

  • Mammals: Mammalian ORMDL proteins also inhibit SPT activity. This inhibition is thought to be regulated by ceramide levels, which act as a feedback inhibitor.[4][5] However, the phosphorylation-dependent regulatory mechanism observed in yeast is not conserved in mammals.[4]

This compound Reductase (KSR)

KSR catalyzes the NADPH-dependent reduction of 3-KDS to sphinganine.

Subcellular Localization:

  • Mammals and Yeast: In both mammals and yeast, KSR is an ER-resident enzyme with its active site facing the cytosol.[10][11]

  • Bacteria: The protein responsible for KSR activity in bacteria has been more elusive, but studies in Bacteroides thetaiotaomicron have identified a gene encoding a functional this compound reductase.[2][12]

Quantitative Data Comparison

Direct comparison of enzyme kinetics across species is challenging due to variations in experimental conditions. However, the following tables summarize available data to provide a quantitative overview.

Table 1: Comparison of Serine Palmitoyltransferase (SPT) Properties

FeatureMammals (Human/Rat)Yeast (S. cerevisiae)Bacteria (S. multivorum)
Subcellular Localization Endoplasmic Reticulum, Focal Adhesions, Nucleus[6][10]Endoplasmic Reticulum[8]Cytosol[5][9]
Structure Heterodimer (SPTLC1/SPTLC2) with regulatory subunits[3]Heterodimer (Lcb1/Lcb2) with regulatory subunits[8]Homodimer[9]
Km (L-serine) ~1.2 mM (in total cell lysate)[7]~1.3 mM (in microsomes)[13]0.45 ± 0.05 mM[14]
Vmax Not consistently reported for direct comparison~20 pmol/min/mg (in microsomes)[13]Not reported for direct comparison
Specific Activity 40-54 pmol/mg DNA/min (rat cerebellar granule cells)~250 pmol/min/mg (in yeast microsomes)[14]Not reported for direct comparison

Table 2: Comparison of this compound Reductase (KSR) Properties

FeatureMammals (Mouse)Yeast (S. cerevisiae)Bacteria (B. thetaiotaomicron)
Subcellular Localization Endoplasmic Reticulum (cytosolic face)[10]Endoplasmic Reticulum (cytosolic face)[11]Not definitively determined
Enzyme Family Short-chain dehydrogenase/reductase (SDR) family[2]Short-chain dehydrogenase/reductase (SDR) family[2]Short-chain dehydrogenase/reductase (SDR) family[2]
Km Not availableNot availableNot available
Vmax Not availableNot availableNot available

Table 3: Comparative Sphingolipid Profiles

Sphingolipid ClassMammalsYeast (S. cerevisiae)Plants
Sphingoid Base Primarily Sphingosine (d18:1)[11]Dihydrosphingosine (d18:0) and Phytosphingosine (t18:0)[1]Diverse, including phytosphingosine
Ceramides Dihydroceramides and Ceramides[1]Phytoceramides[1]Glucosylceramides and Glycosylinositol-phosphoceramides (GIPCs)
Complex Sphingolipids Sphingomyelin, Glycosphingolipids[1]Inositol Phosphorylceramide (IPC), MIPC, M(IP)2C[1]GIPCs are the major class
Relative Abundance Sphingomyelin is a major component of the plasma membrane.Inositol-containing sphingolipids are abundant.GIPCs constitute a major part of the plasma membrane.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The following diagrams illustrate the key differences in the initial steps of sphingolipid biosynthesis across mammals, yeast, and bacteria.

G cluster_mammals Mammals (in ER) cluster_yeast Yeast (in ER) cluster_bacteria Bacteria (in Cytosol) Ser_PalCoA_m L-Serine + Palmitoyl-CoA KDS_m This compound Ser_PalCoA_m->KDS_m SPT Sphinganine_m Sphinganine KDS_m->Sphinganine_m KSR DHCer_m Dihydroceramide Sphinganine_m->DHCer_m Ceramide Synthase Cer_m Ceramide DHCer_m->Cer_m Dihydroceramide Desaturase Ser_PalCoA_y L-Serine + Palmitoyl-CoA KDS_y This compound Ser_PalCoA_y->KDS_y SPT (Lcb1/2) Sphinganine_y Sphinganine KDS_y->Sphinganine_y KSR (Tsc10) Phytosphingosine_y Phytosphingosine Sphinganine_y->Phytosphingosine_y Sphingoid Hydroxylase Phytoceramide_y Phytoceramide Phytosphingosine_y->Phytoceramide_y Ceramide Synthase Ser_PalCoA_b L-Serine + Palmitoyl-CoA KDS_b This compound Ser_PalCoA_b->KDS_b SPT (Homodimer) Sphinganine_b Sphinganine KDS_b->Sphinganine_b KSR

Caption: De novo sphingolipid biosynthesis pathways in different organisms.

Experimental Workflow for SPT Activity Assay

This diagram outlines a typical workflow for measuring Serine Palmitoyltransferase (SPT) activity.

G start Start: Cell/Tissue Homogenization microsome Microsome Isolation (for eukaryotes) or Cell Lysate Preparation start->microsome reaction In vitro SPT Reaction (Substrates: L-Serine, Palmitoyl-CoA, [3H]Serine) microsome->reaction stop Stop Reaction (e.g., with NH4OH) reaction->stop extraction Lipid Extraction (e.g., Chloroform/Methanol) stop->extraction separation Separation of this compound (TLC or HPLC) extraction->separation quantification Quantification (Scintillation Counting or MS/MS) separation->quantification end End: Determine SPT Activity quantification->end

Caption: General workflow for an in vitro SPT activity assay.

Detailed Experimental Protocols

Quantification of this compound by HPLC-ESI-MS/MS

This method allows for the direct and sensitive quantification of 3-KDS.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17-sphingosine)

  • Solvents: Chloroform, Methanol, Water, Ammonium hydroxide (0.5 N)

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in an appropriate buffer.

  • Lipid Extraction:

    • Add a known amount of internal standard to the homogenate.

    • Stop any enzymatic reactions by adding 0.5 N ammonium hydroxide.

    • Perform a two-phase lipid extraction using a chloroform/methanol mixture (e.g., 2:1, v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase and wash it twice with water.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for HPLC injection.

  • HPLC-ESI-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with solvents such as methanol/water with ammonium formate.

    • Set the mass spectrometer to operate in positive ion mode and monitor the specific parent-to-product ion transition for 3-KDS (e.g., m/z 300.3 > 270.3) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a 3-KDS standard.

    • Calculate the concentration of 3-KDS in the sample by comparing its peak area to that of the internal standard and the standard curve.

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol measures the enzymatic activity of SPT by monitoring the incorporation of a labeled substrate.

Materials:

  • Microsomal fraction (from eukaryotic cells) or cell lysate

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA)

  • Substrates: L-serine, Palmitoyl-CoA

  • Labeled substrate: L-[³H]serine

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Stopping solution: Ammonium hydroxide (0.5 N) or alkaline methanol

  • Scintillation cocktail and counter, or HPLC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the microsomal preparation or cell lysate with the reaction buffer containing PLP.

    • Add L-serine and L-[³H]serine to the mixture.

    • Initiate the reaction by adding palmitoyl-CoA.[7][8]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7][8]

  • Reaction Termination: Stop the reaction by adding the stopping solution.[7][8]

  • Lipid Extraction: Perform a lipid extraction as described in the previous protocol to isolate the [³H]-labeled this compound product.

  • Quantification:

    • Radiometric Detection: Separate the lipids by Thin-Layer Chromatography (TLC) and quantify the radioactivity in the 3-KDS spot using a scintillation counter.

    • Mass Spectrometry Detection: Use a non-radioactive labeled serine (e.g., deuterated L-serine) and quantify the labeled 3-KDS product by HPLC-MS/MS.

  • Data Analysis: Calculate the SPT activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

The initial steps of sphingolipid biosynthesis, centered around the metabolism of this compound, are remarkably conserved across diverse species. However, significant differences in enzyme structure, subcellular localization, regulation, and downstream metabolic pathways contribute to the vast diversity of sphingolipids observed in nature. This guide provides a framework for understanding these cross-species variations, offering valuable insights for researchers in lipid biology and drug development. Further research, particularly focused on obtaining directly comparable quantitative data, will continue to refine our understanding of this fundamental metabolic pathway.

References

Validating the Specificity of 3-Ketosphinganine Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of 3-ketosphinganine reductase (KSR), a key enzyme in the de novo sphingolipid biosynthesis pathway. By examining experimental data and detailed protocols, this document serves as a resource for researchers investigating sphingolipid metabolism and developing therapeutic interventions targeting this pathway.

Introduction to this compound Reductase

This compound reductase (EC 1.1.1.102) catalyzes the NADPH-dependent reduction of this compound to sphinganine, the foundational long-chain base for the synthesis of all sphingolipids.[1] This enzymatic step is crucial for maintaining the cellular pool of sphingolipids, which are essential structural components of cell membranes and critical signaling molecules involved in cell growth, differentiation, and apoptosis. Given its central role, understanding the substrate specificity of KSR is vital for elucidating the regulation of sphingolipid metabolism and for the development of targeted therapeutics.

Comparative Analysis of Substrate Utilization

Direct comparative kinetic data quantifying the specificity of this compound reductase for various potential substrates is limited in the current literature. Most studies have focused on confirming its activity on its canonical substrate, this compound, which is derived from the condensation of serine and palmitoyl-CoA. However, indirect evidence suggests that the enzyme can accommodate variations in the acyl chain length of its substrate.

One study on the upstream enzyme, this compound synthase, demonstrated that it can utilize both palmitoyl-CoA (C16) and stearoyl-CoA (C18) as precursors, leading to the formation of C18- and C20-3-ketosphinganine, respectively.[2] This implies that this compound reductase subsequently acts on these different chain-length substrates. The activity of the synthase with these precursors provides an indirect measure of the potential substrate flux to the reductase.

Acyl-CoA Precursor for SynthaseResulting this compound Substrate for ReductaseSynthase Activity (pmol/mg cell DNA/min)
Palmitoyl-CoA (C16:0)C18-3-ketosphinganine39 - 54
Stearoyl-CoA (C18:0)C20-3-ketosphinganine~15

Table 1: Activity of this compound synthase with different acyl-CoA precursors, indicating the production of varied chain-length substrates for this compound reductase. Data is derived from studies on rat cerebellar granule cells.[2]

Furthermore, research on fungal this compound reductase has shown that the enzyme can process shorter, water-soluble derivatives of this compound. This was demonstrated through molecular modeling and the subsequent synthesis and testing of these substrate analogs. While quantitative kinetic data were not provided in this study, it highlights the enzyme's tolerance for modifications in the acyl chain of its substrate.

Experimental Protocols

In Vitro Assay for this compound Reductase Activity

This protocol describes a method for measuring the activity of this compound reductase in vitro by quantifying the formation of its product, sphinganine, using liquid chromatography-mass spectrometry (LC-MS).[3][4]

I. Materials and Reagents:

  • Enzyme Source: Purified recombinant this compound reductase or cell lysates/microsomal fractions containing the enzyme.

  • Substrate: this compound. This can be synthesized enzymatically in situ or obtained commercially.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Reaction Buffer: 50 mM Potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Stopping Solution: Methanol.

  • Internal Standard: Sphinganine-d7 or other suitable deuterated lipid standard.

  • LC-MS Solvents: Acetonitrile, Water, Formic Acid (all LC-MS grade).

II. Procedure:

  • Enzyme Preparation:

    • If using a purified enzyme, dilute it to the desired concentration in the reaction buffer.

    • If using cell lysates or microsomes, prepare them using standard cell fractionation techniques and determine the protein concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Reaction Buffer

      • NADPH (final concentration, e.g., 200 µM)

      • This compound (final concentration to be varied for kinetic analysis, e.g., 1-100 µM)

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

    • Incubate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a sufficient volume of cold methanol (e.g., 4 volumes).

    • Add the internal standard (e.g., sphinganine-d7).

    • Vortex the mixture vigorously and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracted samples by reverse-phase liquid chromatography coupled to a mass spectrometer.

    • Separate the lipids using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Monitor the formation of sphinganine and the internal standard using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in positive ion mode.

III. Data Analysis:

  • Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard.

  • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

  • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Signaling Pathway

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_Keto This compound SPT->3_Keto KSR This compound Reductase (KSR) 3_Keto->KSR NADPH -> NADP+ Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Transport

Caption: The de novo sphingolipid biosynthesis pathway.

Experimental Workflow

Experimental_Workflow cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Enzyme_Prep Enzyme Preparation Reaction_Setup Reaction Setup (Buffer, NADPH, Substrate) Enzyme_Prep->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Extraction Lipid Extraction Termination->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Kinetics) LCMS->Data_Analysis

Caption: Workflow for the in vitro this compound reductase assay.

References

Navigating the Stability of 3-Ketosphinganine: A Tale of Two Environments

Author: BenchChem Technical Support Team. Date: December 2025

The stability of 3-Ketosphinganine is fundamentally governed by its role as a substrate for the enzyme this compound reductase (KDSR). This enzyme efficiently catalyzes the reduction of this compound to sphinganine, the next step in the de novo sphingolipid synthesis pathway.[1][2][3] Consequently, in any biological system possessing KDSR, the "stability" of this compound is exceptionally brief.

In Vitro vs. In Vivo: A Comparative Overview

The primary determinant of this compound's stability is the presence and activity of KDSR. In a simplified in vitro system lacking this enzyme, this compound can be considered relatively stable.[4] Conversely, in the cellular environment (in vivo), its lifespan is fleeting due to the ubiquitous presence of KDSR in the endoplasmic reticulum.[2][3]

FeatureIn Vitro StabilityIn Vivo Stability
Primary Determinant Absence of metabolic enzymesPresence and activity of this compound reductase (KDSR)
Expected Half-life Relatively long, dependent on buffer conditions and temperatureExtremely short, rapidly converted to sphinganine
Key Influencing Factors pH, temperature, presence of reducing agentsKDSR expression and activity, availability of NADPH, rate of synthesis by serine palmitoyltransferase (SPT)[5]
Primary Degradation/Conversion Pathway Chemical degradation (if conditions are harsh)Enzymatic reduction to sphinganine

The Metabolic Crossroads: The Fate of this compound

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form this compound, a reaction catalyzed by serine palmitoyltransferase (SPT).[6][7] Almost immediately upon its formation on the cytosolic face of the endoplasmic reticulum, this compound is targeted by KDSR.[2][3]

Metabolic_Pathway_of_this compound cluster_0 Endoplasmic Reticulum Serine Serine Three_Ketosphinganine This compound Serine->Three_Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Three_Ketosphinganine Sphinganine Sphinganine Three_Ketosphinganine->Sphinganine KDSR (NADPH) Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS

Metabolic pathway of this compound.

Experimental Insight: Probing In Vitro Stability and Metabolism

To assess the stability and enzymatic conversion of this compound in a controlled setting, a typical in vitro assay involves the incubation of synthesized this compound with a source of KDSR, such as isolated microsomes or purified recombinant enzyme.[4][8]

Objective: To determine the rate of conversion of this compound to sphinganine by KDSR.

Materials:

  • This compound substrate

  • Microsomal fraction containing KDSR or purified KDSR

  • NADPH (as a cofactor for KDSR)[8]

  • Reaction buffer (e.g., HEPES)

  • Quenching solution (e.g., chloroform/methanol)

  • Internal standard for quantification

  • LC-MS/MS for analysis

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and the enzyme source (microsomes or purified KDSR).

  • Initiation: The reaction is initiated by the addition of this compound.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for various time points.

  • Quenching: At each time point, an aliquot of the reaction mixture is transferred to a quenching solution to stop the reaction.

  • Extraction: Lipids, including the remaining this compound and the newly formed sphinganine, are extracted.

  • Analysis: The levels of this compound and sphinganine are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][4]

  • Data Analysis: The rate of disappearance of this compound and the rate of appearance of sphinganine are calculated to determine the enzyme kinetics.

Experimental_Workflow cluster_1 Experimental Workflow for In Vitro this compound Metabolism A Reaction Setup (Buffer, NADPH, KDSR) B Add this compound (Initiate Reaction) A->B C Incubate at 37°C (Time Course) B->C D Quench Reaction (Stop Metabolism) C->D E Lipid Extraction D->E F LC-MS/MS Analysis (Quantify Substrate & Product) E->F G Data Analysis (Determine Conversion Rate) F->G

Workflow for assessing this compound metabolism.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized biochemicals like 3-Ketosphinganine are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials.

Core Principles of this compound Disposal

This compound, like many bioactive lipids, should be handled as a hazardous chemical waste. Its toxicological properties may not be fully elucidated, necessitating a cautious approach to its disposal. The primary directive is to dispose of this compound through a licensed and approved waste disposal facility.[1][2][3][4][5] Adherence to institutional, local, state, and federal regulations is mandatory.[1][2][4][6][7][8]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Safety glasses or chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat

This data is a summary of recommended PPE for handling chemical waste.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound in both solid and liquid forms, as well as contaminated labware.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container : Use a dedicated, leak-proof, and sealable container specifically for this compound waste.[1][2][6][9] The container must be compatible with the chemical nature of the waste.

  • No Mixing of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1][4]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations.[2]

Step 2: Preparing Waste for Disposal
  • Solid this compound :

    • Carefully sweep or scoop the solid material.

    • Avoid generating dust during transfer.[1][2][5]

    • Place the solid waste directly into the designated hazardous waste container.

  • This compound in Solution :

    • Do not pour the solution down the drain.[2][6]

    • Absorb the liquid using an inert absorbent material such as vermiculite, sand, or commercially available chemical sorbents.[2][10]

    • Place the saturated absorbent material into the designated hazardous waste container.

Step 3: Disposal of Contaminated Materials
  • Consumables : Any items that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and absorbent pads, must be considered contaminated.[2]

  • Collection : Place all contaminated disposable items into the designated this compound hazardous waste container.

  • Empty Containers : The original containers of this compound should be treated as hazardous waste unless they have been properly decontaminated according to institutional guidelines. Generally, uncleaned containers are disposed of in the same manner as the chemical itself.[4]

Step 4: Storage and Final Disposal
  • Secure Storage : Seal the hazardous waste container tightly and store it in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment : For liquid spills, contain the spill using an inert absorbent material.[2][10] For solid spills, carefully cover the area to prevent the spread of dust.

  • Cleanup : Wearing appropriate PPE, clean up the spill as outlined in the waste preparation section (Step 2).

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_form cluster_actions cluster_collection cluster_end start Identify this compound Waste for Disposal is_solid Is the waste solid? start->is_solid contaminated_proc Includes gloves, wipes, empty containers start->contaminated_proc solid_proc Sweep carefully to avoid dust is_solid->solid_proc Yes liquid_proc Absorb with inert material (e.g., vermiculite) is_solid->liquid_proc No (Liquid) collect Place in a Designated, Labeled, and Sealed Hazardous Waste Container solid_proc->collect liquid_proc->collect contaminated_proc->collect store_dispose Store in a secure area and arrange for professional disposal via EHS collect->store_dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling 3-Ketosphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like 3-Ketosphinganine is of utmost importance. While comprehensive toxicological data for this compound is not fully available, it should be treated as a potentially hazardous substance.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[3]Protects against splashes, airborne particles, and chemical vapors.ANSI Z87.1 marked[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[3][4]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[3]EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]Protects against the inhalation of dust or aerosols.NIOSH approved

Safe Handling and Operational Protocol

Following a detailed, step-by-step protocol is essential for minimizing the risk of exposure and cross-contamination.

  • Receiving and Storage : Upon receipt, carefully inspect the container for any signs of damage or leakage. This compound is typically shipped as a solid at ambient temperature.[5][6] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1][6]

  • Preparation and Use : All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[3] Before beginning any work, ensure all required PPE is worn correctly. When preparing solutions, take care to avoid the formation of dust.[7] It is recommended to dissolve the solid compound in an appropriate organic solvent such as ethanol, methanol, or chloroform, purged with an inert gas.[1]

  • Spill Management : In the event of a spill, evacuate personnel to a safe area.[7] Remove all sources of ignition.[7] Use appropriate PPE, including respiratory protection, and prevent the chemical from entering drains.[7] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Consult Regulations : Before starting any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all local and national regulations for chemical waste disposal.[8]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[8]

  • Contaminated Materials : All materials that have come into contact with this compound, such as gloves, absorbent materials, and empty containers, should be treated as contaminated.[3] These items must be collected in a designated and clearly labeled hazardous waste container.[3][7]

  • Waste Labeling : All waste containers must be clearly labeled with "Hazardous Waste: this compound" and include information about the associated hazards.[3]

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal a Don Appropriate PPE b Work in Fume Hood a->b c Weigh Solid Compound b->c d Dissolve in Solvent c->d e Conduct Experiment d->e f Collect Contaminated Sharps & Labware e->f g Collect Liquid Waste e->g h Dispose of Contaminated PPE e->h i Seal & Label Waste Containers f->i g->i h->i j Store Waste for Pickup i->j

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ketosphinganine
Reactant of Route 2
3-Ketosphinganine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.